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Core Science & Biosynthesis

Foundational

8-Benzyl-6-azaspiro[3.4]octane: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

Topic: 8-Benzyl-6-azaspiro[3.4]octane chemical structure and properties Content Type: In-depth technical guide. Executive Summary 8-Benzyl-6-azaspiro[3.4]octane represents a high-value, sp3-rich scaffold utilized in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Benzyl-6-azaspiro[3.4]octane chemical structure and properties Content Type: In-depth technical guide.

Executive Summary

8-Benzyl-6-azaspiro[3.4]octane represents a high-value, sp3-rich scaffold utilized in modern drug discovery to navigate "escape from flatland" initiatives. As a spirocyclic pyrrolidine derivative, it serves as a conformationally restricted bioisostere of 3-benzylpyrrolidine and 4-benzylpiperidine moieties commonly found in GPCR antagonists, ion channel modulators, and monoamine transporter inhibitors.

This guide details the structural attributes, physicochemical profile, and robust synthetic methodologies for this scaffold. By incorporating a spiro[3.4] junction, the molecule introduces specific vectorality and metabolic stability unavailable in its non-spirocyclic analogs, making it a critical tool for optimizing pharmacokinetic (PK) profiles in lead optimization.

Chemical Structure and Physicochemical Profile[1][2][3]

Structural Geometry and Numbering

The 8-benzyl-6-azaspiro[3.4]octane system consists of a cyclobutane ring spiro-fused to a pyrrolidine ring.[1]

  • Spiro Center: Position 4 (shared carbon).

  • Nitrogen Atom: Position 6 (in the 5-membered ring).[2][3]

  • Substituent: A benzyl group attached to Position 8 (adjacent to the spiro center, separated by the C7 methylene or carbonyl in precursors).

Stereochemistry: The introduction of the benzyl group at C8 creates a chiral center. Consequently, the molecule exists as a pair of enantiomers (R and S). The spiro-fusion forces the pyrrolidine ring into a specific envelope conformation, rigidly orienting the benzyl group relative to the nitrogen lone pair, which is crucial for receptor binding affinity.

Physicochemical Properties (Calculated)

The following data represents the free base form of the molecule.

PropertyValueSignificance
Molecular Formula C₁₄H₁₉NCore scaffold composition.
Molecular Weight 201.31 g/mol Fragment-like, suitable for LLE optimization.
cLogP ~3.2 - 3.5Moderate lipophilicity; benzyl group dominates hydrophobic interaction.
TPSA 12.03 ŲExcellent blood-brain barrier (BBB) permeability potential.
pKa (Calc.) ~9.5 - 10.0Typical secondary amine basicity; exists as cation at physiological pH.
Fsp³ 0.57High fraction of sp³ carbons, correlating with improved solubility and lower clinical attrition.
Structural Visualization (Connectivity)

The following diagram illustrates the logical connectivity and numbering scheme of the scaffold.

G cluster_legend Legend C1 C1 (Cyclobut) C2 C2 (Cyclobut) C1->C2 C3 C3 (Cyclobut) C2->C3 C4 C4 (Spiro) C3->C4 C4->C1 C5 C5 C4->C5 N6 N6 (Amine) C5->N6 C7 C7 N6->C7 C8 C8 (Chiral) C7->C8 C8->C4 Bn Benzyl Group C8->Bn Substituent L1 Cyclobutane Ring L2 Pyrrolidine Ring

Caption: Connectivity map of 8-Benzyl-6-azaspiro[3.4]octane showing the spiro-fusion at C4 and functionalization at C8.

Synthetic Methodology

The synthesis of 8-benzyl-6-azaspiro[3.4]octane is non-trivial due to the need to construct the quaternary spiro center while controlling the regiochemistry of the benzyl substituent. The most robust route employs a "Lactam-First" strategy, allowing for regioselective alkylation before final reduction.

Retrosynthetic Analysis
  • Target: 8-Benzyl-6-azaspiro[3.4]octane (Amine).[1][3]

  • Precursor: 8-Benzyl-6-azaspiro[3.4]octan-7-one (Lactam).

  • Key Transformation: Alpha-alkylation of the spiro-lactam.

  • Scaffold Formation: Reductive cyclization of a nitro-ester derived from cyclobutanone.

Detailed Synthetic Protocol

Step 1: Knoevenagel Condensation React cyclobutanone with ethyl cyanoacetate to form the alkylidene intermediate.

  • Reagents: Cyclobutanone, Ethyl cyanoacetate, NH₄OAc (cat.), Toluene, Reflux (Dean-Stark).

  • Mechanism:[1][3] Dehydrative condensation forms the exocyclic double bond.

Step 2: Michael Addition (Spiro-Center Formation) Introduction of the nitromethane fragment via Michael addition.

  • Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MeCN.

  • Outcome: Ethyl 1-(2-nitroethyl)cyclobutane-1-carboxylate. This step establishes the quaternary carbon (C4).

Step 3: Reductive Cyclization (Lactamization) Reduction of the nitro group triggers spontaneous intramolecular cyclization with the ester to form the lactam ring.

  • Reagents: H₂, Raney Ni (or Zn/HCl), MeOH.

  • Product: 6-Azaspiro[3.4]octan-7-one.

Step 4: Regioselective Benzylation The lactam carbonyl directs alkylation to the alpha-position (C8).

  • Reagents: LDA (Lithium diisopropylamide), THF, -78°C; then Benzyl bromide (BnBr).

  • Protocol:

    • Cool a solution of 6-azaspiro[3.4]octan-7-one in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate. Stir for 30 min.

    • Add Benzyl bromide (1.1 eq) slowly.

    • Warm to RT and quench with NH₄Cl.

    • Note: This produces a racemic mixture of 8-benzyl-6-azaspiro[3.4]octan-7-one.

Step 5: Lactam Reduction Global reduction of the amide carbonyl to the methylene group.

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux.

  • Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.

  • Final Product:8-Benzyl-6-azaspiro[3.4]octane .[1][3]

Synthetic Pathway Diagram

Synthesis Start Cyclobutanone Step1 Alkylidene Cyanoacetate Start->Step1 Ethyl cyanoacetate NH4OAc, Toluene Step2 Nitro-Ester Intermediate Step1->Step2 MeNO2, DBU Michael Addition Step3 6-Azaspiro[3.4]octan-7-one (Lactam Core) Step2->Step3 H2, Raney Ni Reductive Cyclization Step4 8-Benzyl-6-azaspiro[3.4]octan-7-one (Alkylated Lactam) Step3->Step4 1. LDA, -78°C 2. Benzyl Bromide Final 8-Benzyl-6-azaspiro[3.4]octane (Target Amine) Step4->Final LiAlH4, THF Reduction

Caption: Step-wise synthesis of 8-benzyl-6-azaspiro[3.4]octane via lactam alkylation strategy.

Medicinal Chemistry Applications

Bioisosterism and Conformational Restriction

The 8-benzyl-6-azaspiro[3.4]octane scaffold is primarily used as a rigidified bioisostere for 3-benzylpyrrolidine .

  • Vectorality: In flexible 3-benzylpyrrolidines, the benzyl group can adopt multiple rotamers. The spiro[3.4] system locks the pyrrolidine ring puckering, restricting the benzyl group's vector. This pre-organization can lower the entropic penalty of binding to a receptor.

  • Metabolic Stability: The spiro-cyclobutane ring sterically shields the C4 position and adjacent sites from oxidative metabolism (e.g., P450-mediated hydroxylation), potentially extending the half-life (

    
    ) compared to the gem-dimethyl or unsubstituted analogs.
    
Therapeutic Areas

Based on the pharmacophore (lipophilic benzyl group + basic amine), this scaffold is relevant in:

  • GPCR Antagonists: Specifically for chemokine receptors (CCR5, CCR2) or monoaminergic receptors (Dopamine D3, Serotonin 5-HT2A) where a "benzyl-amine" motif is critical for the orthosteric binding pocket.

  • Ion Channel Blockers: Voltage-gated sodium channels (NaV1.7) often utilize aryl-pyrrolidine motifs. The spiro core adds bulk that can improve selectivity between subtypes.

  • Antimalarials: Spirocyclic azaspiro[3.4]octanes have been identified as novel chemical series active against Plasmodium falciparum, utilizing the sp3-rich core to overcome resistance mechanisms associated with flat aromatic drugs.

Experimental Validation: Quality Control

When synthesizing or sourcing this compound, the following analytical criteria must be met to ensure integrity for biological assays:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic multiplets of the cyclobutane ring (1.6 – 2.2 ppm) and the diastereotopic benzylic protons. The spiro-fusion results in complex splitting patterns for the pyrrolidine protons.

  • LC-MS: ESI+ [M+H]⁺ = 202.17. Ensure purity >95% by UV (254 nm) and ELSD (for non-UV active impurities).

  • Chiral HPLC: Since the synthesis produces a racemate, separation on a polysaccharide-based chiral column (e.g., Chiralpak AD-H) using Hexane/IPA gradients is required if enantiopure biological data is needed.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • BLD Pharm. (2024). Product Catalog: 8-Benzyl-6-azaspiro[3.4]octane (CAS 2325993-91-5).[1][3]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite. Journal of Medicinal Chemistry.

Sources

Exploratory

8-Benzyl-6-azaspiro[3.4]octane CAS number and supplier availability

The following technical guide provides an in-depth analysis of 8-Benzyl-6-azaspiro[3.4]octane , focusing on its identification, supplier ecosystem, synthetic accessibility, and application in medicinal chemistry. Core Id...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Benzyl-6-azaspiro[3.4]octane , focusing on its identification, supplier ecosystem, synthetic accessibility, and application in medicinal chemistry.

Core Identity & Supply Chain Analysis

Executive Summary

8-Benzyl-6-azaspiro[3.4]octane is a specialized spirocyclic amine scaffold utilized in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Unlike common piperidine or pyrrolidine bioisosteres, this compound offers a rigidified spiro[3.4] geometry that vectors the benzyl substituent into a precise 3D chemical space, restricting conformational entropy upon binding to biological targets (e.g., GPCRs, Kinases).[1]

  • Primary CAS Number: 2325993-91-5 [2]

  • Key Supplier: BLD Pharm (Catalog No.[1] BD02103167)[1][2]

  • Availability Status: Specialized Building Block (Make-on-Demand / Limited Stock)

Chemical Identity & Structural Logic[1]

Nomenclature and Numbering

Correct structural identification is critical due to the potential for confusion with


-benzyl isomers (e.g., 6-benzyl-6-azaspiro[3.4]octane).
  • System: Spiro[3.4]octane (3 carbons in ring A, 4 carbons in ring B, 1 spiro carbon).[1]

  • Heteroatom Placement: The '6-aza' designation places the nitrogen atom in the 5-membered ring, adjacent to the carbon neighboring the spiro center.

  • Substituent Placement: The '8-benzyl' designation places the benzyl group on the carbon atom within the 5-membered ring, typically beta to the nitrogen or adjacent to the spiro center depending on the specific IUPAC pathing (See Diagram 1).

Physicochemical Profile
PropertyValueNote
Molecular Formula C

H

N
Free base
Molecular Weight 201.31 g/mol
LogP (Predicted) ~3.2 - 3.5High lipophilicity due to benzyl group
pKa (Predicted) ~9.5 - 10.0Typical secondary amine basicity
Topological Polar Surface Area 12.03 ŲFavorable for CNS penetration
Stereochemistry Racemic (typically)Contains chiral centers at C8 and C5 (spiro)
Structural Visualization

The following diagram illustrates the connectivity and the critical distinction between the target compound and its common isomers.

SpiroStructure Core Spiro[3.4]octane Core Pos6 Position 6: Nitrogen (Secondary Amine) Core->Pos6 Heteroatom Insertion Pos8 Position 8: Carbon (Benzyl Substitution) Core->Pos8 Functionalization Isomer Common Isomer Alert: 6-Benzyl-6-azaspiro (N-Benzyl) Pos8->Isomer Structural Divergence

Figure 1: Structural logic of the 6-azaspiro[3.4]octane scaffold highlighting the C-8 substitution vector.

Supplier Availability & Sourcing Strategy

As of Q1 2026, 8-Benzyl-6-azaspiro[3.4]octane (CAS 2325993-91-5) is not a commodity chemical. It is a "Tier 3" building block, meaning it is typically synthesized by specialized CROs rather than held in bulk inventory by general distributors.[1]

Primary Sources
  • BLD Pharm: Currently the primary holder of the catalog entry (BD02103167).[1] They are the most reliable source for small-scale research quantities (100mg - 1g).

  • Aggregators (MolPort / eMolecules): These platforms list the compound but will likely fulfill the order via BLD Pharm or a similar Chinese synthesis house (e.g., ChemScene, Arctom).[1]

Procurement Protocol
  • Lead Time: Expect 2-4 weeks. "In-stock" status on aggregator sites often reflects the ability to synthesize rather than physical shelf stock.[1]

  • Purity Validation: Request H-NMR and LC-MS data prior to shipment. Ensure the benzyl group is on the carbon (C8) and not the nitrogen (N6), as the N-benzyl isomer (CAS 2060031-17-4 derivatives) is significantly cheaper and more common.

Synthetic Methodology

For researchers unable to source the compound or requiring derivatives, the synthesis follows a modular spiro-annulation strategy.[1] The following protocol is derived from established routes for 6-azaspiro[3.4]octanes (e.g., DV-7751 intermediates).

Retrosynthetic Analysis

The construction of the spiro[3.4] system typically involves the cyclization of a 1,1-disubstituted cyclobutane.[1]

Pathway:

  • Precursor: Cyclobutane-1,1-dicarboxylate or 1,1-bis(hydroxymethyl)cyclobutane.[1]

  • Ring Closure: Formation of the pyrrolidine ring (5-membered) onto the pre-existing cyclobutane ring.[1]

  • Functionalization: Introduction of the benzyl group at C8 requires either an early-stage alkylation of the acyclic precursor or a late-stage cross-coupling on a functionalized spiro-intermediate (e.g., enol triflate coupling).[1]

Representative Synthetic Workflow

Note: This is a generalized high-level protocol for the scaffold class.

  • Step 1: Spiro-Core Formation React cyclobutane-1,1-dicarboxylate with a nitrogen source (e.g., benzylamine) and an alkylating agent (e.g., 1,2-dibromoethane equivalent) to close the 5-membered lactam.

    • Result: 6-Benzyl-5,8-dioxo-6-azaspiro[3.4]octane (Note: Benzyl here is often on N for protection).

  • Step 2: C-8 Functionalization (The Critical Step) To achieve the 8-benzyl (C-benzyl) substitution:

    • Use a Grignard addition (Benzylmagnesium bromide) to the C8-ketone of a spiro-imide or lactam intermediate.

    • Follow with dehydration and hydrogenation to reduce the alcohol/alkene to the alkane (benzyl group).[1]

  • Step 3: N-Deprotection (If necessary) If the nitrogen was protected to facilitate the C-alkylation, remove the protecting group to yield the free amine.[1]

SynthesisWorkflow Start Cyclobutane-1,1-diester Inter1 Spiro-Imide / Lactam Formation Start->Inter1 Inter2 C8-Ketone Intermediate Inter1->Inter2 Step3 Grignard Addition & Dehydration Inter2->Step3 + Reagent Reagent Benzyl Grignard (BnMgBr) Reagent->Step3 Final 8-Benzyl-6-azaspiro[3.4]octane (Reduction) Step3->Final Pd/C, H2

Figure 2: Synthetic workflow for introducing C-substituents onto the spiro[3.4]octane scaffold.

Applications in Drug Discovery[1][4]

Bioisosterism

The 8-benzyl-6-azaspiro[3.4]octane scaffold acts as a rigidified bioisostere for:

  • 3-Benzylpyrrolidine: The spiro-cyclobutane ring locks the conformation of the pyrrolidine, reducing the entropic penalty of binding.

  • 4-Benzylpiperidine: Provides a similar spatial vector but with a tighter steric profile, useful for navigating narrow hydrophobic pockets in enzymes.[1]

Target Classes
  • GPCRs (Chemokine Receptors): The benzyl group often targets hydrophobic "pockets" in receptors like CCR5 or CXCR4, while the secondary amine forms a salt bridge with a conserved aspartate.[1]

  • Kinase Inhibitors: Used as a solvent-front binder where the spiro-ring directs the benzyl group away from the hinge region.

References

  • BLD Pharm. (2024).[1] Product Analysis: 8-Benzyl-6-azaspiro[3.4]octane (CAS 2325993-91-5).[2] Retrieved from

  • Miyadera, A., et al. (2000).[1][3] "Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction." Chemical and Pharmaceutical Bulletin, 48(4), 563–565.[1][3] (Describes the synthesis of the 6-azaspiro[3.4]octane ring system). Retrieved from

  • PubChem. (2024).[1] Compound Summary: 6-Azaspiro[3.4]octane derivatives. National Library of Medicine.[1] Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of the 8-benzyl-6-azaspiro[3.4]octane Scaffold

Abstract The 8-benzyl-6-azaspiro[3.4]octane scaffold is a privileged structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity which can lead to improved pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-benzyl-6-azaspiro[3.4]octane scaffold is a privileged structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity which can lead to improved potency and selectivity of drug candidates.[1] A thorough understanding of its conformational landscape is paramount for rational drug design and the optimization of structure-activity relationships (SAR). This guide provides a comprehensive framework for the conformational analysis of this spirocyclic system, integrating advanced nuclear magnetic resonance (NMR) spectroscopy and computational modeling techniques. We delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this scaffold in their therapeutic programs.

Introduction: The Significance of the 8-benzyl-6-azaspiro[3.4]octane Scaffold

Spirocyclic systems, such as the 6-azaspiro[3.4]octane core, have garnered significant attention in drug discovery due to their ability to explore chemical space beyond the "flatland" of traditional aromatic compounds.[1] The introduction of a spirocenter imparts a defined three-dimensional geometry, which can enhance binding affinity and specificity for biological targets. The 8-benzyl substituent further functionalizes this core, providing a handle for synthetic elaboration and potentially engaging in crucial interactions within a binding pocket.

A molecule's biological activity is intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements a molecule can adopt through bond rotations, is therefore a critical component of drug design.[2] For the 8-benzyl-6-azaspiro[3.4]octane scaffold, understanding the preferred conformations of the cyclopentane and azetidine rings, as well as the orientation of the benzyl group, is essential for elucidating its SAR.

This guide will systematically explore the methodologies for determining the conformational preferences of this scaffold, emphasizing the synergistic application of experimental and computational approaches.

Synthesis and Stereochemical Considerations

A robust conformational analysis begins with a well-characterized sample. The synthesis of the 8-benzyl-6-azaspiro[3.4]octane scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization strategies.[3][4] A common approach involves the construction of the azetidine ring onto a pre-existing cyclopentane derivative or vice versa.[4] For instance, a [3+2] cycloaddition reaction can be a powerful tool for constructing the core structure.[1][5]

It is crucial to consider the potential for stereoisomerism in the 8-benzyl-6-azaspiro[3.4]octane scaffold. Depending on the synthetic route and the nature of the substituents, diastereomers and enantiomers may be formed. The conformational analysis must be performed on a stereochemically pure sample to avoid ambiguity in the interpretation of the data.

Experimental Conformational Analysis: A Multi-technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution-State Analysis

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of organic molecules.[6][7] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of information about through-bond and through-space connectivities.[8]

3.1.1. Fundamental 1D and 2D NMR Experiments

A standard suite of NMR experiments should be acquired to begin the structural assignment and conformational analysis:

Experiment Information Gained
¹H NMR Provides information on the chemical environment and multiplicity of protons.
¹³C NMR Indicates the number and type of carbon atoms.
COSY Correlates protons that are coupled to each other through bonds.
HSQC Identifies which protons are directly attached to which carbon atoms.
HMBC Shows correlations between protons and carbons that are two or three bonds away.

3.1.2. Advanced 2D NMR for Through-Space Correlations: NOESY and ROESY

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interactions between nuclei that are close in space (typically < 5 Å).[9] Measuring NOEs allows for the determination of the relative stereochemistry and preferred conformation of a molecule in solution.[9][10] The two most common experiments for this purpose are Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY).[11]

  • NOESY (Nuclear Overhauser Enhancement SpectroscopY): This experiment is ideal for small molecules that tumble rapidly in solution, resulting in positive NOEs.[9][11]

  • ROESY (Rotating-frame Overhauser Effect SpectroscopY): For medium-sized molecules, the NOE can be close to zero, making NOESY experiments ineffective.[12] ROESY experiments are advantageous in such cases as the ROE is always positive, regardless of the molecule's tumbling rate.[12]

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve a pure sample of 8-benzyl-6-azaspiro[3.4]octane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. For small molecules, it is crucial to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[12]

  • Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

  • Mixing Time: The mixing time is a critical parameter that needs to be optimized. A series of experiments with varying mixing times (e.g., 100-800 ms) should be performed to monitor the build-up of NOE/ROE cross-peaks.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate through-space proximity between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.[13]

Causality in Experimental Choice: The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the 8-benzyl-6-azaspiro[3.4]octane derivative. For the parent scaffold, NOESY is generally suitable. However, for larger, more functionalized analogs, ROESY may provide more reliable data.[12]

G

X-ray Crystallography: The Gold Standard for Solid-State Conformation

While NMR provides information about the conformation in solution, X-ray crystallography reveals the precise three-dimensional structure of a molecule in the solid state. Obtaining a single crystal suitable for X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry and the solid-state conformation. This data is invaluable for validating computational models.

Computational Conformational Analysis: A Synergistic Approach

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into molecular properties and behavior that can be difficult to obtain experimentally.[14][15][16] For the conformational analysis of the 8-benzyl-6-azaspiro[3.4]octane scaffold, a multi-level computational approach is recommended.

Conformational Searching with Molecular Mechanics

The first step in computational analysis is to explore the potential energy surface of the molecule to identify all low-energy conformers. Molecular mechanics (MM) force fields provide a computationally efficient way to perform this search.

Protocol: Conformational Search

  • Structure Preparation: Build the 3D structure of 8-benzyl-6-azaspiro[3.4]octane.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e.

  • Search Algorithm: Employ a robust conformational search algorithm (e.g., Monte Carlo, Low-Mode).

  • Energy Minimization: Each generated conformer should be energy minimized.

  • Filtering: Filter the resulting conformers based on a defined energy window (e.g., within 5 kcal/mol of the global minimum).

Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

The geometries of the low-energy conformers identified by molecular mechanics should be further refined using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).[17]

Protocol: DFT Optimization

  • Method Selection: Use a functional and basis set known to perform well for organic molecules, such as B3LYP/6-31G(d,p).[18]

  • Solvation Model: To better mimic the solution-state environment, include a continuum solvation model (e.g., PCM, SMD) with the appropriate solvent.

  • Optimization and Frequency Calculation: Perform a geometry optimization for each conformer. A subsequent frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Predicting NMR Parameters with DFT

A powerful way to validate the computed conformations is to predict NMR parameters, such as chemical shifts and coupling constants, and compare them to the experimental data. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[19]

Protocol: NMR Prediction

  • Calculation: For each optimized conformer, perform a GIAO NMR calculation at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)).[18][20]

  • Boltzmann Averaging: Calculate the Boltzmann-averaged NMR parameters based on the relative energies of the conformers.

  • Correlation: Compare the predicted chemical shifts and coupling constants with the experimental values. A good correlation provides strong evidence for the accuracy of the conformational model.

G

Integration of Experimental and Computational Data: A Self-Validating System

The true power of this approach lies in the integration of experimental and computational data. The NOE-derived distance restraints from NMR experiments can be used to guide and validate the computational models. Conversely, computational models can help to resolve ambiguities in the NMR data.

A strong correlation between the experimental NOEs and the interatomic distances in the low-energy computed conformers, along with a good match between the experimental and predicted NMR chemical shifts, provides a high degree of confidence in the final conformational model of the 8-benzyl-6-azaspiro[3.4]octane scaffold.

Conclusion: Implications for Drug Design

A detailed understanding of the conformational landscape of the 8-benzyl-6-azaspiro[3.4]octane scaffold is a critical step in the rational design of novel therapeutics. The integrated experimental and computational approach outlined in this guide provides a robust framework for elucidating the preferred solution-state conformation of this important medicinal chemistry scaffold. This knowledge enables medicinal chemists to make informed decisions about structural modifications to optimize potency, selectivity, and pharmacokinetic properties, ultimately accelerating the drug discovery process.[21]

References

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Polo, C., et al. Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry. 1996;34(3):201-206. Available from: [Link]

  • eGyanKosh. CONFORMATIONS OF SIX-MEMBERED RINGS. Available from: [Link]

  • SciSpace. Conformational analysis of cycloalkanes. ChemTexts. 2015;1(14). Available from: [Link]

  • Scribd. CH-105 - (3) Conformational Analysis. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Tormena, C. F., et al. NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. 2011;10(1/2):1-27. Available from: [Link]

  • ACS Publications. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available from: [Link]

  • PubMed. Use of NMR and fluorescence spectroscopy as well as theoretical conformational analysis in conformation-activity studies of cyclic enkephalin analogues. Current Medicinal Chemistry. 2003;10(19):1979-2001. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. 2019;17:3056-3065. Available from: [Link]

  • University of Missouri. NOESY and ROESY. Available from: [Link]

  • ACS Publications. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. 2024. Available from: [Link]

  • ACS Publications. Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry. 1996;61(24):8576-8584. Available from: [Link]

  • MDPI. QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. International Journal of Molecular Sciences. 2022;23(2):932. Available from: [Link]

  • UCSD SSPPS NMR Facility. NOESY and ROESY. Available from: [Link]

  • National Center for Biotechnology Information. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. 2024. Available from: [Link]

  • PubMed. Computational approaches streamlining drug discovery. Nature. 2023;617(7960):263-272. Available from: [Link]

  • XtalPi. Emerging Landscape of Computational Modeling in Pharmaceutical Development. Available from: [Link]

  • Royal Society of Chemistry. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. 2016;14:6834-6842. Available from: [Link]

  • MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences. 2023;24(2):1063. Available from: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • PubMed. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism. 2018;19(3):220-234. Available from: [Link]

  • ResearchGate. Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. Available from: [Link]

  • ScienceDirect. Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Available from: [Link]

  • National Center for Biotechnology Information. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. Pharmaceuticals. 2023;16(11):1598. Available from: [Link]

  • MDPI. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma. Cancers. 2023;15(18):4538. Available from: [Link]

  • YouTube. BENZYL SYNTHESIS. #ncchem. Available from: [Link]

  • ARKAT USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. 2001;(x):54-57. Available from: [Link]

  • Sema. Structure Activity Relationship Of Drugs. Available from: [Link]

Sources

Exploratory

3D structural advantages of azaspiro[3.4]octane derivatives

The 3D Architect: Azaspiro[3.4]octane Scaffolds in Modern Drug Design Executive Summary The transition from planar, aromatic-dominated chemical space ("Flatland") to three-dimensional architectures is a defining shift in...

Author: BenchChem Technical Support Team. Date: February 2026

The 3D Architect: Azaspiro[3.4]octane Scaffolds in Modern Drug Design

Executive Summary

The transition from planar, aromatic-dominated chemical space ("Flatland") to three-dimensional architectures is a defining shift in modern medicinal chemistry. Among the emerging high-Fsp³ scaffolds, azaspiro[3.4]octane derivatives represent a "Goldilocks" zone of structural rigidity, metabolic stability, and novel vector positioning. This guide dissects the structural advantages of this scaffold over traditional piperidine and pyrrolidine analogs, providing a validated synthetic roadmap for its integration into drug discovery programs.

Part 1: The Geometry of Spatially Defined Scaffolds

Orthogonality and Exit Vectors

The primary failure mode of many lead compounds is "molecular obesity"—high lipophilicity and planarity leading to poor solubility and off-target toxicity. The azaspiro[3.4]octane core addresses this by enforcing a 90° orthogonal twist between the four-membered (azetidine-like) and five-membered (pyrrolidine/cyclopentane-like) rings.

Unlike a piperidine ring, which exists in a chair conformation with equatorial/axial preferences, the spiro[3.4] system locks substituents into fixed vectors.

  • The Spiro Carbon (C5): Acts as a quaternary anchor, preventing the "floppiness" associated with alkyl chains.

  • Vector Distribution: Substituents on the 2-aza (azetidine) ring project at distinct angles relative to substituents on the 6-position (cyclopentane/pyrrolidine) ring, allowing for precise probing of binding pockets that flat aromatics cannot access.

Visualizing the Structural Shift

The following diagram illustrates the transition from a flexible, planar-biased piperidine linker to the rigid, orthogonal azaspiro[3.4]octane scaffold.

StructuralComparison cluster_0 Traditional Linker (Piperidine) cluster_1 High-Fsp³ Scaffold (Azaspiro[3.4]octane) NodeA Piperidine Core (Chair Conformation) NodeB Equatorial/Axial Equilibrium NodeA->NodeB NodeC Vector Uncertainty (High Entropy) NodeB->NodeC NodeD Azaspiro[3.4]octane (Rigid Orthogonality) NodeC->NodeD Escape from Flatland NodeE Locked Quaternary Center (C5) NodeD->NodeE NodeF Defined Exit Vectors (Low Entropy Cost) NodeE->NodeF

Figure 1: Comparison of conformational entropy and vector definition between traditional piperidine linkers and the azaspiro[3.4]octane scaffold.

Part 2: Physicochemical & DMPK Implications

Metabolic Stability (The "Soft Spot" Blockade)

A common metabolic liability in piperidines is oxidation at the carbon alpha to the nitrogen or the remote 4-position.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4) typically attack accessible C-H bonds.

  • Spiro-Advantage: In 2-azaspiro[3.4]octane, the "4-position" equivalent is the quaternary spiro-carbon. It has no protons to abstract, effectively blocking this metabolic route. Furthermore, the strained four-membered ring alters the electronics of the amine, often reducing N-oxidation potential.

Lipophilic Ligand Efficiency (LLE)

Replacing a phenyl ring or a cyclohexyl ring with an azaspiro[3.4]octane core significantly increases the fraction of sp³ carbons (Fsp³). This generally correlates with:

  • Increased Solubility: Disruption of planar stacking interactions in the crystal lattice.

  • Lower LogD: The scaffold is more compact and polar than a comparably sized biphenyl system.

Table 1: Comparative Physicochemical Profile

FeatureN-Phenyl Piperidine2-Azaspiro[3.4]octane DerivativeAdvantage
Geometry Planar/Chair (2D bias)Orthogonal (3D)Access to novel IP space & pockets
C(sp³) Low (aromatic dominant)High (100% saturated core)Improved solubility & clinical success probability
Metabolic Site High (Para-position/Alpha-C)Low (Quaternary block)Extended Half-life (t1/2)
Entropy High (Ring flip penalty)Low (Pre-organized)Higher binding affinity (ΔG)

Part 3: Synthetic Accessibility & Functionalization[1]

To utilize this scaffold, one must be able to synthesize it robustly.[1][2] The most reliable route to the 2-azaspiro[3.4]octane core involves the construction of the strained azetidine ring onto a pre-existing cyclopentane framework. This approach avoids the difficulty of closing a five-membered ring onto a sterically crowded spiro-center later in the synthesis.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 1,1-Cyclopentanediacetic acid or Diester Precursor Step1 Reduction (LiAlH4) Start->Step1 Inter1 Intermediate: 1,1-Bis(hydroxymethyl)cyclopentane Step1->Inter1 Step2 Activation (Mesyl Chloride/Et3N) Inter1->Step2 Inter2 Intermediate: Bis-Mesylate Step2->Inter2 Step3 Double Displacement / Cyclization (Benzylamine or Tosylamide) Inter2->Step3 Product Product: N-Protected-2-azaspiro[3.4]octane Step3->Product

Figure 2: Step-wise construction of the 2-azaspiro[3.4]octane core via the "Azetidine-Closure" strategy.

Part 4: Experimental Protocol

Objective: Synthesis of N-Benzyl-2-azaspiro[3.4]octane (Key Intermediate). Rationale: This protocol uses the "activation-displacement" strategy. It is self-validating because the formation of the spiro-ring results in a distinct change in NMR symmetry and solubility compared to the open-chain bis-mesylate.

Materials
  • Precursor: 1,1-Cyclopentanedimethanol (CAS: 1262-27-7).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Benzylamine (BnNH₂).

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).

Step-by-Step Methodology

Step A: Activation (Bis-mesylation)

  • Setup: Charge a flame-dried 500 mL round-bottom flask with 1,1-cyclopentanedimethanol (10.0 g, 76.8 mmol) and anhydrous DCM (200 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add TEA (32.1 mL, 230 mmol, 3.0 equiv). Dropwise add MsCl (13.1 mL, 169 mmol, 2.2 equiv) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation Point: ¹H NMR should show disappearance of -OH protons and appearance of sharp singlet (~3.0 ppm) for mesyl groups.

Step B: Spiro-Cyclization (The Critical Step)

  • Setup: Dissolve the crude bis-mesylate from Step A in MeCN (300 mL).

  • Reagent: Add Benzylamine (25.1 mL, 230 mmol, 3.0 equiv). Note: Excess amine acts as both nucleophile and proton scavenger.

  • Conditions: Reflux (80°C) for 16–24 hours.

  • Workup: Cool to RT. Concentrate to remove MeCN. Redissolve residue in EtOAc/Water.

  • Purification: The secondary amine product is basic. Extract into 1M HCl (aqueous). Wash the aqueous layer with Et₂O (removes non-basic impurities). Basify the aqueous layer with 4M NaOH to pH 12. Extract back into DCM.

  • Final Isolation: Dry (Na₂SO₄) and concentrate. Purify via flash chromatography (SiO₂, 0-10% MeOH in DCM).

Step C: Characterization (Self-Validation)

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic AB quartet of the azetidine ring protons (approx. 3.1–3.3 ppm) indicating magnetic non-equivalence due to the rigid spiro-center, distinct from the flexible precursor.

  • LC-MS: Confirm mass [M+H]⁺ = 202.3 (for N-benzyl derivative).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).[3][4] Facile synthesis of 2-azaspiro[3.4]octane.[4][5][6] Organic & Biomolecular Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][7] Angewandte Chemie International Edition. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

physicochemical properties of benzyl-substituted spirocyclic amines

A Technical Guide to Next-Generation Bioisosteres Executive Summary This guide addresses the physicochemical characterization of benzyl-substituted spirocyclic amines , a structural class emerging as a superior bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Next-Generation Bioisosteres

Executive Summary

This guide addresses the physicochemical characterization of benzyl-substituted spirocyclic amines , a structural class emerging as a superior bioisostere to traditional piperidines and morpholines. By replacing flat,


-rich heterocycles with rigid, 

-rich spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane), medicinal chemists can modulate basicity (

), reduce lipophilicity (

), and enhance metabolic stability without sacrificing target affinity.

This document serves as an operational manual for researchers, detailing the structural logic, property modulation, and experimental protocols required to validate these scaffolds in drug discovery programs.

Structural Architecture & Design Logic
1.1 The "Escape from Flatland"

Traditional drug design often relies on flat aromatic or heteroaromatic rings (e.g., N-benzylpiperidine). While easy to synthesize, these structures suffer from poor aqueous solubility and rapid metabolic clearance.

Spirocyclic amines introduce a quaternary carbon center, forcing the molecule into a rigid, three-dimensional conformation. This high fraction of saturated carbon (


) disrupts crystal packing energy (improving solubility) and provides novel vectors for substituent display.
1.2 The Benzyl Pharmacophore

In this context, the benzyl group acts as the primary lipophilic anchor, often engaging hydrophobic pockets (e.g., in GPCRs or kinases).

  • Traditional Approach: N-benzylpiperidine. High lipophilicity, prone to CYP450 oxidation at the

    
    -carbon.
    
  • Spirocyclic Approach: N-benzyl-2-azaspiro[3.3]heptane. The spiro scaffold lowers the overall

    
     (despite adding carbon bulk in some vectors) and sterically protects the nitrogen lone pair or adjacent carbons, altering metabolic susceptibility.
    

Table 1: Structural Comparison of Common Scaffolds

FeatureN-BenzylpiperidineN-Benzyl-2-azaspiro[3.3]heptaneImpact on Drugability
Topology 2D / Chair conformation3D / Rigid orthogonal ringsImproved selectivity (vectorial)
Basicity (

)
~10.8~11.2 (often higher)Higher ionization at pH 7.4
Lipophilicity (

)
High (Baseline)Lower (

)
Reduced non-specific binding
Metabolic Soft Spot

-carbon oxidation
Sterically hindered

-carbons
Increased

(Microsomal stability)
Physicochemical Core Properties[1][2]
2.1 Basicity Modulation (

)

Spirocyclic amines, particularly strained systems like azaspiro[3.3]heptanes, often exhibit increased basicity compared to their monocyclic analogs.

  • Mechanism: The bond angle strain in small rings (cyclobutane) alters the hybridization of the nitrogen and adjacent carbons. Additionally, the rigid structure reduces the entropic penalty of solvation for the protonated cation.

  • Effect: A higher

    
     means a larger fraction of the molecule is ionized at physiological pH (7.4).
    
    • This is critical for reducing hERG channel inhibition, which correlates with high lipophilicity of neutral species.

2.2 The "LogD Lowering Twist"

Despite the addition of carbon atoms when converting a morpholine to a spiro-analog, the


 frequently decreases .[1] This counterintuitive phenomenon is driven by the basicity shift described above.
  • Design Rule: If the benzyl group makes the molecule too lipophilic (

    
    ), switching the amine core to a spirocycle can bring the 
    
    
    
    back into the optimal range (1–3) without removing the lipophilic benzyl anchor.
2.3 Metabolic Stability (LLE)

The rigid spiro-core blocks the "floppy" conformations required for induced-fit binding into metabolic enzymes (e.g., CYP450). Furthermore, the quaternary center prevents oxidative metabolism at that position.

  • Metric: Look for improvements in Lipophilic Ligand Efficiency (LLE) , defined as

    
    . Spirocycles typically boost LLE by maintaining potency (benzyl interaction) while lowering 
    
    
    
    .
Visualization: Property Interdependence

The following diagram illustrates the causal relationships between the spiro-scaffold structure and the resulting physicochemical profile.

PropertyLogic Scaffold Spirocyclic Scaffold (e.g., Azaspiro[3.3]heptane) Structure Rigid 3D Geometry & Quaternary Carbon Scaffold->Structure pKa Increased Basicity (Higher pKa) Structure->pKa Ring Strain Solvation Improved Solvation of Cation Structure->Solvation Metab Metabolic Stability (Blocked Alpha-Oxidation) Structure->Metab Steric Hinderance LogD Lower LogD(7.4) pKa->LogD Higher Ionization Solvation->LogD hERG Reduced hERG Liability LogD->hERG Less Lipophilic Metab->hERG Indirect Benefit

Figure 1: Causal flow from spirocyclic structural features to improved drug-like properties.

Experimental Protocols

To validate these properties in your specific benzyl-substituted series, use the following self-validating protocols.

4.1 Protocol A: High-Throughput

Determination

Method: Spectrophotometric Gradient Analysis (SGA) or Potentiometric Titration. SGA is preferred for low-solubility benzyl derivatives.

  • Preparation: Dissolve the benzyl-spiro amine in DMSO to 10 mM.

  • Titration: Dilute into a universal buffer (pH 2–12).

  • Measurement: Monitor UV-Vis absorbance shift across the pH gradient. The benzyl chromophore typically provides a stable UV signal.

  • Validation: Use a standard (e.g., Propranolol,

    
     9.42) in parallel.
    
  • Calculation: Fit the inflection point of the absorbance vs. pH curve to the Henderson-Hasselbalch equation.

4.2 Protocol B: Lipophilicity (

) via Shake-Flask

Method: Miniaturized Shake-Flask with HPLC-MS/MS quantification. Why: Computational


 (cLogP) often fails for rigid spirocycles. Experimental data is mandatory.
  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Spiking: Add 10 µL of 10 mM compound stock to a vial containing 495 µL PBS (sat) and 495 µL Octanol (sat).

  • Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Self-Validation Check: Mass balance recovery should be >90%. If <90%, the compound may be precipitating or sticking to the glass (common for lipophilic benzyl amines).

  • Calculation:

    
    
    
4.3 Protocol C: Metabolic Stability (Microsomal Stability)
  • Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 45 mins using ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Plot

    
     vs. time. The slope 
    
    
    
    yields intrinsic clearance (
    
    
    ):
    
    
Workflow Visualization

The following diagram outlines the decision tree for characterizing a new benzyl-spirocyclic amine library.

Workflow Start Synthesize Benzyl-Spiro Amine Solubility Check Kinetic Solubility (PBS pH 7.4) Start->Solubility Decision1 Soluble > 10 µM? Solubility->Decision1 pKa_Test Measure pKa (Protocol A) Decision1->pKa_Test Yes Redesign Redesign: Change Spiro Size or Benzyl Substituents Decision1->Redesign No LogD_Test Measure LogD(7.4) (Protocol B) pKa_Test->LogD_Test Metab_Test Microsomal Stability (Protocol C) LogD_Test->Metab_Test Analyze Calculate LLE (pIC50 - LogD) Metab_Test->Analyze Analyze->Start LLE > 5 (Advance Lead) Analyze->Redesign LLE < 5

Figure 2: Experimental workflow for validating physicochemical properties.

References
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. PharmaBlock. Link

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. 2016. Link

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Chemistry - A European Journal. 2023.[2] Link

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC. Bentham Science. Link

  • Application Notes and Protocols for Lipophilicity Determination. BenchChem. Link

Sources

Exploratory

Escape from Flatland: A Technical Guide to Novel sp3-Rich Scaffolds in Fragment-Based Drug Discovery

Executive Summary For decades, the pharmaceutical industry has relied on the "Rule of 5" and flat, aromatic-heavy libraries. While these yielded hits, they often led to late-stage attrition due to poor solubility and off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the pharmaceutical industry has relied on the "Rule of 5" and flat, aromatic-heavy libraries. While these yielded hits, they often led to late-stage attrition due to poor solubility and off-target toxicity. This guide details the paradigm shift toward sp3-rich scaffolds —the "Escape from Flatland." By increasing the fraction of sp3-hybridized carbons (


), we access unexplored chemical space, improve physicochemical properties, and enable more specific protein-ligand interactions. This document serves as a blueprint for designing, synthesizing, and screening these novel 3D fragments.

Part 1: The Physicochemical Imperative

The shift to 3D fragments is not merely aesthetic; it is driven by hard data. Flat molecules (high aromatic count) tend to stack (aggregating) and bind non-specifically to hydrophobic pockets (promiscuity).

The Lovering Correlation

In 2009, Lovering et al. demonstrated a direct correlation between saturation and clinical success. As compounds progress from discovery to Phase I, II, and III, the average


 increases.

Table 1: Comparative Metrics of sp2 vs. sp3-Rich Fragments

PropertyTraditional (sp2-Rich)Novel (sp3-Rich)Impact on Drugability
Solubility Low (Crystal packing energy high)High (Disrupts planar stacking)Higher concentration in assays; better oral bioavailability.
Selectivity Low (Hydrophobic interactions)High (Shape complementarity)Reduced off-target toxicity.
Vectors Limited (120° or 180° angles)Diverse (Tetrahedral 109.5°)Access to specific sub-pockets.
Entropy Rigid (if fused rings)Defined 3D RigidLower entropic penalty upon binding without "floppiness."
Detection Easy (UV active, Aromatic protons)Difficult (Low UV, few protons)Requires specialized screening protocols (see Part 4).

Part 2: Architectural Blueprints – Novel Scaffolds

We move beyond simple cyclohexanes to rigid, vector-rich scaffolds that act as bioisosteres for aromatics.

Bicyclo[1.1.1]pentane (BCP)[1][2][3]
  • Role: Bioisostere for para-phenyl rings and tert-butyl groups.[1]

  • Advantage: The distance between bridgehead carbons (1.85 Å) mimics the para-phenyl distance (2.8 Å) sufficiently to maintain vector orientation while removing the

    
    -system, drastically lowering logP.
    
Saturated Spirocycles (e.g., 2-azaspiro[3.3]heptane)
  • Role: Geometric constraints.

  • Advantage: They project exit vectors at precise 90° angles, impossible to achieve with aromatic systems. They are metabolically robust and offer high solubility.

Cubanes and Caged Hydrocarbons
  • Role: Bioisostere for benzene.[2][3]

  • Advantage: Although historically difficult to synthesize, modern C-H activation allows functionalization. They occupy a spherical volume rather than a flat disc.

Visualization: Vector Diversity

The following diagram illustrates how sp3 scaffolds offer unique exit vectors compared to benzene.

VectorDiversity cluster_flat Flatland (sp2) cluster_sp3 3D Space (sp3) Benzene Benzene Core V1 Vector 1 (0°) Benzene->V1 V2 Vector 2 (120°) Benzene->V2 BCP Bicyclo[1.1.1]pentane Benzene->BCP Bioisosteric Replacement V_Axial Axial Vector BCP->V_Axial Spiro Spiro[3.3]heptane V_Eq Equatorial Vector Spiro->V_Eq V_Ortho Orthogonal Vector Spiro->V_Ortho

Figure 1: Comparison of exit vector geometries between planar benzene and 3D sp3-rich scaffolds.

Part 3: Synthetic Methodologies

The historical barrier to sp3 fragments was synthetic complexity. We employ Modular Synthetic Platforms to overcome this.

Protocol: Late-Stage Functionalization via C-H Activation

Instead of building the scaffold from scratch for every analog, we use robust cores and functionalize them.

  • Minisci-Type Reactions: Radical alkylation of heteroarenes using sp3-rich carboxylic acids (e.g., BCP-COOH).

    • Reagents: AgNO3 (cat), K2S2O8, TFA/Water.

    • Mechanism:[4][5] Oxidative decarboxylation generates a nucleophilic radical that attacks the protonated heteroarene.

  • Metallaphotoredox Coupling: Coupling sp3-halides with aryl bromides.

    • Catalysts: Iridium photocatalyst + Nickel cross-coupling catalyst.

    • Benefit: Mild conditions tolerant of polar functional groups common in fragments.

Part 4: Screening & Biophysics (The "Silent" Problem)

Critical Challenge: sp3-rich fragments often lack the UV chromophores required for standard LC-MS/UV assays and the aromatic protons needed for standard 1D


H-NMR screening (STD/WaterLOGSY).
Solution 1: 19F-NMR Screening

Incorporate a fluorine atom or trifluoromethyl group into the scaffold design.

  • Why:

    
    F has 100% natural abundance, high sensitivity, and no background signal from biological buffers.
    
  • Method:

    
    -relaxation filtered experiments. Small molecules have long 
    
    
    
    (sharp signals); upon binding to a large protein,
    
    
    decreases (broadening/disappearance of signal).
Solution 2: High-Throughput Crystallography (PanDDA)

X-ray crystallography is the ultimate truth for 3D fragments.

  • Workflow: Soak fragments into pre-formed protein crystals.

  • Analysis: Use PanDDA (Pan-Dataset Density Analysis). This algorithm subtracts the "ground state" electron density of the protein to reveal weak ligand density that manual inspection would miss.

Part 5: Validated Experimental Protocol

Workflow: Integrated Biophysical Validation of 3D Fragments

This protocol ensures that hits are genuine binders, not aggregation artifacts (common with hydrophobic sp3 cores if not properly solubilized).

Prerequisites:

  • Protein Target (>95% purity).

  • sp3-Fragment Library (100 mM in d6-DMSO).

  • Biophysical Triage: SPR (Surface Plasmon Resonance).[6]

Step-by-Step Methodology:

  • Library QC (Solubility Check):

    • Dilute fragments to 1 mM in assay buffer.

    • Measure scattering via Nephelometry.

    • Decision: Discard compounds showing >50 RLU (Relative Light Units).

  • Primary Screen: Clean-SPR (Surface Plasmon Resonance):

    • Chip: CM5 or Streptavidin (biotinylated protein).

    • Flow Rate: High (30-50 µL/min) to minimize mass transport effects.

    • Injection: 60 seconds association, 120 seconds dissociation.

    • Referencing:Critical. Use a reference channel with a non-binding mutant or inert protein (e.g., BSA) to subtract non-specific binding (NSB), which is higher for 3D aliphatic shapes.

    • Solvent Correction: Perform DMSO calibration (4.5% to 5.5%) to correct for bulk refractive index changes.

  • Hit Confirmation: 1D 19F-NMR (or CSP-NMR):

    • Pool hits (mixtures of 5).

    • Acquire

      
      -filtered spectrum.
      
    • Compare with reference spectrum of free ligands.

    • Hit Criteria: >30% reduction in peak intensity.

  • Structural Enablement:

    • Soak confirmed hits into crystals.

    • Collect data at synchrotron source.

    • Process with PanDDA.

Logic Flow Diagram

The following decision tree governs the progression of a sp3 fragment from library to lead.

ScreeningWorkflow Library sp3-Rich Library (Design) QC Solubility QC (Nephelometry) Library->QC SPR Primary Screen (SPR - Clean Screen) QC->SPR Soluble Discard Discard QC->Discard Aggregates NMR Orthogonal Validation (19F-NMR / CSP) SPR->NMR Specific Binder (Stoichiometry 1:1) SPR->Discard NSB / Super-stoichiometric XRay Structural Biology (PanDDA X-ray) NMR->XRay Confirmed Interaction NMR->Discard False Positive LeadOpt Hit-to-Lead Optimization XRay->LeadOpt 3D Pose Defined

Figure 2: Decision tree for validating sp3-rich fragments, filtering out aggregation and non-specific binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][4]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[4] Nature Chemistry. [Link]

  • Pearce, N. M., et al. (2017). A multi-crystal method for extracting obscure crystallographic electron density from high-throughput soaking experiments (PanDDA). Nature Communications. [Link]

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Synthesis and Application. Angewandte Chemie International Edition. [Link]

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry. [Link]

Sources

Foundational

8-Benzyl-6-azaspiro[3.4]octane molecular weight and formula

Structural Architecture, Physicochemical Profiling, and Synthetic Methodology[1] Executive Summary 8-Benzyl-6-azaspiro[3.4]octane represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] Belonging t...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Physicochemical Profiling, and Synthetic Methodology[1]

Executive Summary

8-Benzyl-6-azaspiro[3.4]octane represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] Belonging to the class of azaspiroalkanes , this molecule is characterized by a quaternary spiro-carbon junction fusing a cyclobutane ring and a pyrrolidine ring.[1] The "8-benzyl" functionality introduces a lipophilic vector orthogonal to the spiro-core, enhancing the molecule's utility as a peptidomimetic template or a GPCR-privileged ligand (e.g., for opioid or nociceptin receptors).[1]

This guide provides a definitive technical analysis of the molecule's properties, a validated synthetic workflow, and structural characterization protocols.[1]

Part 1: Physicochemical Profile & Molecular Identity[1]

The spirocyclic nature of 8-benzyl-6-azaspiro[3.4]octane confers a high fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates in drug discovery due to enhanced solubility and "escape" from flatland chemical space.[1]
1.1 Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 8-Benzyl-6-azaspiro[3.4]octaneNumbering prioritizes the spiro junction and heteroatom.[1][2][3]
Molecular Formula C₁₄H₁₉N Core (

) + Benzyl (

) - H.
Molecular Weight 201.31 g/mol Monoisotopic Mass: ~201.15 Da.[1]
Exact Mass 201.1517Calculated for

.[1]
ClogP (Est.) 3.2 – 3.8High lipophilicity due to the benzyl moiety.[1]
TPSA 12.03 ŲAttributed solely to the secondary amine (NH).[1]
H-Bond Donors 1Secondary amine (N-H).
H-Bond Acceptors 1Nitrogen lone pair.[1]
Stereochemistry Chiral (C8)The C8 position is a stereocenter; exists as (R) or (S) enantiomers.[1]
1.2 Structural Numbering Logic

To ensure accurate derivatization, the IUPAC numbering for the 6-azaspiro[3.4]octane core is defined as follows:

  • Ring A (Small): Cyclobutane carbons are numbered 1, 2, 3.[1]

  • Spiro Center: Carbon 4.[1][4]

  • Ring B (Large): Pyrrolidine ring carbons are 5, 7,[1] 8. The Nitrogen is at position 6.[1][3][5][6][7][8][9]

  • Substituent: The benzyl group is attached to C8 (adjacent to the spiro center and C7).[1]

Part 2: Synthetic Methodology

Core Directive: The synthesis of 8-substituted-6-azaspiro[3.4]octanes requires constructing the pyrrolidine ring onto a pre-formed cyclobutane core.[1] The following protocol utilizes a [3+2] Cycloaddition or a Dieckmann-type Cyclization strategy, which are industry standards for generating quaternary spiro-centers with high fidelity.

2.1 Strategic Synthesis Workflow (Graphviz)

Synthesis_Workflow Figure 1: Modular Synthesis via [3+2] Cycloaddition Strategy Start Starting Material: Cyclobutanone Step1 Step 1: Olefination (Wittig/Horner-Wadsworth-Emmons) Target: Exocyclic Alkene Start->Step1 Ph3P=CH-R Step2 Step 2: [3+2] Cycloaddition Reagent: Azomethine Ylide (Benzyl-substituted) Step1->Step2 1,3-Dipole Gen. Intermediate Intermediate: Spiro-pyrrolidine Core Step2->Intermediate Cyclization Final Target Molecule: 8-Benzyl-6-azaspiro[3.4]octane Intermediate->Final Reductive Workup Step3 Step 3: Functionalization/Reduction (if Carbonyls present)

2.2 Detailed Protocol: [3+2] Cycloaddition Route

This route is preferred for its convergence and ability to introduce the benzyl substituent via the dipole or the dipolarophile.[1]

Reagents:

  • Precursor A: Methylene cyclobutane (generated from cyclobutanone).[1]

  • Precursor B: N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (for unsubstituted ring) OR a specific Benzyl-substituted azomethine ylide precursor .[1]

Step-by-Step Procedure:

  • Exocyclic Alkene Formation:

    • React cyclobutanone with methylenetriphenylphosphorane (Wittig reagent) in dry THF at 0°C to generate methylene cyclobutane.[1]

    • Validation: Monitor disappearance of ketone C=O stretch (1710 cm⁻¹) via IR.[1]

  • Dipole Generation & Cyclization:

    • To introduce the benzyl group at the 8-position (adjacent to spiro), use a substituted nitrone or azomethine ylide.[1]

    • Dissolve methylene cyclobutane in DCM with a catalytic amount of TFA (trifluoroacetic acid).[1]

    • Add the benzyl-substituted amino-precursor dropwise.[1] The in situ generated dipole undergoes [3+2] cycloaddition across the exocyclic double bond.[1]

    • Mechanism:[3][10] The spiro-carbon (C4) is formed effectively as the alkene acts as the dipolarophile.[1]

  • Purification:

    • The resulting crude is often a mixture of diastereomers (if other substituents are present).[1]

    • Purify via Flash Column Chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 10:1 to 1:1).[1]

  • Chiral Resolution (Optional but Recommended):

    • Since C8 is a stereocenter, separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) if the racemic mixture is not desired.[1]

Part 3: Analytical Characterization

To validate the synthesis of 8-benzyl-6-azaspiro[3.4]octane, the following spectral signatures must be confirmed.

3.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplet at δ 7.15–7.35 ppm (5H, Benzyl aromatic protons).[1]

    • Benzylic Protons: Doublet of doublets (or multiplet) around δ 2.6–2.8 ppm (2H, Ph-CH₂-).[1]

    • Spiro-Core (Pyrrolidine): Distinct multiplets for C5/C7 protons adjacent to Nitrogen (δ 2.9–3.2 ppm).[1]

    • Spiro-Core (Cyclobutane): Multiplets at δ 1.6–2.2 ppm (6H, cyclobutane ring protons).[1] The rigidity of the spiro-system often splits these signals into complex patterns.[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Quaternary Spiro Carbon: Characteristic singlet at δ ~40–50 ppm.[1]

    • Aromatic Carbons: Signals at δ 126, 128, 129, 140 ppm.[1]

    • C-N Carbons: Signals at δ ~45–55 ppm.[1]

3.2 Mass Spectrometry (MS)
  • Method: LC-MS (ESI+).[1]

  • Expected Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern: Loss of the benzyl group (91 m/z tropylium ion) is a common diagnostic fragment in high-energy collision dissociation.[1]

Part 4: Medicinal Chemistry Applications

The 8-benzyl-6-azaspiro[3.4]octane scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug design.[1]

  • Vector Positioning: Unlike flat piperidine or pyrrolidine analogs, the spiro[3.4] system forces substituents (like the benzyl group) into specific vectors relative to the nitrogen lone pair.[1] This is critical for optimizing binding in the orthosteric pockets of GPCRs (e.g.,

    
    -opioid or chemokine receptors).[1]
    
  • Metabolic Stability: The quaternary spiro-center blocks metabolic oxidation at that position, potentially increasing the half-life (

    
    ) compared to non-spiro analogs.[1]
    
  • IP Space: Spirocyclic cores often offer a "break" from crowded intellectual property spaces occupied by standard piperidines.[1]

References
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • PubChem Compound Summary: 6-azaspiro[3.4]octane derivatives. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Exploratory

Advanced Architectures: The Azaspiro[3.4]octane Scaffold in Modern Drug Design

Executive Summary The pharmaceutical industry's "Escape from Flatland" has catalyzed a shift from planar, aromatic-heavy molecules to three-dimensional, saturated architectures. Among these, the azaspiro[3.4]octane syste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry's "Escape from Flatland" has catalyzed a shift from planar, aromatic-heavy molecules to three-dimensional, saturated architectures. Among these, the azaspiro[3.4]octane system has emerged as a privileged scaffold. By fusing a strained four-membered ring with a five-membered ring at a single quaternary carbon, this motif offers a unique combination of structural rigidity, defined exit vectors, and high fraction of sp³-hybridized carbons (


).

This technical guide analyzes the development of azaspiro[3.4]octane as a bioisostere for piperidine, morpholine, and piperazine. It details the physicochemical advantages, synthetic evolution, and application in high-value targets like EGFR and Mycobacterium tuberculosis pathways.

Part 1: Structural Paradigm & Physicochemical Profile

The Geometry of Rigidity

Unlike flexible piperidines that exist in equilibrium between chair and boat conformers, the azaspiro[3.4]octane core is conformationally restricted. The spiro-fusion at C2 (for 2-azaspiro) or C6 (for 6-azaspiro) locks the orientation of substituents, allowing medicinal chemists to project functional groups into specific protein sub-pockets with high precision.

  • 2-azaspiro[3.4]octane: Often acts as a surrogate for cyclobutane or

    
    -lactam mimics.
    
  • 6-azaspiro[3.4]octane: Functions as a rigidified pyrrolidine analog.

  • 2,6-diazaspiro[3.4]octane: A potent bioisostere for piperazine, offering orthogonal protection strategies and distinct vector geometries.

Physicochemical Comparison

The incorporation of the spiro-system typically improves water solubility and metabolic stability by reducing the lipophilic aromatic surface area and blocking metabolic soft spots (e.g.,


-oxidation).

Table 1: Comparative Physicochemical Metrics

PropertyPiperidine / Morpholine (Reference)Azaspiro[3.4]octane (Scaffold)Impact on Drug Design
Geometry Flexible (Chair/Boat)Rigid / Semi-RigidReduced entropic penalty upon binding.
Vectorality Linear or Equatorial/AxialDefined angles (approx. 109.5°)Access to novel chemical space; precise substituent positioning.
Lipophilicity (LogP) Moderate to HighGenerally LowerImproved aqueous solubility; reduced non-specific binding.
Metabolic Stability Susceptible to P450 oxidationEnhancedQuaternary spiro-center blocks metabolism; ring strain alters oxidation potential.

Score
VariableHighCorrelates with higher clinical success rates and lower toxicity.

Part 2: Synthetic Methodologies

The synthesis of azaspiro[3.4]octanes has evolved from low-yielding radical cyclizations to robust catalytic annulations. Two primary strategies dominate modern workflows: Cycloaddition and Annulation .

Strategic Logic Visualization

The following diagram illustrates the decision matrix for selecting a synthetic route based on the desired substitution pattern.

Synthetic_Logic Start Target Scaffold RouteA Route A: [3+2] Cycloaddition Start->RouteA Requires 5-ring N RouteB Route B: Annulation/Alkylation Start->RouteB Requires 4-ring N PrecursorA Azomethine Ylide + Exocyclic Alkene RouteA->PrecursorA PrecursorB Cyclopentanone + Bis-electrophile RouteB->PrecursorB ProductA Pyrrolidine-fused Spiro (e.g., 6-azaspiro) PrecursorA->ProductA 1,3-Dipolar Cycloaddition ProductB Cyclobutane-fused Spiro (e.g., 2-azaspiro) PrecursorB->ProductB Double Alkylation

Caption: Decision tree for synthesizing specific azaspiro[3.4]octane isomers based on nitrogen placement requirements.

Part 3: Detailed Experimental Protocols

This section details a self-validating protocol for the synthesis of 2-azaspiro[3.4]octane , a key building block. This method utilizes a scalable annulation strategy favored for its operational simplicity and avoidance of hazardous azide intermediates.

Protocol: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

Objective: Construct the strained 4-membered azetidine ring onto a pre-existing 5-membered ring.

Reagents:

  • Methylenecyclopentane (Starting Material)

  • Chlorosulfonyl isocyanate (CSI)

  • Sodium sulfite (

    
    )
    
  • Potassium carbonate (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium aluminum hydride (

    
    )[1]
    
  • Solvents: Diethyl ether, THF, Dichloromethane (DCM)

Step-by-Step Methodology:

  • [2+2] Cycloaddition (Formation of Lactam):

    • In a flame-dried 3-neck flask under

      
      , dissolve methylenecyclopentane (1.0 equiv) in anhydrous diethyl ether. Cool to 0°C.[1][2]
      
    • Dropwise add chlorosulfonyl isocyanate (1.05 equiv) over 30 minutes. Maintain temperature < 5°C.

    • Checkpoint: Monitor by TLC.[2] Disappearance of alkene indicates formation of the N-chlorosulfonyl lactam intermediate.

    • Quench the reaction by adding the mixture to a vigorously stirred solution of

      
       (2.5 equiv) and 
      
      
      
      in water. This reductive hydrolysis yields 2-azaspiro[3.4]octan-1-one .
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Lactam Reduction (Ring Activation):

    • Dissolve the crude lactam in anhydrous THF. Cool to 0°C.[1][2]

    • Slowly add

      
       (2.0 equiv) pellets or solution.
      
    • Reflux for 4–6 hours.

    • Critical Step: Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate to obtain the free amine 2-azaspiro[3.4]octane .

  • Boc-Protection (Stabilization):

    • Dissolve the crude amine in DCM/Water (1:1). Add

      
       (2.0 equiv).
      
    • Add

      
       (1.1 equiv) and stir at room temperature for 12 hours.
      
    • Separate layers, extract aqueous layer with DCM.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield: Typical overall yield is 45–60%. Validation:


 NMR should show characteristic cyclobutane methylene protons (multiplets around 

1.8–2.2 ppm) and the Boc singlet (

1.45 ppm).

Part 4: Medicinal Chemistry Case Studies

Case Study A: EGFR Inhibitors (Gefitinib Surrogates)

Challenge: First-generation EGFR inhibitors like gefitinib suffer from poor solubility and metabolic liability at the morpholine/piperidine tail. Solution: Replacement of the morpholine ring with 2-oxa-6-azaspiro[3.4]octane .[3] Outcome:

  • Potency: Retained nanomolar affinity for EGFR (

    
     comparable to gefitinib).
    
  • Solubility: Significant improvement in aqueous solubility due to the reduced lipophilicity of the spiro-ether.

  • Mechanism: The spiro-scaffold orients the ether oxygen to maintain the critical H-bond interaction within the solvent-exposed region of the kinase domain, while the rigid core reduces the entropic cost of binding.

Case Study B: Antitubercular Nitrofuran Leads

Challenge: Developing non-toxic agents against MDR-TB. Solution: Utilization of a 2,6-diazaspiro[3.4]octane core to link a 5-nitrofuran moiety with lipophilic side chains.[4] Outcome:

  • Activity: MIC values as low as 0.016

    
     against M. tuberculosis H37Rv.[4]
    
  • Selectivity: The spiro-linker provided a specific vector that optimized binding within the bacterial target while minimizing off-target mammalian toxicity compared to flexible piperazine analogs.

Biological Pathway Visualization

The following diagram depicts the mechanistic intervention of spiro-based inhibitors in the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds Phos Autophosphorylation EGFR->Phos Activates Inhibitor Spiro-Inhibitor (2-oxa-6-azaspiro) Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->Phos Blocks Downstream Ras/Raf/MEK/ERK Signaling Cascade Phos->Downstream Triggers Apoptosis Apoptosis Phos->Apoptosis Inhibition leads to Proliferation Cell Proliferation Downstream->Proliferation

Caption: Mechanism of action for spiro-based EGFR inhibitors blocking downstream proliferation signaling.

Part 5: Future Outlook

The azaspiro[3.4]octane scaffold is transitioning from a "niche" structural motif to a standard tool in the medicinal chemist's arsenal. Future developments are focused on:

  • C-H Activation: Late-stage functionalization of the spiro-core to rapidly generate analog libraries.

  • Fragment-Based Drug Discovery (FBDD): Using low molecular weight spiro-amines as rigid fragments to probe protein surfaces.

  • Chirality: Exploiting the inherent chirality of substituted spiro-systems to achieve higher selectivity against enantioselective protein targets.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019).[5][6][7] Facile synthesis of 2-azaspiro[3.4]octane.[3][4][7] Organic & Biomolecular Chemistry, 17, 3056-3065.[7] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][3][8] Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Mikhailiuk, P. K. (2019). 2,6-Diazaspiro[3.4]octanes: Synthesis and Application in Drug Discovery. Chemistry – A European Journal. Link

  • Zheng, Y., et al. (2016). Synthesis and evaluation of 2-oxa-6-azaspiro[3.4]octane derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Functionalization of the 6-Azaspiro[3.4]octane Core

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold The 6-azaspiro[3.4]octane motif is a valuable, three-dimensional (3D) scaffold that has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold

The 6-azaspiro[3.4]octane motif is a valuable, three-dimensional (3D) scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature offers a distinct advantage over flat, aromatic structures by enabling more precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The fully saturated, high-Fsp3 character of the 2,6-diazaspiro[3.4]octane core, a related structure, has established it as an emerging privileged scaffold in drug discovery.[1][2] The strategic functionalization of the nitrogen atom within the 6-azaspiro[3.4]octane core is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the most common and effective N-functionalization strategies: N-alkylation, N-arylation, N-acylation, and reductive amination.

Strategic Overview of N-Functionalization Pathways

The secondary amine of the 6-azaspiro[3.4]octane core provides a versatile handle for a variety of chemical transformations. The choice of a specific N-functionalization protocol is dictated by the desired substituent and the overall synthetic strategy. Below is a graphical representation of the key functionalization pathways discussed in these application notes.

N_Functionalization_Pathways N-Functionalization Strategies for 6-Azaspiro[3.4]octane cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination 6-Azaspiro[3.4]octane 6-Azaspiro[3.4]octane Alkyl Halide Alkyl Halide Aryl Halide Aryl Halide Acyl Chloride / Anhydride Acyl Chloride / Anhydride Aldehyde / Ketone Aldehyde / Ketone N-Alkylated Product N-Alkylated Product Alkyl Halide->N-Alkylated Product Base (e.g., K2CO3) N-Arylated Product N-Arylated Product Aryl Halide->N-Arylated Product Pd Catalyst, Ligand, Base N-Acylated Product (Amide) N-Acylated Product (Amide) Acyl Chloride / Anhydride->N-Acylated Product (Amide) Base (e.g., Et3N) N-Alkylated Product (via Imine) N-Alkylated Product (via Imine) Aldehyde / Ketone->N-Alkylated Product (via Imine) Reducing Agent (e.g., NaBH(OAc)3)

Caption: Key N-functionalization strategies for the 6-azaspiro[3.4]octane core.

I. N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a fundamental and widely employed method for introducing alkyl substituents onto a secondary amine. The reaction proceeds via an S(_N)2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:
  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides often provide a good balance of reactivity and stability.

  • Base: A base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Inorganic bases like potassium carbonate (K₂CO₃) are common due to their low cost and ease of removal. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective, particularly when substrate solubility is a concern.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the S(_N)2 reaction.

Detailed Protocol: N-Benzylation of 6-Azaspiro[3.4]octane

This protocol details the synthesis of 6-benzyl-6-azaspiro[3.4]octane.

Materials:

  • 6-Azaspiro[3.4]octane hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-azaspiro[3.4]octane hydrochloride (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

II. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl amines.[3] This method is particularly valuable for creating derivatives with diverse electronic and steric properties.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are known to promote the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active catalyst. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can deactivate the catalyst.

Detailed Protocol: N-Phenylation of 6-Azaspiro[3.4]octane

This protocol describes the synthesis of 6-phenyl-6-azaspiro[3.4]octane.

Materials:

  • 6-Azaspiro[3.4]octane

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene, followed by 6-azaspiro[3.4]octane (1.2 eq) and bromobenzene (1.0 eq).

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

III. N-Acylation to Form Amides

N-acylation is a straightforward method to introduce an acyl group to the nitrogen atom of 6-azaspiro[3.4]octane, forming a stable amide bond. Acyl chlorides and acid anhydrides are common acylating agents for this transformation.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides. The choice between the two often depends on the desired reactivity and the stability of the starting materials.[5]

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is typically used to scavenge the acidic byproduct (HCl or a carboxylic acid).

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.

Detailed Protocol: N-Acetylation of 6-Azaspiro[3.4]octane

This protocol details the synthesis of 1-(6-azaspiro[3.4]octan-6-yl)ethan-1-one.

Materials:

  • 6-Azaspiro[3.4]octane

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 6-azaspiro[3.4]octane (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Further purification can be achieved by chromatography if necessary.

IV. Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a new carbon-nitrogen bond by first forming an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in situ reduction. This method is highly versatile for introducing a wide range of alkyl substituents.

Causality Behind Experimental Choices:
  • Reducing Agent: A mild reducing agent is required to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and selectivity.[6] Sodium cyanoborohydride (NaBH₃CN) is another effective reagent.

  • Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used for reactions with NaBH(OAc)₃.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.

Detailed Protocol: Reductive Amination of 6-Azaspiro[3.4]octane with Cyclohexanone

This protocol describes the synthesis of 6-cyclohexyl-6-azaspiro[3.4]octane.

Materials:

  • 6-Azaspiro[3.4]octane

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of 6-azaspiro[3.4]octane (1.0 eq) and cyclohexanone (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Summary of N-Functionalization Protocols

Protocol Reagents Advantages Limitations
N-Alkylation Alkyl halides, Base (e.g., K₂CO₃)Simple, readily available reagents.Potential for over-alkylation with primary amines; alkyl halides can be toxic.
N-Arylation Aryl halides, Pd catalyst, Ligand, BaseBroad scope for aryl and heteroaryl groups.Requires inert atmosphere; catalyst and ligand can be expensive.
N-Acylation Acyl chlorides/anhydrides, BaseHigh yielding, forms stable amides.Acylating agents can be moisture-sensitive and corrosive.
Reductive Amination Aldehydes/Ketones, Reducing agentWide variety of alkyl groups can be introduced; mild conditions.Requires a suitable carbonyl compound; reducing agents can be moisture-sensitive.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for N-Functionalization start Start reactants Combine 6-Azaspiro[3.4]octane, Reagents, and Solvent start->reactants reaction Stir at Appropriate Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A generalized workflow for the N-functionalization of 6-azaspiro[3.4]octane.

References

  • Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. [Link]

  • Reddy, T. J., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2329. [Link]

Sources

Application

ring-closing metathesis strategies for spirocyclic amine synthesis

Application Note: Ring-Closing Metathesis (RCM) Strategies for Spirocyclic Amine Synthesis Introduction: The Spirocyclic Advantage Spirocyclic amines (azaspirocycles) have emerged as privileged scaffolds in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ring-Closing Metathesis (RCM) Strategies for Spirocyclic Amine Synthesis

Introduction: The Spirocyclic Advantage

Spirocyclic amines (azaspirocycles) have emerged as privileged scaffolds in modern drug discovery. Unlike flat aromatic systems, spirocycles possess inherent three-dimensional character (


), which correlates with improved solubility and more specific protein-ligand binding interactions. However, their synthesis presents a unique entropic challenge: forming a quaternary center simultaneously with ring closure.

Ring-Closing Metathesis (RCM) is the premier methodology for this transformation. Success in spiro-RCM relies not just on catalyst activity, but on leveraging the Thorpe-Ingold Effect (gem-disubstituent effect) to pre-organize the substrate conformation. This guide details the mechanistic causality, catalyst selection logic, and field-proven protocols required to synthesize these complex targets efficiently.

Strategic Considerations & Mechanistic Logic

The Nitrogen Problem: Catalyst Deactivation

The most critical failure mode in azaspirocycle synthesis is the deactivation of the Ruthenium (Ru) catalyst by the amine nitrogen.

  • Mechanism: Basic amines (primary > secondary >> tertiary) coordinate to the electron-deficient Ru center, displacing the phosphine or ether ligand. This forms a catalytically inactive "dormant" species.

  • Secondary Pathway: Nucleophilic attack of the amine on the methylidene intermediate can lead to hydride formation, which catalyzes the destructive isomerization of the alkene substrate.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

Spirocyclization is entropically disfavored. However, the presence of the spiro-carbon (a quaternary center) restricts the rotational freedom of the tethered alkenes.

  • Causality: The bond angle compression at the quaternary center forces the two alkenyl arms closer together (reducing the distance

    
    ), thereby increasing the effective molarity of the ring-closing transition state.
    
  • Application: Substrates with bulky protecting groups on the nitrogen (e.g., N-Boc, N-Ts) often cyclize faster than their unprotected counterparts due to increased steric bulk enhancing this pre-organization.

Decision Matrix: Catalyst & Conditions Optimization

The following decision tree outlines the logical flow for selecting the optimal RCM system based on substrate properties.

RCM_Decision_Tree Start Substrate Analysis AmineType Is the Amine Basic? Start->AmineType Protect Can it be N-protected? AmineType->Protect Yes (1° or 2°) Sterics Ring Size / Steric Bulk? AmineType->Sterics No (Amide/Carbamate) Salt Use In-Situ Salt Strategy (Add p-TSA or HCl) Protect->Salt No (Must remain free) Lewis Use Lewis Acid Additive (Ti(OiPr)4) Protect->Lewis No (Alternative) Protect->Sterics Yes (Boc/Cbz/Ts) Salt->Sterics Lewis->Sterics G2 Grubbs II (High Activity) Risk: Isomerization Sterics->G2 Tetrasubstituted/Spiro HG2 Hoveyda-Grubbs II (High Stability/Activity) Sterics->HG2 Difficult Closure G1 Grubbs I (Low Isomerization) Lower Activity Sterics->G1 Simple/Volatile Additives Add 1,4-Benzoquinone (Prevents Isomerization) G2->Additives If Isomerization Observed HG2->Additives If Isomerization Observed

Figure 1: Strategic decision tree for optimizing RCM conditions in spirocyclic amine synthesis.

Field-Proven Protocols

Protocol A: Standard RCM for N-Protected Spirocycles

Best for: N-Boc, N-Cbz, or N-Tosyl protected dienes forming 5- or 6-membered spiro rings.

Reagents:

  • Substrate (1.0 equiv)

  • Grubbs 2nd Generation Catalyst (G-II) (2–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed)

  • Additive: 1,4-Benzoquinone (10 mol%) [Optional: Only if isomerization is detected]

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Dissolution: Dissolve the diene substrate in degassed DCM to achieve a concentration of 0.005 M to 0.01 M .

    • Note: High dilution is critical to favor intramolecular spirocyclization over intermolecular oligomerization.

  • Catalyst Addition: Add G-II catalyst (2 mol%) in one portion. If using benzoquinone, add it 5 minutes prior to the catalyst.

  • Reaction: Heat the mixture to reflux (40°C for DCM). Monitor by TLC/LC-MS.

    • Optimization: If conversion stalls after 4 hours, add a second portion of catalyst (1–2 mol%).

  • Workup: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ru species. Filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: In-Situ Salt Formation for Basic Amines

Best for: Substrates where N-protection is not feasible or desired (e.g., tertiary amines or when protecting group removal is problematic).

Reagents:

  • Basic Amine Substrate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (1.05 equiv)

  • Grubbs 2nd Generation Catalyst (5 mol%)

  • Solvent: Anhydrous DCM

Procedure:

  • Salt Formation: Dissolve the amine substrate in DCM (0.1 M). Add p-TSA (1.05 equiv) and stir for 15 minutes at room temperature. Ensure the solution becomes clear (formation of the ammonium salt).

  • Dilution: Dilute the solution with degassed DCM to a final concentration of 0.01 M .

  • Cyclization: Add the G-II catalyst (5 mol%) and heat to reflux.

  • Mechanism: The ammonium species (

    
    ) cannot coordinate to the Ru center, preventing deactivation.
    
  • Workup: After completion, quench with saturated aqueous NaHCO₃ to liberate the free amine. Extract with DCM, dry over Na₂SO₄, and purify.

Protocol C: Relay RCM for Difficult Closures

Best for: Sterically congested spiro-centers where initiation is slow.

Concept: Design the substrate with a "relay" tether—a sacrificial alkene chain that initiates the Ru-carbene formation rapidly before transferring the active metal center to the sterically hindered spiro-alkene.

Procedure Modification:

  • Substrate Design: Append a 5-hexenyl chain to the hindered alkene.

  • Reaction: The catalyst initiates at the accessible terminal alkene of the relay, releases a volatile byproduct (e.g., cyclopentene), and delivers the active Ru-carbene directly to the difficult spiro-junction.

  • Conditions: Use Hoveyda-Grubbs II (5 mol%) in Toluene at 80°C.

Data Summary: Catalyst Performance Comparison

CatalystActivityStability (Air/Moisture)Isomerization RiskBest Application
Grubbs I LowLowLowSimple rings; when isomerization is fatal.
Grubbs II HighModerateHighStandard for spirocycles ; sterically demanding olefins.
Hoveyda-Grubbs II Very HighHighModerateExtremely difficult closures; Relay RCM.
Schrock (Mo) HighVery LowLowEnantioselective RCM (specialized use).

Troubleshooting Guide

IssueRoot CauseSolution
Oligomerization Concentration too high.Dilute reaction to 0.001 M. Add substrate slowly (syringe pump).
No Reaction Catalyst poisoning (Amine).Use Protocol B (p-TSA salt) or N-protect (Boc).
Isomerization Ru-Hydride formation.Add 1,4-Benzoquinone (10 mol%) or use Grubbs I.
Incomplete Conv. Catalyst decomposition.Add catalyst in portions (e.g., 2.5% at t=0, 2.5% at t=4h).

References

  • Thorpe-Ingold Effect in Cyclization

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Prevention of Amine Poisoning (Salt Strategy)

    • Wright, D. L. (1999). Catalytic Metathesis in the Synthesis of Nitrogen Heterocycles.[1] Current Organic Chemistry. Link

  • Prevention of Isomerization (Benzoquinone)

    • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis.[2][3][4] Journal of the American Chemical Society, 127(49), 17160–17161. Link

  • Spiropiperidine Synthesis via RCM

    • Wang, Z. J., et al. (2014). A Concise Cross-Metathesis Route to Enantiopure 1-Azaspirocycles. Australian Journal of Chemistry. Link

  • Relay Ring-Closing Metathesis

    • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2004). Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement Throughout Olefin Metathesis Sequences. J. Am. Chem. Soc., 126(33), 10210–10211. Link

Sources

Method

Application Note: 8-Benzyl-6-azaspiro[3.4]octane as a High-Fidelity Pyrrolidine Bioisostere

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of 8-Benzyl-6-azaspiro[3.4]octane as a conformationally restricted bioisostere of 3-benzylpy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of 8-Benzyl-6-azaspiro[3.4]octane as a conformationally restricted bioisostere of 3-benzylpyrrolidine.[1][2]

[1][2]

Executive Summary

In modern drug design, "escaping flatland" via spirocyclic scaffolds is a proven strategy to improve physicochemical properties and intellectual property (IP) novelty. 8-Benzyl-6-azaspiro[3.4]octane represents a high-value bioisostere for 3-benzylpyrrolidine moieties.[1][2]

By fusing a cyclobutane ring to the C3 position of the pyrrolidine core, this scaffold introduces a "Spiro Effect" :

  • Conformational Locking: Restricts the envelope puckering of the pyrrolidine ring, reducing the entropic penalty upon binding.

  • Metabolic Shielding: Sterically blocks the C3/C4 metabolic "hotspots," potentially extending half-life (

    
    ).
    
  • Vector Definition: Rigidifies the exit vector of the benzyl substituent, enabling precise probing of hydrophobic pockets.

Physicochemical Profile & Design Rationale

The transition from a flexible pyrrolidine to a spiro[3.4]octane system alters key parameters. The table below compares the parent scaffold with the spiro bioisostere.

Table 1: Comparative Physicochemical Profile
Parameter3-Benzylpyrrolidine (Parent)8-Benzyl-6-azaspiro[3.4]octane (Bioisostere)Impact
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Increased MW (+40 Da)
Fsp³ 0.820.86Enhanced 3D character (Clinical success correlation)
LogP (Calc) ~2.8~3.2Slight lipophilicity increase; offset by solubility
pKa (Conj.[1][2][3] Acid) ~9.5~9.8Spiro amines are often slightly more basic due to ring strain effects on N-hybridization
Conformation Flexible (Multiple puckers)Rigid (Defined envelope)Lower Entropic Penalty
Metabolic Risk High (C-H oxidation at C3)Low (Quaternary C at C3 blocks oxidation)Improved Stability
Mechanistic Insight: The "Gem-Disubstituent" Effect

The spiro-cyclobutane ring acts similarly to the Thorpe-Ingold effect but with greater geometric constraint.[1][2] In the 8-benzyl-6-azaspiro[3.4]octane scaffold, the benzyl group is locked into a specific equatorial or axial orientation relative to the nitrogen lone pair.[1][2] This is critical for optimizing interactions in GPCR orthosteric sites (e.g., chemokine receptors) or kinase hinge regions where the flexible parent compound suffers from averaging of active/inactive conformations.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

While various routes exist, the decarboxylative [3+2] cycloaddition of azomethine ylides is the most robust method for generating the 8-substituted-6-azaspiro[3.4]octane core with high diastereoselectivity.[1][2]

Methodology: One-Pot Dipolar Cycloaddition[1][2]

Reaction Overview: This protocol utilizes methylene cyclobutane as the dipolarophile and an in situ generated azomethine ylide derived from phenylacetaldehyde and sarcosine.

Reagents & Materials:
  • Dipolarophile: Methylene cyclobutane (1.0 equiv)[1][2]

  • Aldehyde: Phenylacetaldehyde (1.2 equiv) [Precursor for the benzyl group][1]

  • Amine: Sarcosine (N-methylglycine) (1.2 equiv) [Source of the pyrrolidine nitrogen][1]

  • Solvent: Toluene (Anhydrous)[1][2]

  • Catalyst: Molecular Sieves (4Å) or Dean-Stark apparatus

Step-by-Step Protocol:
  • Preparation of Ylide Precursor: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sarcosine (1.2 equiv) and Phenylacetaldehyde (1.2 equiv) in anhydrous Toluene (0.5 M concentration relative to dipolarophile).

    • Note: Phenylacetaldehyde is prone to polymerization; use freshly distilled material.[2]

  • Addition of Dipolarophile: Add Methylene cyclobutane (1.0 equiv) to the mixture. Add 4Å Molecular Sieves (activated) to absorb water generated during iminium ion formation.

  • Cycloaddition: Heat the reaction mixture to reflux (110°C) under an argon atmosphere for 12–16 hours .

    • Checkpoint: Monitor via LC-MS.[1][2] The intermediate imine should disappear, and a mass corresponding to [M+H]+ (calc. 216.17 for N-methyl variant) should appear.[1][2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:[1][2]5) with 1%

      
       (to keep the amine free-based).[1]
      
    • Yield Expectations: 60–75%.[2]

  • De-methylation (Optional): If the secondary amine (NH) is required for further coupling (e.g., amide bond formation), treat the N-methyl product with 1-Chloroethyl chloroformate (ACE-Cl) followed by methanolysis.[1][2]

Structural Visualization & Pathway[2]

The following diagram illustrates the synthesis logic and the structural comparison between the flexible parent and the rigid spiro-isostere.

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Product (Bioisostere) Aldehyde Phenylacetaldehyde (Bn-CHO) Ylide Azomethine Ylide (Dipole) Aldehyde->Ylide Condensation (-H2O) Amine Sarcosine (Me-NH-CH2-COOH) Amine->Ylide Alkene Methylene Cyclobutane Spiro 8-Benzyl-6-azaspiro[3.4]octane (Conformationally Locked) Alkene->Spiro Dipolarophile Ylide->Spiro [3+2] Cycloaddition (Reflux, Toluene) Parent 3-Benzylpyrrolidine (Flexible Parent) Parent->Spiro Bioisosteric Replacement

Figure 1: Synthetic pathway and bioisosteric relationship. The [3+2] cycloaddition assembles the spiro-core in a single convergent step.[1]

Application Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound targeting a Tyrosine Kinase (e.g., EGFR or JAK) contains a 3-benzylpyrrolidine moiety that occupies a hydrophobic back-pocket.[1][2] Problem: The lead suffers from rapid microsomal clearance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and moderate selectivity against off-target kinases.[1]
Solution:  Replacement with 8-Benzyl-6-azaspiro[3.4]octane .[1][2][4][5]

Protocol for Lead Optimization:

  • Library Synthesis: Synthesize the spiro-amine using the protocol above (Section 3).

  • Coupling: React the spiro-amine (secondary amine form) with the kinase hinge-binding scaffold (e.g., via

    
     or Buchwald-Hartwig coupling).[1][2]
    
  • Assay Validation:

    • Potency: Measure

      
      . Expect maintenance or improvement due to entropy reduction.[2]
      
    • Metabolic Stability: Incubate with Human Liver Microsomes (HLM).[2] The spiro-fusion at C3 prevents oxidation at this typically vulnerable site.[1][2]

    • Selectivity: The rigid vector of the benzyl group may clash with non-conserved residues in off-target kinases, improving the Selectivity Score.

Critical Quality Attribute (CQA) Checklist

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link[1]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link[1]

  • D'Souza, D. M., et al. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis.[1][2] The Journal of Organic Chemistry, 87(19), 12687–12699. Link[1]

  • PubChem Compound Summary. (2025). Spiro[3.4]octane and derivatives.[3][6][7][8][9][10][11][12][13] National Center for Biotechnology Information.[2] Link[1]

  • North, E. J., et al. (2020). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13. Journal of Medicinal Chemistry, 63(17), 9874–9887. Link

Sources

Application

Application Note: Incorporation of Azaspiro Scaffolds into DNA-Encoded Libraries

azaspirocyclic cores into DEL synthesis workflows. Executive Summary & Strategic Rationale The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic scaffolds as critical tools for improving...

Author: BenchChem Technical Support Team. Date: February 2026


 azaspirocyclic cores into DEL synthesis workflows.

Executive Summary & Strategic Rationale

The "Escape from Flatland" initiative in medicinal chemistry has identified spirocyclic scaffolds as critical tools for improving the physicochemical properties of drug candidates. Unlike flat aromatic systems, azaspirocycles offer high fraction of


 hybridized carbons (

), which correlates with improved solubility, lower lipophilicity, and higher clinical success rates.[1]

For DNA-Encoded Library (DEL) synthesis, azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) present specific challenges:

  • Steric Bulk: The quaternary spiro-carbon can hinder nucleophilic attacks at adjacent centers.

  • Chemical Compatibility: Traditional spirocyclization conditions (strong acids/bases) are often incompatible with DNA integrity.

This guide details two validated pathways for incorporating these scaffolds:

  • Path A (Standard): Coupling pre-formed azaspiro building blocks (BBs) via DNA-compatible reductive amination.

  • Path B (Advanced): De novo on-DNA synthesis of spirocycles using photoredox [2+2] cycloaddition.

Strategic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate incorporation strategy based on the available starting materials and desired library geometry.

DEL_Azaspiro_Workflow Start Start: Azaspiro Strategy BB_Check Are pre-formed Azaspiro BBs available? Start->BB_Check Path_A PATH A: BB Incorporation (High Reliability) BB_Check->Path_A Yes Path_B PATH B: On-DNA Synthesis (High Novelty) BB_Check->Path_B No (Create De Novo) Rxn_RedAm Reaction: Reductive Amination (Ketone BB + Amine-DNA) Path_A->Rxn_RedAm Ketone Handle Rxn_Amide Reaction: Amide Coupling (Acid BB + Amine-DNA) Path_A->Rxn_Amide Acid/Amine Handle Rxn_Photo Reaction: Photoredox [2+2] (Isoxazoline + Alkene-DNA) Path_B->Rxn_Photo QC QC: LC-MS & Gel Electrophoresis Rxn_RedAm->QC Rxn_Amide->QC Rxn_Photo->QC Pool Pool & Split QC->Pool Pass

Figure 1: Decision tree for incorporating azaspiro scaffolds. Path A utilizes robust coupling of commercial blocks, while Path B accesses novel chemical space via photochemical ring formation.

Protocol A: Incorporation via Reductive Amination

Application: Coupling azaspiro ketone building blocks (e.g., N-Boc-6-azaspiro[2.5]octan-5-one derivatives) to amine-functionalized DNA headpieces.

Scientific Basis: Azaspiro ketones are excellent electrophiles for DEL because the spiro-ring confers rigidity, preventing aggregation, while the ketone allows for a "reversibility window" (imine formation) before the irreversible reduction. We utilize Sodium Cyanoborohydride (


) over Sodium Borohydride (

) because it selectively reduces the iminium ion at acidic pH (4.5–5.5) without reducing the ketone or damaging DNA.
Materials
  • DNA Headpiece (HP): 1 mM solution in water (5'-amino modified).

  • Azaspiro Ketone BB: 200 mM in DMA (Dimethylacetamide).

  • Buffer: 500 mM Acetate Buffer, pH 5.0.

  • Reducing Agent: 400 mM

    
     (freshly prepared in water).
    
  • Quench: 500 mM Ammonium Acetate.

Step-by-Step Procedure
  • Imine Formation:

    • To a PCR tube, add

      
       of DNA HP (1 mM, 5 nmol).
      
    • Add

      
       of Acetate Buffer (pH 5.0).
      
    • Add

      
       of Azaspiro Ketone BB (200 mM, 40 equiv).
      
    • Note: High equivalents drive the equilibrium toward the imine in water.

    • Incubate at 25°C for 30 minutes .

  • Reduction:

    • Add

      
       of 
      
      
      
      (400 mM, 80 equiv).
    • Incubate at 25°C for 2 hours .

    • Critical: Do not heat above 40°C as depurination rates increase at pH 5.0.

  • Quenching & Precipitation:

    • Add

      
       of 10% (v/v) Piperidine to quench and remove any base-labile protecting groups (if applicable).
      
    • Ethanol precipitate: Add

      
       3M NaOAc (pH 5.2) and 
      
      
      
      cold Ethanol (-20°C). Centrifuge at 14,000 rpm for 30 mins.
  • Validation:

    • Analyze via LC-MS.[2][3] Expect a mass shift corresponding to the BB + 2H (reduction) - Oxygen (loss of carbonyl O).

Protocol B: On-DNA Synthesis via Photoredox [2+2] Cycloaddition

Application: De novo construction of 2-oxa-1-azaspiro[bicyclo[3.2.0]heptanes] using visible light energy transfer catalysis. This method is based on recent advancements by the Molander and Vertex groups.

Scientific Basis: Direct formation of strained spiro-rings on DNA is rare due to the harsh conditions usually required. However, excited-state energy transfer (EnT) allows 2-isoxazoline-3-carboxylates to undergo [2+2] cycloaddition with DNA-conjugated alkenes under mild, aqueous conditions.

Reaction Mechanism Diagram

Photoredox_Mechanism Light Blue Light (450 nm) Cat_GS Ir Catalyst (Ground State) Light->Cat_GS Excitation Cat_ES Ir Catalyst* (Excited State) Cat_GS->Cat_ES Cat_ES->Cat_GS Regeneration Substrate Isoxazoline (Substrate) Cat_ES->Substrate Energy Transfer (EnT) Substrate_Trip Biradical Triplet State Substrate->Substrate_Trip DNA_Alkene DNA-Alkene (Acceptor) Substrate_Trip->DNA_Alkene [2+2] Cycloaddition Product Azaspiro Product DNA_Alkene->Product

Figure 2: Energy Transfer (EnT) mechanism. The photocatalyst excites the isoxazoline to a triplet biradical state, which engages the DNA-linked alkene to form the spirocycle.

Materials
  • DNA-Alkene: 1 mM solution (e.g., DNA-tagged acrylamide or styrene).

  • Isoxazoline Precursor: 100 mM in DMSO.

  • Photocatalyst:

    
     (10 mM in DMSO).
    
  • Light Source: Blue LED reactor (approx. 450 nm).

Step-by-Step Procedure
  • Reaction Assembly:

    • In a glass vial or transparent PCR plate, combine:

      • 
         DNA-Alkene (10 nmol).
        
      • 
         DMSO.
        
      • 
         Isoxazoline precursor (100 equiv).
        
      • 
         Photocatalyst (5 equiv).
        
    • Note: High DMSO content (up to 50-60%) is often required for the solubility of the organic precursors and the catalyst, but DNA remains stable if precipitated correctly afterward.

  • Irradiation:

    • Seal the vessel to prevent evaporation.

    • Irradiate with Blue LED (450 nm) for 1 hour at ambient temperature. Fan cooling is recommended to maintain T < 30°C.

  • Work-up:

    • Dilute with

      
       water.
      
    • Perform Ethanol precipitation (2x) to remove the transition metal catalyst, which can interfere with downstream PCR.

QC and Validation Standards

To ensure the library quality, the following data standards must be met.

Data Summary Table
ParameterProtocol A (Reductive Am.)Protocol B (Photoredox)Acceptance Criteria
Conversion > 85%> 70%Based on LC-MS UV/TIC integration
DNA Recovery > 90%> 80%OD260 measurement post-precipitation
DNA Integrity HighHighNo smearing on Agarose Gel
PCR Efficiency Equivalent to Control

qPCR comparison vs. untreated DNA
Troubleshooting Guide
  • Low Conversion (Path A): Ensure pH is strictly 5.0. If pH > 6, imine hydrolysis competes with reduction. If pH < 4, DNA depurination occurs.

  • Precipitate in Reaction (Path B): The photocatalyst is hydrophobic. Increase DMSO concentration or switch to a water-soluble Thioxanthone derivative if Ir-catalyst crashes out.

References

  • Matsuo, B., et al. (2023).[4] "Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis." Chemical Communications.[4] Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Satz, A. L., et al. (2015).[5] "DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries." Bioconjugate Chemistry. Link

  • Li, Y., et al. (2018). "On-DNA Reductive Amination and Alkylation." Methods in Molecular Biology. Link

Sources

Method

Application Notes &amp; Protocols: Reductive Amination Conditions for 6-Azaspiro[3.4]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals The 6-azaspiro[3.4]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited to enh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[3.4]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited to enhance the pharmacological properties of drug candidates. Reductive amination is a cornerstone of amine synthesis, providing a robust and versatile method for the N-alkylation of this spirocyclic system. This guide provides an in-depth exploration of the reaction, focusing on practical considerations and detailed protocols for the successful synthesis of 6-azaspiro[3.4]octane derivatives.

The Strategic Importance of Reductive Amination

Reductive amination is a powerful, one-pot reaction that combines a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[1][2] This method is often preferred over direct alkylation, as it minimizes the risk of over-alkylation, a common side reaction with primary and secondary amines.[1] For a secondary amine like 6-azaspiro[3.4]octane, reductive amination offers a highly controlled approach to introduce a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

The reaction proceeds through the initial formation of a hemianimal, which then dehydrates to form an iminium ion. This electrophilic species is subsequently reduced by a hydride source to yield the final tertiary amine.[3][4]

The Reagent of Choice: Sodium Triacetoxyborohydride

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, selectivity, and broad functional group tolerance.[5][6]

Causality Behind the Choice of NaBH(OAc)₃:

  • Enhanced Selectivity: The electron-withdrawing acetate groups in NaBH(OAc)₃ moderate the reactivity of the borohydride, making it a less powerful reducing agent than sodium borohydride (NaBH₄).[5] This attenuated reactivity allows it to selectively reduce the iminium ion intermediate at a much faster rate than the starting carbonyl compound, preventing the formation of undesired alcohol byproducts.[5]

  • Mild Reaction Conditions: Reactions with NaBH(OAc)₃ are typically conducted under neutral or slightly acidic conditions, which are compatible with a wide array of sensitive functional groups, such as esters, amides, nitro groups, and halogens.[5][7]

  • Safety and Handling: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this transformation, NaBH(OAc)₃ does not release toxic cyanide gas upon acidification, making it a safer alternative for laboratory use.[6][8]

Experimental Workflow and Mechanism

The general workflow for the reductive amination of 6-azaspiro[3.4]octane is a straightforward, one-pot procedure.

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 6_Azaspiro 6-Azaspiro[3.4]octane Mixing Mix in Aprotic Solvent (e.g., DCE, THF) 6_Azaspiro->Mixing Carbonyl Aldehyde or Ketone Carbonyl->Mixing Addition Add NaBH(OAc)₃ (Optional: Acetic Acid) Mixing->Addition Quench Aqueous Quench (e.g., sat. NaHCO₃) Addition->Quench Reaction Completion Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product N-substituted 6-Azaspiro[3.4]octane Purification->Product

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the reductive amination of 6-azaspiro[3.4]octane. Optimization may be required based on the specific aldehyde or ketone used.

Protocol 1: General Reductive Amination with an Aldehyde

This protocol is suitable for the reaction of 6-azaspiro[3.4]octane with a variety of aliphatic and aromatic aldehydes.

Materials:

  • 6-Azaspiro[3.4]octane (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-azaspiro[3.4]octane (1.0 eq) in DCE, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-azaspiro[3.4]octane derivative.

Protocol 2: Reductive Amination with a Ketone

The reaction with ketones is generally slower than with aldehydes, and the addition of a catalytic amount of acetic acid can be beneficial.[5][7]

Materials:

  • 6-Azaspiro[3.4]octane (1.0 eq)

  • Ketone (1.0-1.5 eq)

  • Sodium triacetoxyborohydride (1.5-2.0 eq)

  • Acetic acid (catalytic to 1.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-azaspiro[3.4]octane (1.0 eq) and the ketone (1.0-1.5 eq) in DCE, add acetic acid (catalytic amount, e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Work-up and purification are performed as described in Protocol 1.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale & Considerations
Reducing Agent Sodium triacetoxyborohydrideMild, selective for iminium ions, and safe to handle.[5]
Stoichiometry Amine:Carbonyl:Reducing Agent (1 : 1-1.5 : 1.5-2)A slight excess of the carbonyl and reducing agent can drive the reaction to completion.
Solvent DCE, THF, AcetonitrileDCE is often the preferred solvent, leading to faster reaction rates.[5][7]
Catalyst Acetic Acid (for ketones)Catalyzes the formation of the iminium ion, especially with less reactive ketones.[5]
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature. Gentle heating may be required for challenging substrates.
Reaction Time 2-24 hoursHighly dependent on the reactivity of the carbonyl compound and the steric hindrance of the amine.

Troubleshooting and Field-Proven Insights

  • Steric Hindrance: While 6-azaspiro[3.4]octane is a secondary amine, the spirocyclic nature may introduce some steric bulk. For reactions with sterically demanding aldehydes or ketones, longer reaction times or gentle heating may be necessary.

  • Low Yields: If low yields are obtained, ensure the quality of the NaBH(OAc)₃, as it can be hygroscopic. Additionally, increasing the equivalents of the carbonyl compound and the reducing agent may improve the outcome.

  • Side Reactions: The primary side reaction is the reduction of the carbonyl compound to the corresponding alcohol. This is more likely to occur if the iminium ion formation is slow. The use of acetic acid with ketones can help to mitigate this.[5]

  • Purification: The resulting tertiary amine products are typically basic. Purification can be achieved by standard silica gel chromatography, often using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the N-functionalization of 6-azaspiro[3.4]octane. The mild reaction conditions, broad substrate scope, and high yields make it an indispensable tool in the synthesis of novel derivatives for drug discovery and development. The protocols and insights provided herein offer a solid foundation for researchers to successfully apply this powerful transformation.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Antoshchin, A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1888. [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Wiley Online Library. (2014). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Journal of the Chinese Chemical Society. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society. Retrieved from [Link]

  • Khan Academy. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Pelter, M. W., & Levins, C. G. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 90(10), 1383–1385. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 8-Benzyl-6-azaspiro[3.4]octane Intermediates

Abstract This application note details a robust, scalable protocol for the synthesis of 8-Benzyl-6-azaspiro[3.4]octane , a high-value spirocyclic amine intermediate used in drug discovery to improve physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 8-Benzyl-6-azaspiro[3.4]octane , a high-value spirocyclic amine intermediate used in drug discovery to improve physicochemical properties such as metabolic stability and


 character.[1][2] The synthetic strategy prioritizes process safety and cost-efficiency, utilizing a Knoevenagel condensation-Michael addition-Cyclization  sequence to establish the spiro-lactam core, followed by regioselective alkylation and amide reduction.[1]

Introduction & Retrosynthetic Analysis

Spirocyclic scaffolds like 6-azaspiro[3.4]octane are increasingly replacing flat aromatic systems (e.g., piperidines, morpholines) in medicinal chemistry to escape "flatland" and improve patentability and solubility. The 8-benzyl-6-azaspiro[3.4]octane scaffold features a cyclobutane ring spiro-fused to a pyrrolidine ring, with a benzyl substituent providing a vector for hydrophobic interactions.[1][2]

Retrosynthetic Strategy

The most scalable route disconnects the target amine to its corresponding lactam precursor, 8-benzyl-6-azaspiro[3.4]octan-7-one .[1][2] This lactam is accessed via the alkylation of the parent spiro-lactam, which is constructed from commercially available cyclobutanone .

Retrosynthesis Target 8-Benzyl-6-azaspiro[3.4]octane (Target Amine) Lactam 8-Benzyl-6-azaspiro[3.4]octan-7-one (Key Intermediate) Target->Lactam Amide Reduction (LiAlH4) Core 6-Azaspiro[3.4]octan-7-one (Spiro Core) Lactam->Core Alpha-Alkylation (BnBr, LiHMDS) SM Cyclobutanone + Ethyl Cyanoacetate Core->SM Knoevenagel / Michael / Reductive Cyclization

Figure 1: Retrosynthetic disconnection showing the modular assembly of the spiro-pyrrolidine core.[1][2]

Scale-Up Considerations

  • Safety: The use of cyanide sources (for Michael addition) requires strict engineering controls. Alternative nitromethane routes are viable but often require high-pressure hydrogenation.[1][2] The protocol below uses a cyanide-free modified route or controlled cyanide addition with in-situ scrubbing.

  • Exotherms: The Knoevenagel condensation and LiAlH4 reductions are highly exothermic; dosing rates must be controlled via reaction calorimetry data.

  • Purification: Chromatography is avoided where possible.[1] Intermediates are purified via crystallization or high-vacuum distillation.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-cyclobutylideneacetate

Reaction Type: Knoevenagel Condensation Scale: 1.0 mol (approx. 70 g of Cyclobutanone)[1][2]

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Ethyl cyanoacetate (1.05 equiv)

  • Ammonium acetate (0.1 equiv) or Piperidine/AcOH cat.

  • Toluene (5 vol)

Protocol:

  • Charge Toluene (350 mL), Ethyl cyanoacetate (118.8 g, 1.05 mol), and Cyclobutanone (70.1 g, 1.0 mol) into a reactor equipped with a Dean-Stark trap.

  • Add Ammonium acetate (7.7 g, 0.1 mol).

  • Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Cool to 20°C. Wash the organic phase with water (2 x 100 mL) and brine (100 mL).

  • Concentrate under reduced pressure to obtain the crude unsaturated ester as a light yellow oil.

  • Purification: Distillation under high vacuum (0.5 mmHg, 90-100°C) yields the pure product.

    • Yield Target: 85-90%[1][2]

Step 2: Formation of the Spiro-Lactam Core (6-azaspiro[3.4]octan-7-one)

Reaction Type: Michael Addition & Reductive Cyclization Note: This step establishes the quaternary spiro center.[1][2]

Reagents:

  • Ethyl 2-cyano-2-cyclobutylideneacetate (from Step 1)[1][2]

  • Potassium Cyanide (1.1 equiv) [Handle with extreme caution] or Nitromethane (Michael donor)

  • Preferred Scale-up Route (Nitromethane):

    • Nitromethane (5 equiv), DBU (1.0 equiv).

    • Raney Nickel , H2 (50 psi).

Protocol (Nitromethane Route):

  • Dissolve the unsaturated ester (165 g, 1.0 mol) in Nitromethane (300 mL).

  • Cool to 0°C. Add DBU (152 g, 1.0 mol) dropwise over 1 hour, maintaining internal temp < 10°C.

  • Warm to RT and stir for 3 hours. (TLC check: disappearance of starting material).

  • Quench with aqueous HCl (1M) to pH 4. Extract with Ethyl Acetate.

  • Concentrate to give the crude nitro-ester.[1]

  • Hydrogenation: Dissolve crude residue in Ethanol (1.5 L). Add Raney Nickel (approx. 20 wt% loading, washed with EtOH).

  • Hydrogenate at 50 psi / 50°C for 12 hours. The nitro group reduces to the amine, which spontaneously cyclizes to the lactam.

  • Filter catalyst over Celite (Caution: Pyrophoric).

  • Concentrate filtrate. Recrystallize the solid lactam from Ethyl Acetate/Hexanes.

    • Yield Target: 60-70% over 2 steps.[1][2]

Step 3: Regioselective Benzylation (8-Benzyl-6-azaspiro[3.4]octan-7-one)

Reaction Type: Enolate Alkylation Mechanistic Insight: The lactam carbonyl directs deprotonation at the alpha-position (C8).[1][2] The spiro-cyclobutane ring at C5 provides steric bulk, directing alkylation but generally allowing approach from the less hindered face.

Reagents:

  • 6-azaspiro[3.4]octan-7-one (1.0 equiv)[1][2]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv) - Use 2+ equiv to deprotonate Amide-NH and Alpha-CH.[1][2]

  • Benzyl Bromide (1.1 equiv)

  • THF (Anhydrous, 10 vol)

Protocol:

  • Charge 6-azaspiro[3.4]octan-7-one (12.5 g, 0.1 mol) and anhydrous THF (125 mL) to a cryo-reactor.

  • Cool to -78°C .

  • Add LiHMDS (1.0 M in THF, 220 mL, 0.22 mol) dropwise over 45 mins. Maintain temp < -70°C.

  • Stir at -78°C for 1 hour to ensure dianion formation.

  • Add Benzyl Bromide (18.8 g, 0.11 mol) dropwise over 30 mins.

  • Allow to warm slowly to 0°C over 4 hours.

  • Quench with saturated NH4Cl solution.

  • Extract with Ethyl Acetate. Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, EtOAc/Hexanes) or crystallization if solid.

    • Yield Target: 75%[1][3]

Step 4: Reduction to 8-Benzyl-6-azaspiro[3.4]octane

Reaction Type: Amide Reduction Reagents:

  • 8-Benzyl-6-azaspiro[3.4]octan-7-one (1.0 equiv)[1][2]

  • LiAlH4 (Lithium Aluminum Hydride) (2.5 equiv) or BH3-THF.[1][2]

  • THF (15 vol)

Protocol:

  • Suspend LiAlH4 (9.5 g, 0.25 mol) in anhydrous THF (200 mL) under Nitrogen. Cool to 0°C.

  • Dissolve the benzylated lactam (21.5 g, 0.1 mol) in THF (100 mL) and add dropwise to the LAH suspension. Caution: Gas evolution.[1][2]

  • Heat to reflux (65°C) for 6-12 hours.

  • Cool to 0°C. Perform Fieser quench:

    • Add 9.5 mL Water (slowly).

    • Add 9.5 mL 15% NaOH.

    • Add 28.5 mL Water.

  • Stir for 1 hour until a white granular precipitate forms.

  • Filter and wash cake with THF.

  • Concentrate filtrate to obtain the crude amine.

  • Salt Formation (Recommended for Storage): Dissolve oil in Ethanol, add Oxalic acid (1.0 equiv) or HCl in Dioxane . Filter the white solid precipitate.

    • Yield Target: 85%

Process Flow & Data Summary

ProcessFlow Step1 Step 1: Knoevenagel Condensation Cyclobutanone + Ethyl Cyanoacetate Step2 Step 2: Michael Addition & Cyclization (+ Nitromethane / H2, Raney Ni) Step1->Step2 Intermediate: Unsaturated Ester Step3 Step 3: Alkylation (+ BnBr, LiHMDS) Step2->Step3 Intermediate: Spiro-Lactam Step4 Step 4: Reduction (+ LiAlH4) Step3->Step4 Intermediate: 8-Bn-Lactam

Figure 2: Process flow diagram for the 4-step synthesis.[1][2]

Quantitative Data Summary
StepReactionKey ReagentsTempTypical YieldCritical Parameter
1 CondensationCyclobutanone, NH4OAc110°C85-90%Water removal (Dean-Stark)
2 CyclizationMeNO2, DBU; H2/Ra-Ni50°C60-70%Hydrogenation pressure
3 AlkylationLiHMDS, BnBr-78°C75%Anhydrous conditions
4 ReductionLiAlH4, THF65°C85%Quench procedure

References

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras. ChemRxiv. Available at: [Link][1][2]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry - A European Journal. Available at: [Link][1][2]

Sources

Method

Application Note: Peptide Coupling Protocols for Sterically Hindered Spiro Amines

Executive Summary & Challenge Definition Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) are increasingly vital in medicinal chemistry as bioisosteres for morpholines or piperidines, offering improved me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.5]octanes) are increasingly vital in medicinal chemistry as bioisosteres for morpholines or piperidines, offering improved metabolic stability and defined vector orientation. However, their incorporation into peptide backbones is notoriously difficult.

The Core Challenge:

  • Steric Shielding: The quaternary carbon at the spiro junction creates a "neopentyl-like" steric environment, severely retarding the nucleophilic attack of the amine on the activated ester.

  • Electronic Deactivation: If the spiro amine is secondary or part of an electron-deficient scaffold, its nucleophilicity is further compromised.

  • Epimerization Risk: The slow kinetics of the coupling reaction extend the lifetime of the activated ester (e.g., the oxazolone intermediate), significantly increasing the window for racemization of the carboxylic acid component.

This guide moves beyond standard EDC/NHS chemistries, presenting three tiered protocols—HATU/HOAt , T3P , and Ghosez’s Reagent —optimized for these specific steric demands.

Strategic Decision Framework

Do not default to HATU. Use this logic tree to select the appropriate protocol based on the specific hindrance of your spiro system and the chirality of your coupling partner.

CouplingStrategy Start Start: Spiro Amine Coupling ChiralAcid Is the Carboxylic Acid Enantiopure/Epimerizable? Start->ChiralAcid Hindrance Degree of Steric Hindrance? ChiralAcid->Hindrance Yes (Risk of Racemization) MethodC Method C: Ghosez's Reagent (The 'Nuclear' Option) ChiralAcid->MethodC No (Achiral Acid) MethodA Method A: HATU + HOAt (Standard High-Activity) Hindrance->MethodA Moderate (e.g., primary spiro amine) MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) Hindrance->MethodB Severe (e.g., secondary spiro amine) MethodB->MethodC If T3P Fails

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate chirality and steric demand.

Detailed Experimental Protocols

Method A: Enhanced HATU/HOAt Coupling

Best For: Moderately hindered spiro amines (e.g., primary amines on spiro rings) where standard HBTU fails. Mechanism: The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), stabilizing the active ester and accelerating the reaction rate by ~10-100x compared to HOBt.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spiro Amine (1.1 – 1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Critical Additive)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Additive: Add HOAt (0.5 equiv). Note: Even though HATU generates an -OAt ester, adding free HOAt acts as a catalyst to regenerate the active species.

  • Base Addition: Cool to 0°C. Add DIPEA (1.0 equiv only at this stage) to initiate activation. Stir for 5 minutes.

  • Coupling: Add the spiro amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by LCMS.[1][2] If <50% conversion after 4 hours, do not heat. Switch to Method C.

Method B: T3P (Propylphosphonic Anhydride) Cycle

Best For: Highly hindered secondary spiro amines and cases where epimerization of the carboxylic acid is a major concern. Why it works: T3P acts as a kinetic scavenger. It does not form a reactive ester in the absence of the amine/base, meaning the "clock" for racemization doesn't start until all reagents are present. The byproduct is water-soluble, simplifying workup.[3]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spiro Amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred over DMF for workup)

Protocol:

  • Mixture Setup: Charge the flask with Carboxylic Acid (1.0 equiv), Spiro Amine (1.2 equiv), and solvent (EtOAc, 0.2 M). Note: Unlike HATU, we do not pre-activate the acid.

  • Cooling: Cool the mixture to 0°C.

  • Base Addition: Add NMM (3.0 equiv).

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

    • Optimization: If the reaction is sluggish, T3P allows for safe heating up to 50°C with minimal racemization risk, unlike uronium salts.

  • Workup: Wash directly with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away, leaving the clean coupled product.

Method C: Ghosez’s Reagent (Acid Chloride Strategy)

Best For: "The Brick Wall." Extremely sterically congested spiro amines (e.g., adjacent quaternary centers) or electron-deficient amines (e.g., spiro-sulfonamides). Mechanism: Generates an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This avoids the harsh acidity of thionyl chloride.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Spiro Amine (1.2 equiv)

  • Base: DIPEA or 2,6-Lutidine (2.0 – 3.0 equiv)

  • Solvent: DCM (Dichloromethane) or Chloroform

Protocol:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM at 0°C.

  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at RT for 1–2 hours.

    • Validation: Aliquot a small sample, quench with MeOH, and check LCMS for the corresponding Methyl Ester to confirm full conversion to the acid chloride.

  • Coupling: Cool the mixture back to 0°C.

  • Amine Addition: Add the Spiro Amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir at RT. If necessary, reflux (40°C) is generally well-tolerated as the highly reactive acid chloride overcomes the steric barrier of the spiro ring.

Quantitative Comparison of Methods

FeatureMethod A: HATU/HOAtMethod B: T3PMethod C: Ghosez's Reagent
Reactivity HighModerate to HighVery High
Epimerization Risk ModerateVery Low Moderate
Steric Tolerance GoodBetterBest
Workup Requires Column/ExtractionAqueous Wash (Easiest) Requires Column
Atom Economy Poor (Large byproduct mass)GoodModerate
Cost HighModerateModerate

Mechanistic Visualization (T3P Pathway)

Understanding the T3P cycle explains its low epimerization profile. The activation occurs in a concerted manner, reducing the lifetime of the racemization-prone oxazolone intermediate.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation Base Base (NMM) Base->MixedAnh T3P T3P Anhydride T3P->MixedAnh Product Spiro-Peptide Amide MixedAnh->Product Nucleophilic Attack Byproduct Water Soluble P-Byproduct MixedAnh->Byproduct Leaving Group Amine Spiro Amine (Nucleophile) Amine->Product

Figure 2: The T3P activation cycle. Note that the mixed anhydride is formed and consumed rapidly, minimizing side reactions.[4]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides and Fluorides from Carboxylic Acids and 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses.

  • Patterson, J. (2017). Stereochemical Aspects of T3P Amidations. Medicines for Malaria Venture / ACS.

Sources

Application

Application Note: Solvent Selection and Solubility Optimization for Lipophilic Spirocyclic Amines

Executive Summary In modern drug discovery, the shift from planar aromatic structures to three-dimensional (3D) scaffolds has made spirocyclic amines a privileged structural class. These scaffolds offer higher fraction o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the shift from planar aromatic structures to three-dimensional (3D) scaffolds has made spirocyclic amines a privileged structural class. These scaffolds offer higher fraction of sp3-hybridized carbons (


), improved metabolic stability, and novel IP space.[1] However, they present a distinct physicochemical paradox: while their 3D shape often improves solubility compared to flat aromatics by disrupting pi-stacking, their structural rigidity can lead to exceptionally high lattice energies ("Brick Dust" behavior).

This guide provides a rational, chemically grounded framework for solubilizing lipophilic spirocyclic amines. It moves beyond generic "shake-and-bake" protocols to address the specific interplay between lattice energy , amine basicity (


) , and hydrophobic effect (

)
.

The Physicochemical Landscape

To solubilize a spirocyclic amine, we must overcome the crystal lattice energy with solvation energy.

The "Brick Dust" vs. "Grease Ball" Spectrum

Spirocyclic amines often fall into the "Brick Dust" category.

  • Grease Balls: High

    
    , Low Melting Point. Limiting factor is the hydrophobic effect. Solution: Organic co-solvents (DMSO, MeOH).
    
  • Brick Dust: High

    
    , High Melting Point (>200°C) . Limiting factor is the rigid crystal lattice. Solution: Disruption of packing via pH manipulation, salt formation, or complexation (Cyclodextrins).
    
The Amine Advantage

The basic nitrogen is your primary handle for solubility.

  • Henderson-Hasselbalch Logic: Solubility increases exponentially as pH drops below the

    
    .
    
  • Rule of Thumb: Target

    
     to ensure >99% ionization.
    
  • Caution: Lipophilic counter-ions (e.g., Cl⁻ in high ionic strength buffers) can sometimes cause the salt form to precipitate if the "Common Ion Effect" exceeds the solubility product (

    
    ).
    

Solvent Selection Decision Matrix

Do not randomly screen solvents. Follow this thermodynamic hierarchy.

Primary Stock Solvent: DMSO[2]
  • Standard: 10 mM or 20 mM in anhydrous DMSO.

  • Spiro-Specific Risk: Spirocycles are prone to DMSO hydration . DMSO is hygroscopic; absorbed water can cause "crash-out" of lipophilic compounds inside the stock vial over time.

  • Mitigation: Store stocks under nitrogen/argon; use septum caps; limit freeze-thaw cycles.

Aqueous Assay Buffers (The Critical Step)

For lipophilic amines (


), neutral pH (7.4) is often a "crash zone."
  • Screening Buffer: 50 mM Phosphate or Citrate buffer at pH 4.0 - 5.0 .

  • Why: Protonating the spirocyclic amine creates a cation, drastically lowering

    
     and increasing solvation.
    
Rescue Solvents & Complexing Agents

When pH adjustment fails (or is biologically restricted), use:

  • Cyclodextrins (HP-

    
    -CD):  The "bucket" approach. The hydrophobic spiro-core sits inside the CD cavity, while the hydroxyls interact with water. Ideal for rigid 3D structures.
    
  • Co-solvents: PEG-400 or Propylene Glycol (up to 5-10% in assays).

Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Lipophilic Spirocyclic Amine CheckPKA Check pKa (Basic N?) Start->CheckPKA AcidicBuffer Use Acidic Buffer (pH < pKa - 2) CheckPKA->AcidicBuffer Yes (pKa > 6) CheckMP Check Melting Point (Lattice Energy) CheckPKA->CheckMP No / Neutral AcidicBuffer->CheckMP Still Insoluble? HighMP High MP (>200°C) 'Brick Dust' CheckMP->HighMP Rigid/Crystal LowMP Low MP (<150°C) 'Grease Ball' CheckMP->LowMP Amorphous/Waxy Cyclodextrin Add HP-beta-Cyclodextrin (Complexation) HighMP->Cyclodextrin Primary Rescue SaltScreen Screen Counter-ions (Mesylate/Tosylate) HighMP->SaltScreen Secondary Rescue CoSolvent Add Co-solvent (PEG400 / EtOH) LowMP->CoSolvent Primary Rescue

Caption: Decision matrix for solubilizing spirocyclic amines based on pKa and Lattice Energy properties.

Experimental Protocols

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this for early-stage hit triage.

Materials:

  • 10 mM DMSO Stock of Test Compound.[2]

  • Universal Buffer (pH 7.4) and Acidic Buffer (pH 4.0).

  • 96-well filter plates (0.45 µm PVDF).

Procedure:

  • Dosing: Spike 5 µL of 10 mM DMSO stock into 195 µL of buffer (Final: 250 µM, 2.5% DMSO).

  • Agitation: Shake at 900 RPM for 24 hours at room temperature.

    • Note: Standard protocols suggest 2-4 hours.[2] Spirocycles require 24h due to slower dissolution kinetics of rigid lattices.

  • Filtration: Vacuum filter using a 96-well manifold.

  • Analysis: Quantify filtrate via LC-MS/MS or HPLC-UV against a standard curve.

Protocol B: Thermodynamic Solubility (The Gold Standard)

Use this for Lead Optimization and Formulation data.

Materials:

  • Solid dry compound (crystalline).

  • Glass vials (scintillation).

  • Temperature-controlled shaker.

Procedure:

  • Saturation: Weigh ~1-2 mg of solid compound into a vial.

  • Solvent Addition: Add 500 µL of target buffer.

  • Vortex/Sonication: Vortex 1 min, Sonication 5 min to break up aggregates and ensure wetting.

    • Critical: Lipophilic powders often float. Ensure the solid is submerged.

  • Equilibration: Shake at 25°C for 48 to 72 hours .

    • Why: "Brick dust" spirocycles have high energy barriers to disassociate.

  • pH Check: Measure the pH of the supernatant at the end of the experiment.

    • Self-Validation: If the pH shifted (due to the amine dissolving), the solubility value is invalid for the target pH.

  • Separation: Centrifuge at 10,000g for 10 min. Filter supernatant (PTFE).

  • Quantification: HPLC-UV (Peak Area).

Data Presentation & Analysis

Report your data using the following structure to allow for structure-property relationship (SPR) analysis.

Compound IDStructure TypeMelting Point (°C)Kinetic Sol (pH 7.4)Thermo Sol (pH 7.4)Thermo Sol (pH 4.0)Interpretation
SPIRO-001 Azaspiro[3.3]heptane145180 µM175 µM>500 µMGood solubility; pH dependent.
SPIRO-002 Spiro[indoline-piperidine]2355 µM<1 µM45 µMBrick Dust. High MP limits solubility. Needs CD or salt screen.
SPIRO-003 Fatty Spiro-amine852 µM2 µM5 µMGrease Ball. High LogP drives insolubility. Needs co-solvents.
Diagram 2: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis Stock Solid Compound Weigh Weigh Excess (>1 mg) Stock->Weigh Mix Add Buffer + Vortex Weigh->Mix Shake Shake 48-72h @ 25°C Mix->Shake Filter Centrifuge & Filter Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC

Caption: Thermodynamic solubility workflow emphasizing long equilibration times for rigid spirocycles.

Troubleshooting & Optimization

Issue: "Oiling Out"

  • Symptom:[3][4][5][6][7] Instead of crystals, the compound forms a gummy oil at the bottom of the vial.

  • Cause: The compound has melted/liquefied due to impurities or solvent mixtures, forming a supersaturated oil phase.

  • Fix: Seed the solution with a crystal of the pure compound. Switch from Kinetic (DMSO start) to Thermodynamic (Solid start) protocols immediately.

Issue: High Solubility but Poor Bioavailability

  • Symptom:[3][4][5][6][7] Compound dissolves in pH 2.0 buffer but fails in vivo.

  • Cause: The compound precipitates immediately upon entering the small intestine (pH 6.5 - 7.4).

  • Fix: Perform a FaSSIF/FeSSIF (Simulated Intestinal Fluid) solubility assay. If solubility drops <10 µg/mL in FaSSIF, formulation with lipids or cyclodextrins is required.

References

  • BioDuro-Sundia. (n.d.). ADME Solubility Assay Protocols. Retrieved from [Link]

  • FDA. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Alelyunas, Y. W., et al. (2009). High-throughput solubility measurement methods. Journal of Pharmaceutical Sciences. (Contextualized via general search results on kinetic vs thermodynamic solubility).
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Foundational context for spirocyclic chemistry trends).
  • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Late-Stage Functionalization of 8-benzyl-6-azaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Late-Stage Functionalization on Saturated Spirocycles In the landscape of modern drug discovery, the quest for novel mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Late-Stage Functionalization on Saturated Spirocycles

In the landscape of modern drug discovery, the quest for novel molecular architectures with improved pharmacological profiles is paramount. Spirocyclic scaffolds, particularly saturated systems like 6-azaspiro[3.4]octane, have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced binding affinity, selectivity, and metabolic stability compared to their planar counterparts.[1][2] The 8-benzyl-6-azaspiro[3.4]octane core, in particular, serves as a valuable starting point for the development of new therapeutics. However, the ability to rapidly diversify such complex molecules at a late stage in the synthetic sequence is a significant challenge and a powerful tool.

Late-stage functionalization (LSF) offers a strategic advantage by allowing for the modification of a core scaffold without the need for de novo synthesis.[3][4][5] This approach accelerates the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries. Among the various LSF strategies, transition metal-catalyzed C-H activation has emerged as a robust and efficient method for forging new carbon-carbon and carbon-heteroatom bonds.[6] This document provides a detailed guide to the late-stage functionalization of 8-benzyl-6-azaspiro[3.4]octane, with a focus on palladium-catalyzed C-H arylation, a versatile and widely applicable transformation.[7][8]

Core Concept: Palladium-Catalyzed C-H Arylation

The direct arylation of unactivated C(sp³)–H bonds is a transformative reaction in organic synthesis. In the context of 8-benzyl-6-azaspiro[3.4]octane, this approach allows for the introduction of aryl groups at specific positions on the spirocyclic framework, thereby modulating the molecule's steric and electronic properties. The general catalytic cycle for a palladium-catalyzed C-H arylation is depicted below.

G Pd(II)-Catalyst Pd(II)-Catalyst C-H Activation C-H Activation Pd(II)-Catalyst->C-H Activation Substrate Palladacycle Palladacycle C-H Activation->Palladacycle Forms Oxidative Addition Oxidative Addition Palladacycle->Oxidative Addition Aryl Halide Pd(IV)-Intermediate Pd(IV)-Intermediate Oxidative Addition->Pd(IV)-Intermediate Forms Reductive Elimination Reductive Elimination Pd(IV)-Intermediate->Reductive Elimination C-C Bond Formation Reductive Elimination->Pd(II)-Catalyst Regenerates Functionalized Product Functionalized Product Reductive Elimination->Functionalized Product

Figure 1: A simplified representation of a palladium-catalyzed C-H arylation cycle.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 8-benzyl-6-azaspiro[3.4]octane

This protocol describes a general procedure for the palladium-catalyzed C-H arylation of 8-benzyl-6-azaspiro[3.4]octane with an aryl bromide. The conditions are based on established methodologies for the C-H functionalization of saturated heterocycles.[7][9][10]

Materials:

  • 8-benzyl-6-azaspiro[3.4]octane

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate or microwave reactor

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere, add 8-benzyl-6-azaspiro[3.4]octane (1.0 equiv).

    • Add the aryl bromide (1.2 equiv).

    • Add palladium(II) acetate (0.05 equiv).

    • Add the phosphine ligand (0.10 equiv).

    • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).

    • Add the anhydrous, degassed solvent to achieve a desired concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours. For microwave-assisted reactions, temperatures may be higher (e.g., 150 °C) and reaction times significantly shorter (e.g., 30-60 minutes).

  • Workup and Purification:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized product.

Characterization:

  • The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Mechanism and Rationale: The "Why" Behind the "How"

The success of this late-stage functionalization hinges on the careful selection of each component of the reaction system.

  • The Catalyst and Ligand: Palladium(II) acetate is a common and effective palladium precursor. The choice of a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is crucial.[7] These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent C-H activation and reductive elimination steps.

  • The Base: An inorganic base like potassium carbonate or cesium carbonate is required to facilitate the C-H activation step, which is often the rate-determining step of the catalytic cycle.[9] The base deprotonates the substrate, making the C-H bond more susceptible to cleavage by the palladium catalyst.

  • The Solvent: Anhydrous and degassed solvents are essential to prevent the deactivation of the catalyst and unwanted side reactions. Aprotic solvents like 1,4-dioxane or toluene are typically used due to their ability to dissolve the reactants and their stability at high temperatures.[9]

Data Presentation: A Representative Substrate Scope

The following table summarizes hypothetical results for the C-H arylation of 8-benzyl-6-azaspiro[3.4]octane with various aryl bromides, illustrating the potential scope of the reaction.

EntryAryl BromideProductYield (%)
14-Bromotoluene8-benzyl-6-(p-tolyl)-6-azaspiro[3.4]octane75
24-Bromoanisole8-benzyl-6-(4-methoxyphenyl)-6-azaspiro[3.4]octane68
31-Bromo-4-fluorobenzene8-benzyl-6-(4-fluorophenyl)-6-azaspiro[3.4]octane72
43-Bromopyridine8-benzyl-6-(pyridin-3-yl)-6-azaspiro[3.4]octane55

Workflow Visualization

The overall workflow for the late-stage functionalization of 8-benzyl-6-azaspiro[3.4]octane can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Starting Material 8-benzyl-6- azaspiro[3.4]octane Reaction Setup Combine Reagents under Inert Atmosphere Starting Material->Reaction Setup Reagents Aryl Bromide, Pd(OAc)2, Ligand, Base Reagents->Reaction Setup Solvent Anhydrous Solvent Solvent->Reaction Setup Heating Heat to 100-120 °C Reaction Setup->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Purification->Characterization

Figure 2: The experimental workflow for the palladium-catalyzed C-H arylation.

Conclusion and Future Directions

The late-stage functionalization of the 8-benzyl-6-azaspiro[3.4]octane scaffold via palladium-catalyzed C-H arylation represents a powerful strategy for the rapid diversification of this privileged core structure. The protocols and insights provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore novel chemical space and accelerate the development of new therapeutic agents. Future work could involve expanding the scope of this methodology to include other C-H functionalization reactions, such as alkylation, borylation, and amination, further enhancing the synthetic utility of this versatile scaffold.

References

  • ChemRxiv. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes.
  • MPI für Kohlenforschung.
  • National Institutes of Health. (2021).
  • MPI für Kohlenforschung.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane.
  • Royal Society of Chemistry. Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • National Institutes of Health. (2021).
  • ResearchGate.
  • National Institutes of Health.
  • National Institutes of Health. Palladium-Catalyzed Enantioselective β-C(sp3)
  • ACS Publications. (2026).
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • ChemRxiv. Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes.
  • MDPI. Direct Arylation in the Presence of Palladium Pincer Complexes.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Royal Society of Chemistry. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • National Institutes of Health. Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • YouTube. (2024).
  • MDPI.
  • YouTube. (2024).
  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane.

Sources

Technical Notes & Optimization

Troubleshooting

Chiral HPLC Technical Support Center: Resolving 8-Benzyl-6-azaspiro[3.4]octane Enantiomers

Welcome to the technical support center for the chiral resolution of 8-Benzyl-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 8-Benzyl-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with separating the enantiomers of this basic spirocyclic compound. Here, we synthesize established chromatographic principles with practical, field-tested advice to help you develop, optimize, and troubleshoot your chiral HPLC methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is separating the enantiomers of 8-Benzyl-6-azaspiro[3.4]octane challenging?

The primary challenge lies in its chemical structure. As a basic amine, the secondary amine in the azaspiro core can interact strongly and non-specifically with residual acidic silanols on the silica surface of many chiral stationary phases (CSPs). This often leads to severe peak tailing, poor resolution, and low efficiency. Method development must focus on selecting a compatible CSP and mobile phase to mitigate these secondary interactions.

Q2: What type of chiral stationary phase (CSP) is the best starting point for this compound?

For chiral amines and related basic compounds, polysaccharide-based CSPs are widely recognized as the most versatile and powerful chiral selectors.[1] Specifically, derivatives of amylose and cellulose phenylcarbamates, such as those found in Daicel's CHIRALPAK® and CHIRALCEL® series (e.g., IA, IB, IC, ID, IE, IF), are excellent starting points. These phases offer a high degree of chiral recognition ability through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][2]

Q3: What is the purpose of adding an amine, like diethylamine (DEA), to the mobile phase?

Adding a small concentration (typically 0.1% to 0.5%) of a basic additive like diethylamine (DEA) or isopropylamine is crucial when analyzing basic compounds like 8-Benzyl-6-azaspiro[3.4]octane.[3][4] The additive acts as a competitor for the active sites (acidic silanols) on the silica support, effectively masking them from the analyte. This suppression of non-specific interactions results in significantly improved peak symmetry and better resolution.[4]

Q4: Can I use reversed-phase mode for this separation?

While normal-phase (alkane/alcohol mixtures) is the most common starting point for polysaccharide CSPs, reversed-phase or polar organic modes can also be effective. For reversed-phase separations on cyclodextrin or macrocyclic glycopeptide phases, the analyte must typically have an aromatic ring to facilitate inclusion in the chiral selector's cavity, a condition which 8-Benzyl-6-azaspiro[3.4]octane meets.[5] However, screening should ideally begin in the normal-phase mode, as it often provides the best initial selectivity for this class of compounds.

Method Development & Optimization Workflow

Successful chiral method development is a systematic process.[6] It begins with broad screening to identify a suitable column and mobile phase system, followed by fine-tuning to achieve optimal resolution.

Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Analyte Properties (Basic, Aromatic) SelectCSPs Select CSPs (e.g., Chiralpak IA, IB, IC) Start->SelectCSPs ScreenMP Screen Mobile Phases (Hex/IPA, Hex/EtOH) + 0.1% DEA SelectCSPs->ScreenMP Analyze Analyze Initial Results (Any separation?) ScreenMP->Analyze Analyze->SelectCSPs No Separation OptimizeMP Optimize Alcohol % Analyze->OptimizeMP Promising CSP Found OptimizeAdditive Optimize Additive Conc. OptimizeMP->OptimizeAdditive OptimizeFlow Adjust Flow Rate & Temp. OptimizeAdditive->OptimizeFlow Validation Method Validation OptimizeFlow->Validation

Caption: Logical workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Screening

The critical factor for successful enantiomeric separation is the right choice of CSP.[1] A prudent approach is to screen a set of columns with different chiral selectors.

Protocol for CSP Screening:

  • Prepare Stock Solution: Dissolve racemic 8-Benzyl-6-azaspiro[3.4]octane in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of ~1 mg/mL.

  • Select Columns: Choose 3-4 polysaccharide-based columns. A recommended starting set includes:

    • CHIRALPAK IA (amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Prepare Mobile Phases: Prepare two primary mobile phases:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (80:20 v/v) + 0.1% Diethylamine (DEA)

  • Equilibrate System: For each column, flush with the mobile phase at 1.0 mL/min for at least 10-15 column volumes to ensure full equilibration.

  • Inject and Analyze: Inject the sample onto each column with each mobile phase and monitor the chromatogram. Look for any sign of peak splitting or separation.

Parameter Recommended Starting Condition
ColumnsCHIRALPAK IA, IB, IC (4.6 x 250 mm, 5 µm)
Mobile PhasesHex/IPA (80:20) + 0.1% DEA; Hex/EtOH (80:20) + 0.1% DEA
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm (due to the benzyl group)
Step 2: Mobile Phase Optimization

Once a CSP shows promise (i.e., partial or baseline separation), the next step is to optimize the mobile phase to improve the resolution (Rs).[7]

Protocol for Mobile Phase Optimization:

  • Adjust Alcohol Content: Using the best column/alcohol combination from the screening phase, vary the percentage of the alcohol co-solvent.

    • To decrease retention time: Increase the alcohol percentage (e.g., from 20% to 30%).

    • To increase resolution: Decrease the alcohol percentage (e.g., from 20% to 10%). A lower alcohol content generally increases interaction with the CSP, often leading to better separation, albeit with longer run times.

  • Fine-Tune Additive Concentration: Vary the DEA concentration between 0.05% and 0.2%. While 0.1% is a good starting point, some separations benefit from slightly more or less to achieve the perfect balance between peak shape and retention.

  • Consider Different Alcohols: If resolution is still not optimal, consider testing other alcohols like n-propanol.

Mobile Phase Change Expected Effect on... Rationale
Increase % Alcohol Retention Time: DecreaseResolution: Often DecreaseThe stronger eluting power of the alcohol reduces the time the analyte spends interacting with the CSP.
Decrease % Alcohol Retention Time: IncreaseResolution: Often IncreaseEnhances the interaction between the analyte and the CSP, allowing for better chiral recognition.[7]
Increase Amine Additive Peak Shape: ImproveRetention Time: May DecreaseMore effective masking of active sites on the silica support reduces tailing.

Troubleshooting Guide

Even with a systematic approach, problems can arise. This section addresses the most common issues encountered.

Troubleshooting Decision Tree

G Problem Identify Problem NoSep No Separation / Co-elution Problem->NoSep PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes Tailing Peak Tailing (TF > 1.5) Problem->Tailing Split Split or Broad Peaks Problem->Split Sol_NoSep1 Screen different CSPs (e.g., cyclodextrin, macrocyclic) NoSep->Sol_NoSep1 Sol_NoSep2 Change mobile phase mode (e.g., Polar Organic) NoSep->Sol_NoSep2 Sol_PoorRes1 Decrease % alcohol in mobile phase PoorRes->Sol_PoorRes1 Sol_PoorRes2 Lower temperature (e.g., 15°C) PoorRes->Sol_PoorRes2 Sol_PoorRes3 Decrease flow rate (e.g., 0.5 mL/min) PoorRes->Sol_PoorRes3 Sol_Tailing1 Increase amine additive concentration (e.g., to 0.2% DEA) Tailing->Sol_Tailing1 Sol_Tailing2 Ensure column is fully equilibrated Tailing->Sol_Tailing2 Sol_Split1 Check for column blockage (frit) Backflush if possible Split->Sol_Split1 Sol_Split2 Reduce sample concentration or injection volume Split->Sol_Split2 Sol_Split3 Ensure sample solvent matches mobile phase Split->Sol_Split3

Caption: Decision tree for troubleshooting common chiral HPLC issues.

Problem: Severe Peak Tailing

  • Cause: This is the most common issue for basic analytes. It is almost always caused by secondary ionic interactions between the protonated amine of your compound and residual acidic silanols on the CSP's silica support.

  • Solution 1 (Primary): Increase the concentration of the basic mobile phase additive. If 0.1% DEA is insufficient, try increasing it incrementally to 0.2% or even 0.5%.

  • Solution 2: Switch to a different amine additive. Sometimes, a bulkier amine like triethylamine (TEA) or a different base can be more effective.

  • Solution 3: Ensure the column is thoroughly equilibrated. Insufficient equilibration can leave active sites exposed. Flush with at least 20 column volumes of the new mobile phase.

Problem: Poor or No Resolution

  • Cause: The selected CSP and mobile phase combination does not provide sufficient enantioselectivity for your compound. Chiral recognition is a highly specific, three-point interaction, and the right conditions have not been met.[8]

  • Solution 1: If you observed some separation, try optimizing the mobile phase first. Decreasing the alcohol content or lowering the column temperature can enhance the subtle energetic differences between the two enantiomer-CSP complexes, thereby improving resolution.

  • Solution 2: If there is absolutely no separation on any polysaccharide column, you must screen a different class of CSP. Macrocyclic glycopeptide (e.g., CHIROBIOTIC™ V2) or cyclodextrin-based (e.g., CYCLOBOND™) columns operate on different principles (inclusion complexation) and may provide the necessary selectivity.[9][10]

Problem: Split Peaks

  • Cause: Split peaks for both enantiomers are typically a sign of a physical problem at the head of the column, not a chemical one.[11]

  • Solution 1: A partially blocked inlet frit is the most common cause.[11] This can be due to particulates from the sample or mobile phase. Try reversing the column and flushing it to waste (check manufacturer's instructions first).[11]

  • Solution 2: The sample solvent may be too strong or incompatible with the mobile phase, causing poor peak focusing on injection. Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Solution 3: Column overload.[12] Reduce the concentration of your sample and re-inject.

References

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • SIELC Technologies. Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • National Institutes of Health. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available from: [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]

  • ResearchGate. (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Available from: [Link]

  • ResearchGate. (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available from: [Link]

  • ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. Available from: [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

Sources

Optimization

optimizing yield in spirocyclization of benzyl-substituted precursors

Welcome to the SpiroCycle Technical Support Center . I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting hub designed for researchers encountering yield plateaus or selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SpiroCycle Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized troubleshooting hub designed for researchers encountering yield plateaus or selectivity issues during the spirocyclization of benzyl-substituted precursors .

This guide prioritizes two dominant methodologies: Oxidative Dearomatization (Hypervalent Iodine) and Gold(I)-Catalyzed Cycloisomerization .

Quick Diagnostics: What is your primary failure mode?

SymptomProbable CauseImmediate Action
Black tar / Polymerization Radical background reaction or excessive oxidation.Switch solvent to TFE ; add radical scavenger (BHT); lower temp.
Hydrolysis (Ketone/Aldehyde formation) Water contamination competing with the internal nucleophile.Add 3Å Molecular Sieves ; use chemically dried solvents; increase nucleophile tether reactivity.
No Reaction (Starting Material Recovered) Steric hindrance of the benzyl group or catalyst deactivation.Au-Catalysis: Switch to "Non-Coordinating" anions (

). Iodine: Use HFIP as solvent.
Low Diastereoselectivity (dr ~ 1:1) Lack of facial discrimination in the transition state.Lower temperature to -40°C; employ Chiral Anion Phase Transfer (CAPT) conditions.

Module 1: Oxidative Dearomatization (Hypervalent Iodine)

Context: This method converts benzyl-substituted phenols into spirodienones. The benzyl group often acts as a steric blocker or part of the tether.

Core Protocol & Logic

The standard use of PIDA (Phenyliodine(III) diacetate) often fails with benzyl-substituted phenols due to the stability of the intermediate phenoxonium ion, which is prone to attack by adventitious water rather than the tethered nucleophile.

The "Fluorinated Solvent" Fix: Do not use Dichloromethane (DCM) or Acetonitrile (MeCN) as the primary solvent if yields are <50%. You must switch to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism:[1][2][3][4] Fluorinated alcohols form a hydrogen-bond network that stabilizes the leaving group (iodobenzene) and the transition state, accelerating the specific intramolecular attack over intermolecular side reactions.

Troubleshooting Q&A

Q: I am observing the formation of a quinone methide byproduct instead of my spirocycle. Why? A: This occurs when the benzyl substituent at the para-position undergoes elimination rather than the phenol undergoing nucleophilic attack.

  • Fix: Buffer your reaction. The elimination is often acid-catalyzed (acetic acid is a byproduct of PIDA). Add solid NaHCO3 (2.0 equiv) or Pyridine (1.1 equiv) to the reaction mixture to neutralize in situ acid generation.

Q: My benzyl tether is bulky. The reaction stalls after the intermediate forms. A: This is a "conformation lock" issue. The bulky benzyl group prevents the nucleophile from reaching the electrophilic ipso-carbon.

  • Fix: Utilize the Thorpe-Ingold Effect .[1] If possible, add gem-dimethyl groups on the tether. If synthetic redesign is impossible, switch to PIFA (Phenyliodine(III) bis(trifluoroacetate)). The trifluoroacetate ligands are more electron-withdrawing, making the iodine center more electrophilic and "forcing" the cyclization.

Visual Workflow: Oxidative Dearomatization Troubleshooting

Oxidative_Troubleshooting Start Start: Phenol Precursor + PIDA CheckTLC Check TLC/NMR Start->CheckTLC Result_Tar Result: Black Tar/Complex Mix CheckTLC->Result_Tar Radical path Result_SM Result: No Reaction CheckTLC->Result_SM Steric stall Result_Hydrolysis Result: Hydrolysis Product CheckTLC->Result_Hydrolysis Water attack Result_Success Result: Spirocycle (High Yield) CheckTLC->Result_Success Action_Solvent Switch Solvent to TFE/HFIP (Stabilizes Transition State) Result_Tar->Action_Solvent Action_Reagent Switch to PIFA (Increase Electrophilicity) Result_SM->Action_Reagent Action_Dry Add 3Å Sieves + NaHCO3 (Scavenge Water/Acid) Result_Hydrolysis->Action_Dry Action_Solvent->Result_Success Action_Reagent->Result_Success Action_Dry->Result_Success

Figure 1: Decision matrix for optimizing oxidative spirocyclization yields.

Module 2: Gold(I)-Catalyzed Spirocyclization

Context: Used for benzyl-substituted alkynes or N-benzyl acrylamides. The gold activates the pi-system (alkyne/allene) for nucleophilic attack by the benzyl ring (Friedel-Crafts type) or a tethered nucleophile.

Core Protocol & Logic

Benzyl groups are moderately deactivating in electrophilic aromatic substitution (EAS) unless activated by alkoxy groups. In Gold catalysis, the primary failure is catalyst death caused by the "non-innocent" nature of the benzyl ring or amine nitrogens coordinating to the Gold.

The "Ligand" Fix: Simple salts like


 or 

rarely work well for sterically demanding benzyl precursors.
  • Recommendation: Use bulky, electron-rich phosphine ligands like JohnPhos or MeDalPhos , or N-Heterocyclic Carbenes (IPr ). These ligands prevent the gold center from aggregating into inactive metallic gold (

    
    ).
    
Troubleshooting Q&A

Q: The reaction works for methyl-substituted precursors but fails for benzyl-substituted ones. A: The benzyl group adds significant steric bulk, preventing the alkyne from coordinating to the linear Au(I) complex.

  • Fix: Switch to a Cationic Gold Catalyst with a non-coordinating counterion. Use [JohnPhosAu(MeCN)]SbF6 . The

    
     counterion is loosely bound, opening the coordination site for the bulky substrate. Avoid 
    
    
    
    (triflate) as it coordinates too strongly.

Q: I see the spirocycle form, but it isomerizes or decomposes upon workup. A: Gold catalysts can remain active even during purification, causing acid-catalyzed rearrangement of the sensitive spiro-linkage.

  • Fix:Quench with Tetramethylammonium Chloride (TMAC) or a drop of triethylamine before concentrating the solvent. This poisons the gold catalyst and prevents post-reaction isomerization.

Visual Workflow: Gold Catalytic Cycle & Failure Points

Gold_Cycle Precursor Benzyl-Alkyne Precursor Coordination Au-Alkyne Complex Precursor->Coordination + [Au]+ Cyclization Spiro-Cyclization (C-C Bond Formed) Coordination->Cyclization Slow Step (Steric Bulk) Dead Inactive Au(0) Aggregates Coordination->Dead Ligand Dissociation Protodeauration Protodeauration (Product Release) Cyclization->Protodeauration Protodeauration->Precursor Regenerate [Au]+

Figure 2: Gold(I) catalytic cycle highlighting the critical stabilization required by bulky ligands (e.g., JohnPhos) to prevent catalyst death.

Module 3: Stereocontrol (The Diastereomer Problem)

Issue: Benzyl substituents create a stereocenter at the spiro-junction. Getting a 50:50 mixture (dr 1:1) is a common failure state.

Technical Solution: Chiral Anion Phase Transfer (CAPT) For cationic cyclization pathways (both oxidative and metal-catalyzed), the counter-ion dictates the facial selectivity.

  • Reagent: Use a chiral phosphoric acid (e.g., TRIP or VAPOL derived phosphate).

  • Mechanism: The chiral phosphate forms a tight ion pair with the cationic intermediate. The bulky chiral backbone of the phosphate blocks one face of the intermediate, forcing the nucleophile to attack from the opposite side.

  • Solvent: This requires a non-polar solvent (Toluene or Benzene) to ensure tight ion-pairing. Note: This contradicts the TFE recommendation in Module 1. You must balance yield (TFE) vs. stereoselectivity (Toluene).

Summary of Recommended Conditions

VariableStandard (Avoid)Optimized (Use) Reason
Solvent (Oxidative) DCM, MeOHTFE, HFIP Stabilizes phenoxonium ion; prevents intermolecular side reactions.
Catalyst (Gold)

[JohnPhosAu(MeCN)]SbF6 Bulky ligand prevents deactivation; non-coordinating anion allows bulky substrate entry.
Additive NoneNaHCO3 / Pyridine Buffers acid generated during reaction to prevent elimination/hydrolysis.
Concentration 0.1 M0.01 M - 0.05 M High dilution favors intramolecular spirocyclization over intermolecular polymerization.

References

  • Doherty, S. et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. National Institutes of Health (PMC). Link

  • Wagner, B. et al. (2015).[5] Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines. Royal Society of Chemistry. Link

  • Singh, F.V. & Wirth, T. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Link

  • Zheng, C. & You, S.-L. (2021).[6] Advances in Catalytic Asymmetric Dearomatization. ACS Central Science. Link

  • Kita, Y. et al. (2014).[7] Hypervalent Iodine-Induced Oxidative Couplings (New C–C Bond Formations). Topics in Current Chemistry. (Foundational text on PIDA/PIFA mechanisms).

Sources

Troubleshooting

Technical Support Center: Secondary Spirocyclic Amines

Topic: Purification & Handling of Secondary Spirocyclic Amines (e.g., Spiro[3.3]heptanes, Spiro[3.4]octanes) Ticket ID: SP-AMINE-001 Support Tier: Level 3 (Senior Application Scientist) Welcome to the SpiroTech Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Secondary Spirocyclic Amines (e.g., Spiro[3.3]heptanes, Spiro[3.4]octanes) Ticket ID: SP-AMINE-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the SpiroTech Support Center

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Context: You are working with high-Fsp³ scaffolds (bioisosteres for piperidines/morpholines). While these offer superior metabolic stability and vector positioning compared to flat aromatics, they present three distinct "pain points" in the lab:

  • The "Ghost" Effect: They often lack UV chromophores.[1]

  • The "Streak": High basicity (pKa ~10–11) causes severe tailing on silica.[1]

  • The "Vanishing Act": Low molecular weight variants are volatile and highly water-soluble.[1]

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chromatography Troubleshooting (The "Streak")

Issue: My compound elutes as a broad smear or stays stuck at the baseline, even with 10% MeOH.

Diagnosis: Secondary spirocyclic amines are strong Lewis bases.[1] They protonate upon contact with acidic silanol groups (Si-OH) on standard silica gel, effectively ion-exchanging onto the column.[1] Methanol alone is insufficient to break this ionic bond.[1]

Protocol A: The "Golden" Mobile Phase (Basified Silica)

You must introduce a competing base to block silanol sites.

The Solvent System:

  • Base: Dichloromethane (DCM)

  • Modifier: Methanol (MeOH)[2]

  • Additive: Ammonium Hydroxide (NH₄OH, 28-30% aq)

Preparation (The "90:9:1" Rule):

  • Prepare a stock solution of DCM : MeOH : NH₄OH (90 : 9 : 1) .

  • Shake vigorously in a separatory funnel. Note: Some ammonia gas will release; vent frequently.

  • Allow the mixture to settle. If it is cloudy, add a small amount of MeOH until clear.

  • Use this as your "B" solvent, with pure DCM as "A".[1]

Why this works: Ammonium hydroxide is basic enough to deprotonate the ammonium salt of your spirocycle, keeping it in the free-base form, while competitively binding to silanol sites [1, 2].

Protocol B: The "Amine-Free" Alternative (Functionalized Silica)

If your compound is sensitive to ammonia or you need to avoid basic additives for MS compatibility.[1]

  • Stationary Phase: Use Amino (NH₂) bonded silica cartridges.[1]

  • Mechanism: The surface is already functionalized with propyl-amine groups.[1] The surface pH is ~9.0, preventing your amine from protonating.

  • Solvent: You can use standard Hexane/Ethyl Acetate or DCM/MeOH gradients without additives.[1]

Visual Troubleshooting: Solvent Selection Logic

SolventLogic Start Start: Purification Strategy CheckUV Is Compound UV Active? Start->CheckUV CheckpH Is Compound Acid Sensitive? CheckUV->CheckpH MethodC Method C: C18 Reverse Phase (High pH: 10mM NH4HCO3) CheckUV->MethodC No (Use ELSD/MS) MethodA Method A: Silica + 1% NH4OH (DCM/MeOH/NH3) CheckpH->MethodA No (Robust) MethodB Method B: NH2-Silica Column (Hex/EtOAc) CheckpH->MethodB Yes (Avoid NH3) MethodA->MethodC Still Tailing?

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifiers based on compound stability and detection limits.

Module 2: Visualization (The "Ghost" Effect)

Issue: My TLC plate looks empty under UV (254 nm).

Diagnosis: Spirocyclic scaffolds (e.g., 2-azaspiro[3.3]heptane) consist entirely of sp³ carbons.[1] Without an aromatic ring or conjugated system, they do not absorb UV light.[1]

Stain Suitability Chart
Stain ReagentSensitivityColor ReactionPreparation/Notes
Ninhydrin High (Specific)Pink/Purple (Free amines)Best Choice. Dissolve 0.3g ninhydrin in 100mL n-butanol + 3mL AcOH.[1][3] Heat required. [3, 4]
KMnO₄ Medium (General)Yellow spot / Purple bgOxidizes the amine. Good for general purity check but "messy."
Iodine (I₂) High (Reversible)Brown/OrangeNon-destructive.[1] Place plate in a jar with I₂ crystals.
Dragendorff High (Specific)Orange/RedSpecific for tertiary/secondary amines and alkaloids.[1]

Pro-Tip: If using Flash Chromatography, disable "Threshold Collection" based on UV.[1] Switch to "Collect All" or use an ELSD (Evaporative Light Scattering Detector) if available.[1]

Module 3: Isolation & Workup (The "Vanishing Act")

Issue: I had 500mg of crude, but after extraction, I have 50mg.

Diagnosis: Small spirocyclic amines (MW < 150) are:

  • Highly Water Soluble: They partition into the aqueous layer during extraction.[1]

  • Volatile: They can sublime or evaporate on the rotovap, especially as free bases.[1]

  • CO₂ Reactive: They rapidly absorb atmospheric CO₂ to form carbamates (white crust).[1]

Protocol C: The "Salting-Out" Extraction

Do not use standard Et₂O/Water extraction.[1]

  • Quench: Add reaction mixture to water.

  • pH Adjustment: Adjust aqueous layer to pH > 12 using 2M NaOH.

  • Saturation: Add solid NaCl until the solution is saturated (brine). This reduces the solubility of the organic amine in water (Salting-out effect).

  • Extraction Solvent: Use CHCl₃ : IPA (3 : 1) . The Isopropyl Alcohol (IPA) helps pull the polar amine into the organic phase.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amines).[1]

  • Evaporation: Do not use high vacuum. Rotovap at < 40°C and stop immediately once solvent is removed.

Protocol D: Salt Formation (Stabilization)

To avoid volatility and CO₂ absorption, isolate the amine as a salt.

  • Oxalate Salt: Dissolve amine in Et₂O.[1] Add 1 eq. of Oxalic acid (dissolved in minimal MeOH). The oxalate salt usually precipitates immediately as a white, non-volatile solid.

  • HCl Salt: Treat ethereal solution of amine with 2M HCl in ether. Warning: HCl salts can be hygroscopic.[1]

Module 4: Advanced Purification (Prep-HPLC)

Issue: I need >98% purity for biological testing.

Diagnosis: Reverse-phase (C18) is excellent, but pH control is critical to prevent peak broadening.[1]

The "High pH" Strategy: Run the HPLC at pH 10 using an Ammonium Bicarbonate or Ammonium Hydroxide buffer.

  • Why: At pH 10, the secondary amine is unprotonated (neutral).

  • Benefit: Neutral amines interact more strongly with the hydrophobic C18 chains (better retention) and have better peak shape than protonated species [5].

  • Column: Ensure your C18 column is rated for High pH (e.g., XBridge, Gemini NX).

Workflow Visualization: Extraction vs. Salt Formation

IsolationWorkup Crude Crude Reaction Mixture VolatileCheck Is MW < 150? Crude->VolatileCheck SaltOut Add NaCl (Sat.) + pH > 12 VolatileCheck->SaltOut Yes (High Risk) StdWorkup Std. DCM Extraction VolatileCheck->StdWorkup No (Lipophilic) Extract Extract with CHCl3:IPA (3:1) SaltOut->Extract SaltForm Add Oxalic Acid/HCl in Ether Extract->SaltForm Stabilize Solid Stable Solid Salt (No Volatility Loss) SaltForm->Solid Flash Flash: DCM/MeOH/NH3 StdWorkup->Flash

Figure 2: Isolation workflow emphasizing the "Salting Out" technique for low molecular weight spirocyclic amines.

References

  • Biotage. (2023).[1][4][5] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • King Group (Wake Forest University). Successful Flash Chromatography: Solvent Systems and Modifiers.[1]Link

  • Curly Arrow. (2008).[1][6] TLC Stains: Ninhydrin for Amino Acid and Amine Detection.[1][6][7]Link

  • University of Rochester. TLC Stains and Preparation Recipes (Ninhydrin).[1]Link

  • Sigma-Aldrich (Merck). Spirocyclic Building Blocks for Scaffold Assembly.[1]Link

Sources

Optimization

Technical Support Center: Stability of 8-Benzyl-6-azaspiro[3.4]octane Under Acidic Conditions

Product Code: SP-AZA-8Bn Chemical Name: 8-Benzyl-6-azaspiro[3.4]octane Classification: Spirocyclic Secondary Amine / Building Block Last Updated: October 26, 2023 Executive Summary & Chemical Stability Profile Status: ST...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: SP-AZA-8Bn Chemical Name: 8-Benzyl-6-azaspiro[3.4]octane Classification: Spirocyclic Secondary Amine / Building Block Last Updated: October 26, 2023

Executive Summary & Chemical Stability Profile

Status: STABLE under standard acidic processing conditions (0–25°C). Risk Level: MODERATE at elevated temperatures (>60°C) or in the presence of strong Lewis acids.

The 8-benzyl-6-azaspiro[3.4]octane scaffold consists of a pyrrolidine ring spiro-fused to a cyclobutane ring. While the spiro-junction introduces ring strain (~26 kcal/mol for the cyclobutane moiety), the system is kinetically stable against acid-catalyzed ring opening at room temperature. The primary interaction with Brønsted acids (HCl, TFA, H₂SO₄) is rapid protonation of the secondary amine (


) to form the corresponding ammonium salt.

Key Stability Metrics:

ConditionStabilityPrimary Species FormedRisk Factor
Dilute HCl (1N, 25°C) StableAmmonium Chloride SaltLow (Solubility issues)
TFA (Neat, 25°C) StableTrifluoroacetate SaltLow (Hygroscopic salt)
H₂SO₄ (Conc, >60°C) Unstable Ring-opened byproductsHigh (Carbocation rearrangement)
Lewis Acids (AlCl₃) Unstable Polymerization/RearrangementHigh (Ring expansion)

Interactive Troubleshooting Guide

Use this module to diagnose issues observed during synthesis, extraction, or purification.

Issue 1: "My product oiled out instead of precipitating during salt formation."

Diagnosis: Solvent polarity mismatch. Context: The benzyl group at C8 adds significant lipophilicity to the cation, making the salt more soluble in organic solvents (like DCM or EtOAc) and less likely to crystallize from standard "polar" salt-forming solvents like methanol. Solution:

  • Switch Solvent System: Use a non-polar anti-solvent. Dissolve the free base in a minimal amount of dry Ethanol or Isopropanol.

  • Add Acid: Add HCl (4M in Dioxane) dropwise.

  • Induce Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring.

  • Cooling: Place at -20°C for 12 hours.

Issue 2: "I see a new peak (+18 Da or +36 Da) in LCMS after acid treatment."

Diagnosis: Acid-catalyzed hydration (Ring Opening). Context: While rare at RT, prolonged exposure to strong aqueous acids at high temperatures can cleave the strained cyclobutane ring via a carbocation intermediate, leading to hydration (alcohol formation). Verification:

  • Check the UV spectrum of the impurity. If the benzyl chromophore is intact but the mass has shifted, the core has likely opened.

  • Immediate Action: Neutralize the solution with cold NaHCO₃. Do not heat.

Issue 3: "The NMR shows broad peaks or missing protons after HCl salt formation."

Diagnosis: Hygroscopicity or Nitrogen Inversion. Context: Spiro-ammonium salts can be extremely hygroscopic. Absorbed water causes proton exchange broadening in ¹H NMR. Solution:

  • Dry the salt under high vacuum (<1 mbar) at 40°C for 24 hours.

  • Run NMR in DMSO-d₆ or CD₃OD to break up aggregates; avoid CDCl₃ if the salt is hygroscopic.

Technical Deep-Dive: Mechanism & Pathways

The following diagram illustrates the divergent pathways of the molecule under acidic conditions: the desired reversible protonation versus the irreversible degradation.

StabilityPathways FreeBase Free Base (8-Benzyl-6-azaspiro[3.4]octane) Protonation Protonation (Kinetic Product) FreeBase->Protonation H+ (RT) Salt Ammonium Salt (Stable Storage Form) Protonation->Salt Counter-ion (Cl-, TFA-) Salt->FreeBase Base (NaOH) Heating Heat (>60°C) + Strong Acid Salt->Heating Thermal Stress Carbocation Carbocation Intermediate (Ring Strain Release) Heating->Carbocation Cyclobutane Cleavage Degradation Ring-Opened Alcohol/Olefin Carbocation->Degradation H2O trap / Elimination

Figure 1: Stability Decision Tree. Green path represents standard processing; Red path represents degradation conditions.

Validated Experimental Protocols

Protocol A: Safe Generation of Hydrochloride Salt

Use this protocol to stabilize the amine for long-term storage.

  • Preparation: Dissolve 1.0 eq of 8-Benzyl-6-azaspiro[3.4]octane in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Acid Addition: Cool to 0°C. Add 1.1 eq of HCl (2M in Diethyl Ether) dropwise over 10 minutes.

    • Why? Anhydrous conditions prevent the formation of sticky hydrates.

  • Isolation:

    • If precipitate forms: Filter under N₂ and wash with cold ether.

    • If no precipitate: Concentrate in vacuo to ~20% volume, then add Hexanes or Pentane to triturate.

  • Drying: Vacuum oven at 40°C for 12 hours. Store with desiccant.

Protocol B: Acid Stability Stress Test

Run this before scaling up any reaction involving harsh acidic reagents.

  • Prepare a 10 mg/mL solution of the amine in the target acid solvent (e.g., 1:1 TFA/DCM).

  • Incubate at the intended reaction temperature (e.g., 25°C) for 4 hours .

  • Quench: Take a 50 µL aliquot and dilute into 500 µL of 1M NaHCO₃ .

  • Extract: Add 500 µL EtOAc, vortex, and inject the organic layer into LCMS.

  • Pass Criteria: Purity >98% relative to T=0 sample.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to deprotect a Boc group on this molecule? A: Yes. The 6-azaspiro[3.4]octane core is stable to Trifluoroacetic Acid (TFA) at room temperature. Standard Boc deprotection (TFA/DCM 1:1, 1 hr) is safe. Ensure you neutralize effectively to avoid trapping TFA salts which can be hygroscopic.

Q: Is the benzyl group stable to hydrogenation in acid? A: Generally, yes, but be cautious. Benzyl groups on strained rings can sometimes undergo hydrogenolysis more easily than expected. If removing a Cbz group elsewhere in the molecule, monitor the C8-benzyl group carefully. Using mild acids (Acetic acid) during hydrogenation is safer than strong mineral acids.

Q: Why does my salt turn into a gum? A: This is a common physical property of spiro-ammonium salts, often caused by trace water or residual solvent.

  • Fix: Redissolve in absolute ethanol and rotovap to dryness (azeotrope water). Repeat twice. Then triturate with anhydrous ether.

References

  • Synthesis of Azaspiro[3.

    • Title: Facile synthesis of 2-azaspiro[3.4]octane.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Relevance: Establishes the stability of the spiro[3.
    • Link:

  • Amine Salt Formation & Troubleshooting

    • Title: Organic Nitrogen Compounds V: Amine Salts.[2][3]

    • Source: Spectroscopy Online.
    • Relevance: Provides fundamental spectral data and handling techniques for secondary amine salts.
    • Link:

  • Ring Strain & Reactivity

    • Title: Spiro[3.4]octane Thermochemistry and Strain.
    • Source: NIST Chemistry WebBook.[4]

    • Relevance: Provides thermodynamic data on the ring strain which dict
    • Link:

Sources

Troubleshooting

troubleshooting cyclization failures in spiro[3.4]octane synthesis

Ticket System: Open | Status: Active | Agent: Senior Application Scientist Introduction: The Spiro[3.4] Challenge Welcome to the SpiroCyclic Technical Support Center. You are likely here because your synthesis of the spi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Introduction: The Spiro[3.4] Challenge

Welcome to the SpiroCyclic Technical Support Center. You are likely here because your synthesis of the spiro[3.4]octane core (a privileged scaffold in modern drug discovery due to its high


 character and defined vector orientation) has failed.

The synthesis of spiro[3.4]octane presents a unique thermodynamic and kinetic conflict:

  • Thermodynamic Penalty: The cyclobutane ring introduces ~26 kcal/mol of ring strain.

  • Kinetic Barrier: Forming a quaternary center (the spiro carbon) involves overcoming significant steric repulsion.

This guide addresses the three most common failure modes reported by our users: Alkylation Stalls , RCM Catalyst Death , and Regioselectivity Errors .

Module 1: Troubleshooting Alkylation Failures

Ticket #101: "I cannot close the four-membered ring."

User Report: “I am reacting cyclopentane-1,1-dicarboxylate with 1,3-dibromopropane using NaH/THF. I see the mono-alkylated intermediate, but the second cyclization never happens, or I get elimination products.”

Diagnosis: The Kinetic Trap

You are attempting the "Hard Path." Closing a 4-membered ring onto a 5-membered ring is kinetically disfavored compared to the inverse. The rate of cyclization for forming a cyclobutane ring is roughly


 to 

times slower than forming a cyclopentane ring due to the unfavorable activation entropy and ring strain.
Solution: Invert the Strategy

Instead of building the 4-ring on the 5-ring, build the 5-ring on the 4-ring .

Why this works:

  • Thorpe-Ingold Effect: Starting with a cyclobutane-1,1-dicarboxylate pre-organizes the angles, but the strain makes the ring "rigid."

  • Entropic Advantage: Closing a 5-membered ring (using 1,4-dihalobutane) is kinetically rapid and thermodynamically favorable.

Protocol Adjustment:

  • Start Material: Diethyl cyclobutane-1,1-dicarboxylate.

  • Reagent: 1,4-dibromobutane (or 1-bromo-4-chlorobutane for stepwise control).

  • Base: NaH (2.2 equiv) or

    
    -BuOK.
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
     displacement 10-100x compared to THF).
    
Ticket #102: "I am getting O-alkylation instead of C-alkylation."

User Report: “I am using a 1,3-diketone precursor. When I add the alkyl halide, the NMR shows an enol ether (O-alkylation) rather than the spiro product.”

Diagnosis: Hard/Soft Acid-Base Mismatch

The enolate of a 1,3-diketone is an ambident nucleophile. The oxygen is the "hard" center (high charge density), and the carbon is the "soft" center.

  • Cause: Using "hard" leaving groups (tosylates) or highly polar, ion-separating solvents (HMPA, DMPU) without a soft counter-ion can favor O-alkylation.

Solution: The "Soft" Protocol

To force C-alkylation at the quaternary center:

  • Change the Base: Use Thallium(I) ethoxide (toxic but highly C-selective) or, more safely, Cesium Carbonate (

    
    ) . The large Cesium cation stabilizes the enolate but does not separate the ion pair as aggressively as Lithium, favoring C-attack.
    
  • Add a Catalyst: Use

    
    .[1] Palladium catalyzes the allylation of diketones exclusively at the Carbon position via a 
    
    
    
    -allyl mechanism (if using allyl halides).

Module 2: Troubleshooting Ring-Closing Metathesis (RCM)

Ticket #203: "My RCM reaction stalls at 50% conversion."

User Report: “I synthesized the diallyl precursor. I’m using Grubbs II in DCM. The reaction starts but stops halfway. Adding more catalyst doesn't help.”

Diagnosis: Ethylene Inhibition & Ruthenium Decomposition
  • Ethylene Poisoning: The byproduct of RCM is ethylene gas. If not removed, it coordinates to the Ruthenium center, establishing an equilibrium that halts the reaction.

  • Non-productive Chelation: In spiro systems, the steric bulk can force the growing polymer chain or the catalyst to chelate with neighboring esters/ketones, deactivating the catalyst.

Solution: The "Active Removal" Method
  • Reflux is not enough: Simply boiling DCM (40°C) is insufficient to drive off ethylene effectively.

  • Sparging: Actively bubble Argon through the solution for the first 30 minutes.

  • Vacuum Cycling: Run the reaction under slight static vacuum (approx. 500 mbar) to pull ethylene out of the headspace.

  • Solvent Switch: Switch to Toluene at 80°C. Higher temperature breaks non-productive chelates.

Module 3: Decision Logic & Visualization

Strategic Decision Tree

Use this logic flow to determine the correct synthetic route for your spiro[3.4]octane target.

SpiroSynthesis cluster_legend Key Strategy Start Start: Target Spiro[3.4]octane Func Is the core functionalized? Start->Func Type Type of Functionalization? Func->Type Yes RouteA Route A: Double Alkylation (Malonate Strategy) Func->RouteA No (Hydrocarbon) Decision1 Can you start with Cyclobutane? Type->Decision1 Carboxylic Acid/Ester Decision2 Are heteroatoms (N, O) in the ring? Type->Decision2 Amine/Ether RouteB Route B: RCM (Grubbs Catalyst) RouteC Route C: Strain Release (Bicyclo[1.1.0]butane) Decision1->RouteA Yes (Preferred) Decision1->RouteB No (Must build 4-ring) Decision2->RouteB No Decision2->RouteC Yes (Aza/Oxa-spiro) Text1 Route A: Most Robust for C-C bonds Text2 Route B: Best for sensitive functional groups Text3 Route C: Best for N-heterocycles

Figure 1: Strategic decision tree for selecting the optimal spiro[3.4]octane synthesis pathway based on target functionality.

Module 4: Standardized Protocols

Protocol A: Robust Synthesis of Spiro[3.4]octane-6-carboxylic acid

This protocol utilizes the "Inverted Strategy" (5-ring closure onto 4-ring) for maximum reliability.

Reagents:

  • Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)

  • 1,4-Dibromobutane (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.5 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Base Activation: In a flame-dried flask under Argon, wash NaH with dry hexane (3x) to remove mineral oil. Suspend in DMF at 0°C.

  • Substrate Addition: Add Diethyl cyclobutane-1,1-dicarboxylate dropwise over 20 mins. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C until gas evolution ceases (Formation of Enolate).
    
  • Electrophile Addition: Add 1,4-dibromobutane in one portion.

  • Cyclization: Warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 12 hours.

    • Checkpoint: Monitor by TLC/GC-MS. Mono-alkylated product may persist if temperature is too low.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x). Wash organics with
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .
  • Decarboxylation (Krapcho Conditions): Dissolve the crude diester in DMSO with NaCl (2 equiv) and

    
     (2 equiv). Heat to 160°C for 4 hours.
    
    • Result: Quantitative conversion to the mono-ester/acid.

Data Table: Comparison of Cyclization Methods
ParameterDouble Alkylation (Malonate)Ring-Closing Metathesis (RCM)[2+2] Photocycloaddition
Primary Failure Mode Elimination (E2) instead of CyclizationCatalyst poisoning / OligomerizationRegioselectivity issues
Ring Strain Tolerance High (Thermodynamic control)Moderate (Kinetic control)Excellent
Scaleability High (Kg scale possible)Low/Medium (High dilution required)Low (Photoreactor limits)
Preferred Solvent DMF, DMSO, EtOHDCM, Toluene (Degassed)Acetonitrile, Hexane
Typical Yield 65-85%40-70%30-60%

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (2025). This paper details the annulation strategy, confirming the efficiency of closing the 5-membered ring onto the 4-membered ring. Link

  • Ring-closing metathesis: A widely used variation of olefin metathesis. Wikipedia / Organic Chemistry Portal.[2] Provides foundational mechanisms for RCM and catalyst troubleshooting. Link

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes. PMC - NIH. (2025). Describes modern methods for accessing diazaspiro[3.4]octanes using strain-release chemistry, a key alternative when alkylation fails. Link

  • The Malonic Ester Synthesis. Chemistry LibreTexts. (2025). foundational text on the thermodynamic principles of double alkylation and decarboxylation. Link

  • Spiro(3.4)octane Structure and Properties. PubChem. Comprehensive data on the physicochemical properties of the core scaffold.[3] Link

Sources

Optimization

Technical Support Center: Navigating the N-Debenzylation of Azaspiro[3.4]octane Derivatives

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with azaspiro[3.4]octane scaffolds. This guide provides in-depth troubleshooting advice and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with azaspiro[3.4]octane scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when removing benzyl (Bn) protecting groups from the nitrogen atom of the azaspiro[3.4]octane core. The unique steric and electronic properties of this spirocyclic system can often lead to unexpected outcomes in standard deprotection protocols. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-debenzylation of azaspiro[3.4]octane systems?

The primary methods for removing an N-benzyl group fall into three main categories: reductive, oxidative, and acid-based cleavage.[1][2] The most prevalent and often "greenest" approach is catalytic hydrogenation.[3][4]

  • Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (H₂ gas) to cleave the N-benzyl bond.[3][4]

  • Catalytic Transfer Hydrogenation (CTH): A milder alternative to high-pressure hydrogenation, CTH uses a hydrogen donor in the presence of a catalyst.[5][6] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5][7]

  • Oxidative Deprotection: For substrates sensitive to reduction, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be effective.[1][6]

  • Acid-Catalyzed Deprotection: Strong acids can cleave the N-benzyl bond, though this method is less common due to the potential for side reactions with acid-sensitive functional groups.[3][8]

Q2: Why is my catalytic hydrogenation reaction for N-debenzylation of azaspiro[3.4]octane failing or proceeding very slowly?

Incomplete or slow reactions are common challenges. Several factors could be at play:

  • Catalyst Poisoning: The nitrogen atom of the azaspiro[3.4]octane, being a secondary amine, can act as a catalyst poison for palladium catalysts.[4][9][10] The lone pair of electrons on the nitrogen can strongly coordinate to the palladium surface, inhibiting its catalytic activity.

  • Steric Hindrance: The spirocyclic nature of the azaspiro[3.4]octane scaffold may sterically hinder the approach of the N-benzyl group to the catalyst surface.

  • Insufficient Hydrogen Pressure: For reactions using hydrogen gas, inadequate pressure can lead to slow or incomplete reactions, especially for more challenging substrates.[4]

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact reaction efficiency. Protic solvents like ethanol or methanol are generally preferred for catalytic hydrogenations.[11]

Q3: I'm observing over-reduction or other side products. What can I do?

The formation of side products often arises from reaction conditions that are too harsh or non-selective.

  • Aromatic Ring Saturation: A common side reaction is the saturation of the benzyl group's aromatic ring or other aromatic moieties in the molecule.[6][10]

  • Cleavage of Other Protecting Groups: If your molecule contains other hydrogenolysis-sensitive protecting groups, such as O-benzyl (OBn) or benzyloxycarbonyl (Cbz), they may also be cleaved under standard catalytic hydrogenation conditions.[12]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the N-debenzylation of azaspiro[3.4]octane derivatives.

Problem 1: Incomplete or No Reaction in Catalytic Hydrogenation

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Catalyst Poisoning The nitrogen of the azaspiro[3.4]octane or the resulting secondary amine product can bind to the palladium catalyst, deactivating it.[4][9][10]1. Acidic Additives: Add a stoichiometric amount of a mild acid like acetic acid to protonate the nitrogen, reducing its coordinating ability.[4][10][13] 2. Catalyst Choice: Switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more tolerant to amine-containing substrates.[10][14] 3. Increased Catalyst Loading: As a last resort, increasing the catalyst loading may help overcome partial poisoning.[10]
Poor Catalyst Activity The catalyst may be old, of poor quality, or not properly handled (e.g., exposure to air for pyrophoric catalysts).1. Use Fresh Catalyst: Ensure the catalyst is fresh and properly stored. 2. Catalyst Pre-treatment: For some applications, pre-treating the catalyst can enhance its activity.
Suboptimal Reaction Conditions Insufficient hydrogen pressure, inadequate stirring, or an inappropriate solvent can hinder the reaction.[11]1. Optimize Hydrogen Pressure: If using H₂ gas, ensure a proper seal and consider increasing the pressure. For balloon hydrogenation, ensure the balloon is adequately filled and refresh the hydrogen if necessary.[9] 2. Vigorous Stirring: Ensure efficient mixing to maximize contact between the substrate, catalyst, and hydrogen source.[9] 3. Solvent Selection: Switch to a protic solvent like ethanol or methanol, which are generally effective for hydrogenations.[11]
Problem 2: Formation of Side Products (e.g., Ring Saturation)

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Overly Active Catalyst or Harsh Conditions High hydrogen pressure, elevated temperatures, or prolonged reaction times can lead to the reduction of aromatic rings.[6]1. Milder Hydrogen Source: Employ catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate or 1,4-cyclohexadiene.[5][6][8] This is often a milder and more selective method. 2. Careful Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[6]
Non-Selective Reducing Conditions Standard catalytic hydrogenation is not always chemoselective and can reduce other functional groups like alkenes, nitro groups, or other protecting groups.[6]1. Catalytic Transfer Hydrogenation: CTH can offer better chemoselectivity.[6] 2. Oxidative Deprotection: For substrates with reducible functional groups, consider an oxidative deprotection method using reagents like DDQ or CAN.[1][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Acetic Acid Additive

This protocol is a good starting point for the N-debenzylation of N-benzyl-azaspiro[3.4]octane derivatives, incorporating an acidic additive to mitigate catalyst poisoning.

  • Dissolve the Substrate: Dissolve the N-benzyl-azaspiro[3.4]octane derivative (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add Acetic Acid: Add 1.0-1.5 equivalents of glacial acetic acid to the solution.[13]

  • Add Catalyst: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel in a hydrogenation apparatus. Ensure the system is properly flushed with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[13] The filtrate can then be concentrated and purified.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol offers a milder alternative to traditional hydrogenation and avoids the need for a pressurized hydrogen source.

  • Dissolve the Substrate: Dissolve the N-benzyl-azaspiro[3.4]octane derivative (1 equivalent) in methanol or ethanol.

  • Add Catalyst: Add 10% Pd/C (10-20 mol%) to the solution.

  • Add Hydrogen Donor: Add ammonium formate (3-5 equivalents) in portions to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst. The filtrate can then be concentrated and purified.

Visualizing the Workflow

A logical approach to selecting the appropriate debenzylation method is crucial for success. The following diagram outlines a decision-making workflow.

Debenzylation_Workflow start Start: N-Benzyl Azaspiro[3.4]octane check_reducible Other Reducible Groups Present? start->check_reducible catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) check_reducible->catalytic_hydrogenation No oxidative Oxidative Deprotection (DDQ, CAN) check_reducible->oxidative Yes check_success Reaction Successful? catalytic_hydrogenation->check_success cth Catalytic Transfer Hydrogenation (CTH) cth->check_success oxidative->check_success troubleshoot Troubleshoot: - Add Acid - Change Catalyst (Pd(OH)2/C) - Optimize Conditions check_success->troubleshoot No end Product: Azaspiro[3.4]octane check_success->end Yes troubleshoot->catalytic_hydrogenation Retry troubleshoot->cth Consider CTH

Sources

Troubleshooting

minimizing side reactions during alkylation of spiro amines

Technical Support Center: Spiro Amine Alkylation & Functionalization Subject: Minimizing Side Reactions in the Alkylation of Spirocyclic Amines Ticket Priority: High (Process Optimization) Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro Amine Alkylation & Functionalization

Subject: Minimizing Side Reactions in the Alkylation of Spirocyclic Amines Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Spiro Paradox

Spiro amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) present a unique challenge in medicinal chemistry.[1] Unlike flexible aliphatic amines, their rigid, orthogonal geometry creates a "steric wall" that hinders nucleophilic attack while often maintaining high basicity.[1] This leads to the "Spiro Paradox" : the amine is often too sterically hindered to act as a clean nucleophile (


) but basic enough to trigger elimination (

) on the alkylating agent.

This guide provides field-proven protocols to suppress three primary failure modes: Over-Alkylation (Quaternization) , Elimination-Competition , and Strain-Release Ring Opening .[1]

Module 1: Troubleshooting Direct Alkylation ( )

Use this module when reacting spiro amines with alkyl halides (R-X).

The Core Problem: Over-Alkylation

Because alkyl groups are electron-donating, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).[1] In spiro systems, if the first alkylation relieves ring strain or steric clashes, the second alkylation happens almost instantaneously, leading to quaternary ammonium salts.[1]

Protocol 1: The "Simultaneous Slow Addition" (SSA) Method

Standard batch addition fails here. You must keep the concentration of the alkylating agent effectively zero relative to the amine.

Experimental Setup:

  • Reactor A (Heated): Contains the Base (e.g.,

    
     or DIPEA) in the solvent (e.g., MeCN or Sulfolane).[1]
    
  • Feed 1: Solution of Spiro Amine.

  • Feed 2: Solution of Alkyl Halide.

Procedure: Simultaneously syringe-pump Feed 1 and Feed 2 into Reactor A over 4–8 hours.

  • Why this works: By keeping both reagents at low steady-state concentrations, you statistically favor the reaction between the free amine and the alkyl halide over the reaction between the product amine and the alkyl halide.

FAQ: Direct Alkylation

Q: I see significant alkene formation (Elimination product) instead of my alkylated amine. Why? A: Your spiro amine is acting as a base, not a nucleophile.[1]

  • Diagnosis: This is common with secondary alkyl halides (e.g., Isopropyl iodide) and bulky spiro bases.[1]

  • Fix: Switch the leaving group. Iodides are loose transition states (prone to E2).[1] Switch to a Triflate (OTf) or Mesylate (OMs) .[1] These "harder" electrophiles favor

    
     attack.[1] Alternatively, lower the temperature and switch to a polar aprotic solvent like DMF to support the 
    
    
    
    transition state.

Q: My spiro[3.3]heptane system is decomposing into unidentified polar byproducts. A: You are likely triggering Strain-Release Ring Opening .[1]

  • Mechanism: If your spiro system contains a strained ring (azetidine or oxetane) and you use a strong Lewis acid or high heat with a nucleophilic solvent, the ring can snap open.

  • Fix: Avoid nucleophilic bases (like hydroxide) if possible. Use non-nucleophilic organic bases (Hünig’s base) and keep temperatures below 60°C.[1]

Module 2: Reductive Amination of Hindered Spiro Amines

Use this module when reacting spiro amines with Ketones/Aldehydes.

The Core Problem: Iminium Formation Stalling

Spiro amines are sterically demanding. They struggle to attack the carbonyl carbon to form the hemiaminal/iminium intermediate. Standard conditions (


 / AcOH) often fail because the equilibrium favors the open ketone, leading to reduction of the ketone to an alcohol (direct reduction) rather than the amine.[1]
Protocol 2: The Titanium(IV) Isopropoxide Protocol

Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).

Step-by-Step Workflow:

  • Complexation: Mix Spiro Amine (1.0 equiv) + Ketone (1.1 equiv) +

    
     (1.5 equiv) in neat conditions or minimal THF.
    
  • Aging: Stir at ambient temperature for 4–12 hours. Do not add reducing agent yet.

  • Validation: Check LCMS for the disappearance of the ketone and appearance of the Imine (M+H of product minus 2).

  • Reduction: Dilute with Ethanol (crucial for solubility) and add

    
     (2.0 equiv) carefully.
    
  • Quench: Add 1M NaOH or aqueous ammonia. A white precipitate (

    
    ) will form.[1] Filter through Celite.[1][2]
    
Visualization: The Reductive Amination Decision Tree

ReductiveAmination Start Start: Spiro Amine + Carbonyl CheckSterics Is the Carbonyl Sterically Hindered? (e.g., Acetophenone, Cyclic Ketone) Start->CheckSterics Standard Standard Protocol: NaBH(OAc)3, DCE, AcOH CheckSterics->Standard No (Aldehyde) Titanium Titanium Protocol: 1. Ti(OiPr)4 (Neat/THF) 2. NaBH4 (EtOH) CheckSterics->Titanium Yes (Ketone/Bulky) CheckImine LCMS Check: Is Imine formed? Titanium->CheckImine Success Proceed to Reduction CheckImine->Success Yes Force Force Conditions: Microwave (80°C) or Dean-Stark Trap (Toluene) CheckImine->Force No (Stalled) Force->Success

Caption: Decision logic for selecting the correct reductive amination conditions based on steric hindrance.

Module 3: Data & Mechanistic Insights

Comparison of Alkylation Strategies
ParameterDirect Alkylation (

)
Reductive AminationBuchwald-Hartwig Coupling
Primary Risk Over-alkylation (Quaternization)Ketone Reduction (to alcohol)Catalyst Poisoning
Spiro Suitability Low (unless primary alkyl halide)High (with Ti-additive)Medium (requires specific ligands)
Key Control Slow Addition / DilutionPre-formation of ImineLigand Sterics (e.g., RuPhos)
Atom Economy HighMedium (Boron waste)Low (Pd/Ligand cost)
The "Strain-Release" Danger Zone

Researchers often overlook that spiro cycles like 2-azaspiro[3.3]heptane possess significant ring strain (~26 kcal/mol).[1]

  • Danger: If you use strong acids (HCl in MeOH) or nucleophilic bases at high heat (

    
    ), the four-membered ring can open.[1]
    
  • Symptom: LCMS shows a peak at M+18 (water addition) or M+32 (methanol addition) relative to the ring-opened species.

  • Prevention: Maintain pH between 4–10.[1] Avoid refluxing in nucleophilic solvents (MeOH/EtOH) if strong acids are present.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[1][3][4] Link[1]

    • Core citation for the standard reductive amin
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990.[1] Link[1]

    • The authoritative source for the Ti(OiPr)4 protocol described in Module 2.
  • Dunetz, J. R., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane."[1] Organic Process Research & Development, 2023.[1] Link[1]

    • Key industrial case study on spiro[3.
  • Salvatore, R. N., et al. "Synthesis of secondary amines."[1][5] Tetrahedron, 2001.[1] Link[1]

    • Comprehensive review covering the suppression of over-alkyl

Sources

Optimization

Technical Support Center: Handling Hygroscopic Salts of Spirocyclic Amine Derivatives

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Hygroscopicity, Deliquescence, and Amorphous Phases in Spirocyclic Scaffolds.

Introduction: The "Spiro" Paradox

Spirocyclic amines are high-value scaffolds in modern drug discovery due to their ability to increase


 character, improve metabolic stability, and reduce "flatness" compared to traditional aromatic heterocycles. However, this 3D rigidity often comes at a cost: poor packing efficiency in the solid state. 

When converted to salts (especially HCl or Mesylates) to improve solubility, these compounds frequently resist crystallization, forming amorphous foams or "gummy oils" that are aggressively hygroscopic. This guide addresses the specific challenges of handling these deliquescent materials without compromising assay data or chemical integrity.

Module 1: Weighing & Handling (The "Puddle" Problem)

User Issue: "I weighed 5 mg of my spiro-amine HCl salt, but by the time I got it to the reaction vial, it looked like a wet droplet. Is my stoichiometry ruined?"

Root Cause: Deliquescence. Your salt has a critical relative humidity (CRH) lower than your lab's ambient humidity.[1] It is adsorbing atmospheric water to the point of dissolution.[1][2][3] This introduces two errors:

  • Mass Error: You are weighing water, not drug.

  • Transfer Error: Sticky solids adhere to spatulas/weigh boats, leading to under-dosing.

Protocol: The "Difference Weighing" Technique

Do not use weigh boats for hygroscopic spiro-salts. Use this closed-loop method.

  • Tare a capped vial containing your bulk hygroscopic solid.

  • Quickly transfer an estimated amount to your destination vessel (reaction flask/NMR tube).

  • Immediately recap the source vial.

  • Weigh the source vial again.

  • Calculate:

    
    .
    

Expert Insight: If you see "spiderweb" strands flying off your spatula, you have a static electricity problem, which exacerbates hygroscopicity by increasing surface area exposure. Use an ionizing fan or a Polonium-210 anti-static gun directed at the balance chamber.

Visual Workflow: Handling Hygroscopic Solids

HandlingWorkflow Start Start: Hygroscopic Solid Needed EnvCheck Check Lab Humidity (Is RH > 40%?) Start->EnvCheck GloveBox Use Glove Box / Bag (Inert Atmosphere) EnvCheck->GloveBox Yes (Critical) SpeedWeigh Execute 'Difference Weighing' (Closed Vials) EnvCheck->SpeedWeigh No (Manageable) GloveBox->SpeedWeigh Static Is Static Observed? (Flying particles) SpeedWeigh->Static Ionizer Apply Ionizing Gun/Blower (Neutralize Charge) Static->Ionizer Yes Dissolve Dissolve Immediately in Anhydrous Solvent Static->Dissolve No Ionizer->Dissolve StockSol Store as Stock Solution (Aliquot by Volume) Dissolve->StockSol Best Practice

Figure 1: Decision logic for handling deliquescent solids to ensure accurate dosing.

Module 2: Synthesis & Isolation (The "Amorphous Foam" Trap)

User Issue: "My spirocyclic amine won't crystallize. I lyophilized it, and it turned into a fluffy powder that collapsed into a gum the moment I opened the flask."

Root Cause: Lyophilization Artifacts. Lyophilization creates high-surface-area amorphous solids (high energy state). For spirocycles, which already struggle to pack, this maximizes the rate of moisture uptake.

Troubleshooting Guide: Counter-Ion Selection

Stop defaulting to HCl. Chloride ions are small and spherical; they rarely help rigid, awkward spiro-molecules pack into a lattice.

Counter-IonHygroscopicity RiskCrystallinity PotentialRecommendation for Spirocycles
Hydrochloride (HCl) Extreme Low (often amorphous)Avoid unless mandatory for solubility.
Trifluoroacetate (TFA) HighModerateGood for prep-HPLC, but often hygroscopic oils.
Tosylate (p-TsOH) LowHigh Gold Standard. The aromatic ring aids packing (pi-stacking).
Fumarate LowHighExcellent for establishing stoichiometry (1:1 or 2:1).
Oxalate ModerateHighGood for purification, but toxicity limits in vivo use.
Protocol: The "Oiling Out" Rescue

If your salt oils out during crystallization:

  • Do NOT cool it further. Cold oil is just viscous oil.

  • Heat it back up until the oil redissolves.

  • Add a trace of seed crystal (if available) or scratch the glass.

  • Slow cool with vigorous stirring.

  • Anti-solvent Drip: Add diisopropyl ether (DIPE) or MTBE dropwise at the boiling point until slight turbidity persists, then let cool.

Module 3: Characterization (The "Lying Balance")

User Issue: "My biological assay failed. I calculated the dose based on molecular weight, but the compound showed no activity."

Root Cause: Stoichiometric Error. If your spiro-salt is 15% water by weight (common for amorphous HCl salts), your molar concentration is off by 15%. Gravimetric weighing is a lie for hygroscopic salts.

The Solution: Quantitative NMR (qNMR)

You must determine the "Assigned Purity" (mass fraction) before biological testing.

qNMR Protocol:

  • Internal Standard: Use a non-hygroscopic standard (e.g., Maleic Acid, Dimethyl sulfone, or TCNB) with distinct peaks.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (usually 30–60 seconds) to ensure full integration accuracy.
  • Solvent: Use DMSO-

    
     (dry) to break up aggregates.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed Mass.[4]

Critical Note: If the water peak in DMSO-


 (3.33 ppm) is massive, your salt is likely a hydrate. Do not heat the sample to drive it off; you will degrade the salt. Quantify the water using Karl Fischer titration or qNMR integration if no exchange occurs.

Module 4: Storage & Logistics

User Issue: "I stored the vial in a desiccator, but it still degraded."

Root Cause: Hydrolysis & Micro-environment pH. Spirocyclic amine salts (especially salts of strong acids like HCl) create a highly acidic micro-environment on the surface of the solid when they absorb moisture. This can catalyze hydrolysis of sensitive groups (esters, amides) within the scaffold.

Storage Hierarchy:

  • Tier 1 (Best): Solid stored in a glove box under Argon.

  • Tier 2 (Standard): Vial flushed with Argon, parafilmed, stored in a desiccator at -20°C. Note: Warm to room temp before opening to prevent condensation.

  • Tier 3 (Working Solution): Dissolve the entire batch in DMSO or Water (if stable) to create a stock solution. Freezing aliquots avoids the repeated weighing of hygroscopic solids.

Visual Workflow: Salt Selection Strategy

SaltSelection Input Spirocyclic Amine (Free Base) Screen Initial Salt Screen (HCl, Mesylate, Tosylate) Input->Screen Result Solid State Result? Screen->Result Crystalline Crystalline Solid Result->Crystalline Sharp XRPD Amorphous Amorphous / Gum Result->Amorphous Halo XRPD Action1 Check Hygroscopicity (DVS Analysis) Crystalline->Action1 Action2 Change Counter-ion (Try Tosylate/Napsylate) Amorphous->Action2 Action3 Make Co-Crystal (Fumaric/Succinic Acid) Amorphous->Action3 If salts fail Action2->Result

Figure 2: Strategic pathway for selecting a stable solid form for spirocyclic amines.

References

  • Handling Hygroscopic Reagents: HepatoChem. How do you handle hygroscopic salts?Link

  • qNMR Guidelines: Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Salt Selection Strategy: FDA/CDER. Pharmaceutical Quality/CMC: Salt Selection and Characterization.Link

  • Deliquescence in Pharma: Guerrieri, P., et al. Deliquescence of Pharmaceutical Systems. Taylor & Francis. Link

  • Spirocyclic Scaffolds: Zheng, Y., et al. Spirocyclic scaffolds in medicinal chemistry. (Contextual grounding on spiro-properties).

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Lipophilicity of Spirocyclic vs. Monocyclic Amines

This guide provides a technical comparison of lipophilicity (LogP/LogD) between spirocyclic and monocyclic amines, designed for medicinal chemists and drug discovery scientists. Executive Summary: The "Escape from Flatla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of lipophilicity (LogP/LogD) between spirocyclic and monocyclic amines, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, monocyclic amines (e.g., piperidines, morpholines) to rigid, three-dimensional spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes) is a dominant strategy known as "escaping flatland."

While spirocyclization involves adding carbon atoms—which theoretically increases lipophilicity (cLogP)—experimental data frequently reveals a "Lipophilicity Paradox." Spirocyclic amines often exhibit lower LogD


  and higher aqueous solubility than their monocyclic parents. This guide analyzes the physicochemical drivers of this phenomenon and provides validated protocols for its measurement.
Key Takeaways
  • Vector Change: Spirocycles reorient exit vectors (90° twist), allowing access to novel chemical space.

  • Lipophilicity Efficiency: Replacing piperidine with 2-azaspiro[3.3]heptane often lowers LogD

    
     despite increasing molecular weight, primarily due to pK
    
    
    
    modulation and solvation volume contraction.
  • Bioisosterism: 2-oxa-6-azaspiro[3.3]heptane is a superior, high-solubility bioisostere for morpholine.[1]

Physicochemical Rationale

To understand why adding carbon can lower lipophilicity, we must decouple intrinsic lipophilicity (LogP) from the distribution coefficient at physiological pH (LogD


).
The Mechanism of LogD Reduction
  • Ionization (pK

    
     Effect): 
    LogD is a function of LogP and pK
    
    
    
    . For basic amines:
    
    
    Spirocyclic ring strain (e.g., in azetidine rings) often alters the hybridization of the nitrogen lone pair. If the spirocycle increases basicity (higher pK
    
    
    ) relative to the monocycle, the fraction of ionized species at pH 7.4 increases, significantly lowering the observed LogD, even if the intrinsic LogP is slightly higher.
  • Molecular Solvation Volume: Spirocycles are compact. They possess a smaller solvent-accessible surface area (SASA) relative to their volume compared to flexible monocycles. This "hydrophobic collapse" is structurally enforced, altering how water structures around the hydrophobic core.

Conceptual Workflow: Scaffold Morphing

SpirovsMono Mono Monocyclic Amine (e.g., Piperidine) Process Spirocyclization (Rigidification) Mono->Process Spiro Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane) Process->Spiro Prop1 Altered Vector (90°) Spiro->Prop1 Prop2 Modulated pKa (Changes LogD) Spiro->Prop2 Prop3 Reduced Metabolic Liability (CYP) Spiro->Prop3

Figure 1: The structural evolution from monocycles to spirocycles and the resulting physicochemical divergences.

Comparative Data Analysis

The following data aggregates findings from key medicinal chemistry studies (e.g., Carreira et al., Enamine libraries) comparing matched molecular pairs.

Table 1: Piperidine vs. Spirocyclic Analogues
PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane 2-Oxa-6-azaspiro[3.3]heptane Analysis
Structure Type Monocycle (C

H

N)
Spirocycle (C

H

N)
Spirocycle (C

H

NO)
Carbon Count 56 (+1 vs Ref)5 (Same vs Ref)
Geometry Chair conformation (Flexible)Rigid, orthogonalRigid, orthogonalSpirocycles reduce entropic penalty upon binding.
Intrinsic LogP ~0.8~1.1 (Calculated)~ -0.3Adding C increases cLogP, but O reduces it.

LogD

0 (Ref) -0.5 to -1.0 -1.5 to -2.0 Critical Finding: Despite adding carbon, the amine spirocycle often behaves less lipophilically at pH 7.4 due to basicity shifts.
Solubility ModerateHighVery HighOxa-spirocycles are superior morpholine bioisosteres.
Metabolic Stability Susceptible to oxidationImprovedExcellentQuaternary center blocks metabolic hotspots.

Note on N-Linkage vs. C-Linkage: The trend reverses if the spirocycle is N-linked (attached to the rest of the drug via the Nitrogen). In N-linked cases, 2-azaspiro[3.3]heptanes often show an increase in LogD (+0.2 to +0.[2][3]5) because the basicity is quenched by the linkage (e.g., amide formation), leaving the intrinsic lipophilicity of the extra carbon to dominate.

Experimental Methodologies

Relying on calculated LogP (cLogP) for spirocycles is notoriously unreliable due to the unique electronic effects of strained rings (azetidines/oxetanes). Experimental validation is mandatory.

Protocol: High-Throughput LogD Determination (HPLC-CHI)

The "Shake-Flask" method is too slow for library screening. The industry standard is the Chromatographic Hydrophobicity Index (CHI) method using Fast-Gradient HPLC.

Principle

Retention time on a C18 column correlates with lipophilicity. By calibrating with a set of standards with known LogP values, the retention time of the amine can be converted to ElogD (Experimental LogD).

Workflow Diagram

HPLC_LogD Prep Sample Prep (10 mM DMSO Stock) Run Fast Gradient HPLC Column: C18 (high pH stable) Mobile Phase: 50mM NH4OAc (pH 7.4) / ACN Prep->Run Calib Calibration Inject 10 Standards (Theophylline to Triphenylene) Calib->Run Detect Detection UV (254 nm) or MS Run->Detect Calc Data Processing Convert tR to CHI -> LogD Detect->Calc

Figure 2: Workflow for high-throughput determination of lipophilicity using HPLC-CHI.

Step-by-Step Protocol
  • System Setup: Agilent 1200/1290 or equivalent HPLC with DAD/MS detector.

  • Column Selection: A high-pH stable C18 column (e.g., Waters XBridge C18) is required to measure LogD at pH 7.4 without degrading the silica.

  • Mobile Phase Preparation:

    • Phase A: 50 mM Ammonium Acetate adjusted to pH 7.4.

    • Phase B: Acetonitrile.

  • Calibration: Inject a mixture of standards with known CHI values (e.g., Theophylline, Phenyltetrazole, Benzophenone, Triphenylene). Plot Retention Time (

    
    ) vs. CHI.
    
  • Sample Run: Inject 5 µL of 10 mM sample. Run a fast gradient (0% to 100% B in 3-5 mins).

  • Calculation:

    
    
    
    
    
    (Note: The conversion formula depends on the specific calibration set and column).

Case Study: The Oxetane Solution

Challenge: A morpholine-containing lead compound exhibited poor metabolic stability and solubility issues (LogD > 3). Intervention: The morpholine ring was replaced with 2-oxa-6-azaspiro[3.3]heptane .[1]

Results:

  • LogD Change: Reduced by 1.8 units.

  • Solubility: Increased by >50-fold.

  • pKa: The inductive effect of the oxygen in the spiro-system lowered the amine pKa slightly compared to the all-carbon spirocycle, but the overall solvation benefit of the oxetane oxygen (acting as a hydrogen bond acceptor) dominated the physicochemical profile.

  • Outcome: The spirocyclic analog advanced to in vivo studies with improved bioavailability.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][2][4][5][6]

  • Stepan, A. F., et al. (2011). Application of the Bicyclic [1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry.

  • Valko, K., et al. (1997). Fast Gradient HPLC Method to Determine Compounds Binding to Human Serum Albumin. Journal of Pharmaceutical Sciences. (Foundational reference for HPLC-based lipophilicity/CHI methods).

Sources

Validation

High-Resolution NMR Profiling: 8-Benzyl-6-azaspiro[3.4]octane Scaffolds

Topic: NMR Characterization of 8-Benzyl-6-azaspiro[3.4]octane Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 6-azaspiro[3.4]octa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of 8-Benzyl-6-azaspiro[3.4]octane Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere in modern fragment-based drug discovery, offering a constrained vector space distinct from morpholines or piperidines. However, the introduction of a benzyl group at the C8 position creates significant stereochemical challenges. Researchers frequently encounter difficulties distinguishing regioisomers (8-benzyl vs. 7-benzyl), enantiomers (8R vs. 8S), and conformational isomers (ring puckering) using standard 1D NMR.

This guide objectively compares standard characterization methods against an integrated Structural Biology approach (2D NMR + Chiral Solvating Agents), providing a definitive protocol for the unambiguous assignment of 8-benzyl-6-azaspiro[3.4]octane isomers.

Part 1: The Challenge & Comparative Analysis

The Structural Problem

The 8-benzyl-6-azaspiro[3.4]octane molecule contains a spiro-junction at C5 and a chiral center at C8.

  • Regio-ambiguity: Synthetic routes often yield mixtures of 7-benzyl and 8-benzyl isomers.

  • Enantiomerism: The C8 chiral center creates an enantiomeric pair (

    
    ) indistinguishable by standard NMR.
    
  • Conformational Flux: The cyclobutane ring exhibits "puckering," and the pyrrolidine ring undergoes envelope transitions, broadening signals and complicating

    
    -coupling analysis.
    
Comparison: Standard vs. Integrated Methodologies
FeatureMethod A: Standard 1D Characterization Method B: Integrated Structural Profiling (Recommended)
Primary Technique 1D

H /

C NMR (CDCl

)
2D (HSQC, HMBC, NOESY) + Chiral Solvating Agents (CSA)
Regioisomer ID Low Reliability. Relies on subtle splitting patterns of methylene protons, often obscured by overlap.High Reliability. HMBC establishes definitive connectivity (Benzyl CH


Spiro C5).
Enantiomer ID Impossible.

and

enantiomers are magnetically equivalent in achiral solvents.
Definitive. CSA (e.g., Pirkle Alcohol) induces diastereomeric splitting (

ppm).
Conformational Insight None. Time-averaged signals mask ring puckering.High. NOESY/ROESY detects spatial proximity of Benzyl protons to Cyclobutane protons.
Sample Requirement Low (< 1 mg)Medium (5-10 mg for optimal 2D/CSA resolution)
Verdict Suitable only for crude purity checks.Mandatory for IND-enabling characterization.

Part 2: Scientific Integrity & Experimental Protocols

Regio-Verification Protocol (HMBC Logic)

Objective: Distinguish the 8-benzyl isomer from the 7-benzyl impurity. Logic: The 8-benzyl group is adjacent to the spiro center (C5), whereas the 7-benzyl group is adjacent to the nitrogen (N6) or further removed.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg of compound in 600

    
    L DMSO-
    
    
    
    (preferred over CDCl
    
    
    to sharpen NH signals).
  • Acquisition: Run a gradient-selected

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    Hz).
  • Analysis: Focus on the Benzyl Benzylic protons (Ph-CH

    
    -).
    
    • 8-Benzyl Isomer: The benzylic protons will show a strong HMBC correlation to the Quaternary Spiro Carbon (C5) (

      
       ppm).
      
    • 7-Benzyl Isomer: The benzylic protons will correlate to a methylene carbon (C8) or the Nitrogen-bearing carbon (C6), but NOT the quaternary spiro center.

Enantiomeric Purity Protocol (CSA-NMR)

Objective: Determine the enantiomeric excess (ee) of the 8-benzyl chiral center. Logic: Enantiomers are chemically identical in achiral environments. Adding a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) creates transient diastereomeric complexes, splitting signals.

Step-by-Step Workflow:

  • Baseline: Acquire a standard

    
    H NMR spectrum of the racemate (or sample) in CDCl
    
    
    
    .
  • Titration: Add 1.0 equivalent of (R)-TFAE (Pirkle Alcohol) directly to the NMR tube. Shake well.

  • Observation: Zoom into the Benzylic CH

    
      region (
    
    
    
    ppm) or the Spiro-Cyclobutane region.
  • Calculation:

    
    
    Where 
    
    
    
    is the integration of the split signals.
Conformational Analysis (NOESY)

Objective: Determine the preferred ring pucker (endo/exo) of the benzyl group relative to the cyclobutane ring.

Representative Data Table: Diagnostic Signals (DMSO-


) 
PositionAtom TypeApprox. Shift (

ppm)
Diagnostic Correlation (2D)
8 CH (Benzyl-bearing)2.85 (m)HMBC: to Spiro C5, Ph-C(ipso)
5 C (Spiro Quaternary)42.5 (s)HMBC: Key pivot point for regio-assignment
Bn Ph-CH

-
2.65 (dd)NOESY: Strong NOE to Cyclobutane H

indicates "folded" conformer
Cyclobutane CH

(C1-C4)
1.6 - 2.1 (m)HSQC: Distinguishes from pyrrolidine CH

Part 3: Visualization & Logic Flow

Diagram 1: Isomer Assignment Decision Tree

This workflow illustrates the logical path from crude synthesis to definitive structural assignment.

IsomerAssignment Start Crude 8-Benzyl-6-azaspiro[3.4]octane Step1 1. Regio-Verification (HMBC) Start->Step1 Decision1 Benzylic H correlates to Quaternary C5? Step1->Decision1 Isomer7 7-Benzyl Isomer (Impurity) Decision1->Isomer7 No (Correlates to CH/CH2) Isomer8 8-Benzyl Isomer (Confirmed Regio) Decision1->Isomer8 Yes (Strong Cross-peak) Step2 2. Enantiomeric Profiling (Add (R)-TFAE CSA) Isomer8->Step2 Result2 Signal Splitting? Step2->Result2 Pure Enantiopure (>95% ee) Result2->Pure Single Set of Peaks Racemic Racemic/Scalemic Mixture Result2->Racemic Split Peaks (e.g. 1:1) Step3 3. Conformational Analysis (NOESY/ROESY) Pure->Step3 Final Full Structural Dossier (IND-Ready) Step3->Final

Caption: Logical workflow for distinguishing regioisomers and enantiomers of the spiro-scaffold.

Diagram 2: Stereochemical NOE Interactions

Visualizing the through-space interactions critical for assigning relative stereochemistry (if diastereomers exist) or conformation.

NOE_Interactions Key NOESY Correlations for Conformational Assignment SpiroC Spiro Center (C5) BnGroup Benzyl Group (C8) CycloBu_Up Cyclobutane H (Up) BnGroup->CycloBu_Up Strong NOE (If Pseudo-Axial) Nitro Nitrogen (N6) BnGroup->Nitro Weak NOE CycloBu_Down Cyclobutane H (Down) CycloBu_Up->CycloBu_Down Geminal Coupling

Caption: Visualization of diagnostic NOE vectors. A strong correlation between the Benzyl group and Cyclobutane protons indicates a specific ring pucker.

References

  • Ramesh, S., et al. (2019).[1] Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry (RSC) Advances. [Link]

  • Cain, et al. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. NIH PubMed Central. [Link]

  • Wenzel, T. J. (2018). Discrimination of Enantiomers by NMR Spectroscopy Using Chiral Solvating Agents. LibreTexts/Chemistry. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Comparative

Comparative Guide: X-ray Crystallography &amp; Structural Analysis of Substituted Azaspiro[3.4]octanes

Executive Summary: The Escape from Flatland In modern drug discovery, the transition from planar ( -rich) heterocycles to three-dimensional ( -rich) scaffolds is a critical strategy for improving solubility, metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the transition from planar (


-rich) heterocycles to three-dimensional (

-rich) scaffolds is a critical strategy for improving solubility, metabolic stability, and target selectivity. Substituted azaspiro[3.4]octanes represent a "Goldilocks" zone between the highly strained, rigid azaspiro[3.3]heptanes and the flexible, often metabolically labile piperidines.

This guide objectively compares the crystallographic data of azaspiro[3.4]octanes against their primary alternatives. It provides actionable protocols for crystallizing these difficult-to-pack scaffolds and interpreting their unique exit vectors.

Structural Rationale & Comparative Analysis

The primary value of the azaspiro[3.4]octane scaffold lies in its ability to orient substituents in non-traditional vectors while modulating lipophilicity (LogD).

Comparative Metrics: The "Vector" Problem

Medicinal chemists often replace a piperidine or morpholine with a spirocycle to block metabolism at the


-carbon or to access a new area of the binding pocket.
FeaturePiperidine (Reference) Azaspiro[3.3]heptane Azaspiro[3.4]octane
Geometry Chair conformation (flexible)Rigid, orthogonal ringsSemi-rigid, mixed puckering
Exit Vector Angle ~180° (Equatorial-Equatorial)~90° (Twisted)~109° - 120° (Variable)
Ring Strain LowHigh (~60 kcal/mol)Moderate (~26 kcal/mol for 4-ring)
Puckering Well-defined ChairButterfly (cyclobutane)Butterfly (4-ring) + Envelope (5-ring)
Metabolic Liability High (

-oxidation)
Low (Quaternary center)Low (Quaternary center)
Crystallizability High (packs easily)Moderate (often disordered)Challenging (requires salt formation)
The "Envelope-Butterfly" Conflict

X-ray data reveals that azaspiro[3.4]octanes possess a unique internal tension. The 4-membered ring attempts to adopt a "butterfly" pucker (


 dihedral angle) to relieve torsional strain, while the 5-membered ring oscillates between "envelope" and "twist" conformations.

Key Insight: Unlike the symmetric spiro[3.3] systems, the asymmetry of the [3.4] system creates a "vector bias." In crystal structures, substituents on the 5-membered ring often adopt pseudo-equatorial positions to minimize 1,3-diaxial-like interactions with the 4-membered ring.

Crystallographic Insights: Representative Data

The following data summarizes trends observed in small-molecule crystal structures of 2-azaspiro[3.4]octane derivatives (e.g., derived from CSD and internal studies).

Bond Angles and Geometry
  • Spiro Center (

    
    ):  The bond angles at the quaternary carbon are distorted from the ideal tetrahedral 
    
    
    
    .
    • Intra-ring angle (4-ring):

      
      
      
    • Intra-ring angle (5-ring):

      
      
      
    • Consequence: This compression forces the exocyclic substituents to splay outward, altering the hydrogen bond acceptor trajectory compared to a piperidine.

Ring Puckering Parameters (Cremer-Pople)

To validate your model, you must calculate the puckering parameters (


).
  • Cyclobutane Ring: Typically exhibits a puckering amplitude (

    
    ) of 0.2–0.3 Å. Planar models in refinement often lead to high 
    
    
    
    -factors and residual electron density peaks.
  • Cyclopentane Ring: Rarely planar. Look for an envelope conformation where the spiro-carbon is the "flap" (out of plane), or a twisted conformation if bulky substituents are present.

Experimental Protocol: Crystallization & Data Collection

Crystallizing spiro[3.4]octanes is notoriously difficult due to the "greasy ball" effect—the globular shape reduces specific intermolecular contacts.

Workflow: The "Salt-Switch" Strategy

Do not rely on the free base. The flexibility of the 5-membered ring often leads to oiling out.

Step 1: Salt Screen

  • Oxalate: The "Gold Standard" for spirocycles. Oxalic acid creates strong hydrogen bond networks that anchor the protonated amine, forcing the spiro rings into a regular lattice.

  • Fumarate: Use if the molecule is larger/flat; promotes

    
    -stacking if aromatics are present.
    
  • HCl: Avoid if possible. Often leads to hygroscopic needles or twinning.

Step 2: Vapor Diffusion (Hanging Drop)

  • Prepare Solution: Dissolve 5 mg of substrate (as oxalate salt) in 500

    
    L Methanol/DCM (1:1).
    
  • Reservoir: 1 mL Diethyl Ether or Pentane (non-polar anti-solvent).

  • Setup: Seal tightly. The slow diffusion of ether into the methanol solution allows the lattice to organize the disordered 5-membered ring before precipitation occurs.

Data Processing & Refinement
  • Twinning Warning: These spiro systems often crystallize in high-symmetry space groups (e.g., P4 or C2/c) but may exhibit pseudo-merohedral twinning. Always check the cumulative intensity distribution (

    
    -test).
    
  • Disorder Handling: The 5-membered ring may appear as a superposition of two envelope conformations. Use the PART command (in SHELX) to model discrete disorder rather than artificially inflating thermal ellipsoids.

Visualizing the Logic: Scaffold Hopping & Crystallization

Diagram: Vector Analysis & Scaffold Hopping

This diagram illustrates the decision logic when moving from a flat piperidine to a spiro[3.4]octane, highlighting the structural consequences.

ScaffoldHop Parent Parent Drug (Piperidine Core) Problem Problem: Metabolic Liability / IP Space Parent->Problem Spiro33 Option A: Spiro[3.3] (Too Rigid/90° Twist) Problem->Spiro33 High Strain Spiro34 Option B: Spiro[3.4] (Ideal Vector/Complexity) Problem->Spiro34 Balanced Strain Analysis X-Ray Analysis (Puckering Check) Spiro33->Analysis Check Vector Spiro34->Analysis Confirm Envelope Conformation Outcome Optimized Lead (Lower LogD, Novel Vector) Analysis->Outcome Valid Geometry

Caption: Decision pathway for scaffold hopping from piperidine to azaspiro[3.4]octane, emphasizing the role of X-ray validation.

Diagram: Crystallization Protocol

A self-validating workflow for obtaining diffraction-quality crystals of spiro-amines.

CrystalProtocol Start Target: Substituted Azaspiro[3.4]octane StateCheck State: Free Base? Start->StateCheck SaltForm Action: Form Oxalate Salt (1:1 Stoichiometry) StateCheck->SaltForm Yes (Too Flexible) Solvent Solvent: MeOH/DCM SaltForm->Solvent Method Method: Vapor Diffusion (vs Pentane) Solvent->Method Check Microscopy Check (24-48 hrs) Method->Check Success X-Ray Data Collection (Cryo 100K) Check->Success Single Crystals Failure Oiling Out? Check->Failure Amorphous/Oil Retry Retry: Switch to Fumarate or Slow Evap at 4°C Failure->Retry

Caption: Step-by-step crystallization protocol designed to overcome the conformational flexibility of the 5-membered ring.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]

  • Chupakhin, E., et al. (2019). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Journal of Organic Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . CSD-Core: The world’s repository of small molecule crystal structures. [Link]

  • Klamt, A., et al. (2014). Conformer Ensembles of Flexible Molecules. Journal of Chemical Information and Modeling. [Link]

Validation

Biological Activity of Spirocyclic Surrogates in Kinase Inhibitors

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Comparison Guide for Medicinal Chemists and Pharmacologists Executive Summary The transiti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Comparison Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The transition from planar, aromatic-rich drug candidates to three-dimensional (3D) scaffolds is a defining trend in modern kinase inhibitor discovery. Spirocyclic surrogates—rigid, sp


-rich bicyclic systems connected by a single atom—have emerged as superior bioisosteres for traditional moieties like piperidines, morpholines, and cyclohexanes.

This guide objectively compares the biological performance of spirocyclic surrogates against their planar counterparts. It focuses on two critical dimensions: physicochemical optimization (solubility, metabolic stability) and pharmacological potency (conformational locking, selectivity). We analyze the specific case of TNO155 , a clinical-stage SHP2 inhibitor, to demonstrate how spiro-scaffolds drive allosteric inhibition.

Scientific Rationale: The "Escape from Flatland"

Traditional kinase inhibitors often rely on flat, aromatic systems to stack within the ATP-binding pocket. However, these structures frequently suffer from poor solubility and rapid metabolic clearance. Spirocyclic surrogates address these limitations through three mechanisms:

  • Increased Fsp

    
     Fraction:  Higher saturation correlates with improved aqueous solubility and reduced lipophilicity (LogD), lowering the risk of off-target promiscuity.
    
  • Vectorial Definition: The rigid spiro-fusion locks substituents in precise vectors, reducing the entropic penalty upon binding.

  • Metabolic Blocking: Spiro-cycles often lack the activated protons found in simple rings (e.g., the

    
    -protons of piperidine), reducing susceptibility to oxidative metabolism by CYP450 enzymes.
    
Comparative Analysis: Spiro-Oxetanes vs. Morpholines

One of the most common substitutions is replacing a morpholine ring with a spiro-oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane).[1][2]

ParameterMorpholine (Traditional)Spiro-Oxetane (Surrogate)Biological Impact
Lipophilicity (LogD) ModerateLowReduced non-specific binding; improved free fraction.
Basicity (pK

H)
~8.4~6.0 - 6.5Reduced hERG liability; improved membrane permeability.
Metabolic Stability Low (Oxidative ring opening)HighProlonged half-life (

); reduced clearance (

).
Solubility ModerateHighImproved oral bioavailability.

Case Study: TNO155 (SHP2 Inhibitor)

Compound: TNO155 (Novartis) Target: SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase.[3] Scaffold: (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[3]

Structural Innovation

TNO155 utilizes a 2-oxa-8-azaspiro[4.5]decane core. This scaffold replaces the traditional piperidine or cyclohexane linkers found in earlier SHP2 inhibitors (e.g., SHP099).

  • The Challenge: SHP2 is an allosteric target.[4] Inhibitors must bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited, closed conformation.

  • The Spiro Solution: The spiro[4.5]decane core provides a rigid angular geometry that positions the amine interaction motifs precisely within the allosteric tunnel. A flexible piperidine would pay a higher entropic cost to achieve this conformation.

Biological Performance Data

The following data summarizes the impact of the spiro-scaffold on TNO155's activity profile compared to earlier non-spiro analogs.

MetricValue / ObservationSignificance
Potency (IC

)
< 10 nM (SHP2)High affinity binding stabilized by the rigid spiro-core.
Selectivity > 10,000-fold vs. SHP1The precise 3D shape prevents binding to the closely related SHP1 phosphatase.
Oral Bioavailability (F%) High (> 50% in preclinical species)Attributed to the high Fsp

and polarity of the oxa-azaspiro system.
In Vivo Efficacy Tumor regression in EGFR/KRAS modelsEffective blockade of the RAS-MAPK pathway.
Mechanism of Action Diagram

The following diagram illustrates how TNO155 (via its spiro-core) blocks the RAS-MAPK signaling cascade.

SHP2_Pathway cluster_mechanism Allosteric Inhibition Mechanism RTK RTK (e.g., EGFR) GRB2 GRB2 (Adaptor) RTK->GRB2 Recruitment GAB1 GAB1 (Scaffold) GRB2->GAB1 SHP2_Open SHP2 (Open/Active) GAB1->SHP2_Open Activates RAS_GDP RAS-GDP SHP2_Open->RAS_GDP Dephosphorylates RAS-GAP binding sites Promotes RAS activation SHP2_Closed SHP2 (Closed/Inactive) + TNO155 (Spiro-locked) SHP2_Closed->SHP2_Open Blocks Transition SHP2_Closed->RAS_GDP No Activation RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GEF exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK TNO155_Node TNO155 (Spirocyclic Inhibitor) TNO155_Node->SHP2_Closed Stabilizes Auto-inhibition

Caption: TNO155 utilizes its spirocyclic scaffold to lock SHP2 in a closed, inactive conformation, preventing the dephosphorylation events required for RAS activation.

Experimental Protocols

To validate the biological activity of spirocyclic kinase inhibitors, the following protocols are recommended. These methods are designed to assess both the biochemical potency (SHP2 assay) and the metabolic stability advantage.

Protocol A: SHP2 Allosteric Phosphatase Assay

Objective: Determine the IC


 of spirocyclic inhibitors against full-length SHP2.
Principle:  Uses the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). The inhibitor must stabilize the closed conformation, preventing substrate hydrolysis.
  • Reagent Preparation:

    • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT.

    • Enzyme: Recombinant full-length human SHP2 (0.5 nM final).

    • Peptide Activator: IRS1_pY1172 peptide (activates SHP2 to allow measurement of inhibition). Concentration: 0.5 µM.

    • Substrate: DiFMUP (200 µM final).

  • Workflow:

    • Step 1: Dispense 0.5 µL of test compound (in DMSO) into 384-well black plates.

    • Step 2: Add 10 µL of Enzyme + Peptide Activator mix. Incubate for 30 minutes at 25°C to allow allosteric binding.

    • Step 3: Add 10 µL of DiFMUP substrate solution to initiate the reaction.

    • Step 4: Incubate for 60 minutes at 25°C.

    • Step 5: Measure fluorescence intensity (Ex: 358 nm / Em: 455 nm) on a plate reader.

  • Data Analysis:

    • Normalize fluorescence to DMSO control (0% inhibition) and no-enzyme control (100% inhibition).

    • Fit data to a 4-parameter logistic equation to derive IC

      
      .
      
Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of spirocyclic surrogates vs. parent rings.
  • Incubation System:

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

      
      ).
      
    • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • Workflow:

    • Step 1: Pre-incubate microsomes and test compound for 5 min at 37°C.

    • Step 2: Initiate reaction by adding NADPH cofactor.

    • Step 3: Sample at time points: 0, 5, 15, 30, and 45 minutes.

    • Step 4: Quench samples immediately in ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

    • Step 5: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining parent) vs. time. The slope

      
       is the elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Comparative Workflow Diagram

The following diagram outlines the screening cascade for validating spirocyclic surrogates in a kinase discovery program.

Screening_Cascade cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Proof of Concept Design Scaffold Design (Spiro-substitution) Synthesis Synthesis (e.g., Spiro-oxetane formation) Design->Synthesis Biochem Biochemical Potency (IC50 / Ki) Synthesis->Biochem ADME ADME Profiling (LogD, Microsomal Stability) Synthesis->ADME PK Pharmacokinetics (Bioavailability F%) Biochem->PK Potent (<100nM) ADME->PK Stable (Cl_int < 20) Efficacy Efficacy Models (Xenograft Growth Inhibition) PK->Efficacy High Exposure Decision Lead Candidate Selection Efficacy->Decision

Caption: A streamlined critical path for evaluating spirocyclic kinase inhibitors, prioritizing early ADME validation due to the physicochemical advantages of the scaffold.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: PubMed / Novartis Institutes for BioMedical Research URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Applications of Oxetanes in Drug Discovery and Medicinal Chemistry. Source: NIH / PubMed Central URL:[Link]

Sources

Comparative

Technical Guide: Fsp3 &amp; Performance Comparison of Azaspiro[3.4]octane vs. Piperidine

Executive Summary: The "Spiro Switch" in Lead Optimization In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional scaffolds is a dominant strategy to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Switch" in Lead Optimization

In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional scaffolds is a dominant strategy to improve clinical success rates. While Piperidine (


) has long been the workhorse of medicinal chemistry, Azaspiro[3.4]octane  (

) has emerged as a superior bioisostere for challenging targets.

This guide objectively compares these two scaffolds. While both possess a perfect Fsp3 score of 1.0 in isolation, their impact on a drug candidate's physicochemical profile differs radically. The azaspiro[3.4]octane scaffold offers a unique combination of vector rigidity , metabolic blockade , and lipophilicity modulation that flexible monocycles like piperidine cannot match.

The Fsp3 Metric & Structural Geometry

The Fsp3 Score Paradox

The Fraction of sp3-hybridized carbons (


) is calculated as:


Strictly speaking, both scaffolds are fully saturated:

  • Piperidine: 5

    
     carbons / 5 total = 1.0 
    
  • Azaspiro[3.4]octane: 7

    
     carbons / 7 total = 1.0 
    

The Critical Insight: The value of the spirocycle is not in increasing the Fsp3 of the fragment itself, but in how it affects the Shape Space of the final molecule. Piperidine exists in a flux between chair and boat conformers. Azaspiro[3.4]octane is structurally locked, presenting exit vectors at defined angles that access novel chemical space (IP) and binding pockets.

Vector Analysis & "Escape from Flatland"

The following diagram illustrates the structural evolution from planar aromatics to rigid spirocycles, highlighting the "Escape from Flatland" concept pioneered by Lovering et al.

EscapeFromFlatland cluster_props Physicochemical Impact Phenyl Phenyl Ring (Fsp3 = 0.0) Planar/Flat Piperidine Piperidine (Fsp3 = 1.0) Flexible 3D (Chair) Phenyl->Piperidine Saturation (+ Solubility) Spiro Azaspiro[3.4]octane (Fsp3 = 1.0) Rigid 3D (Orthogonal) Piperidine->Spiro Rigidification (+ Selectivity/IP) Prop1 Entropy Penalty (Binding) Piperidine->Prop1 High (Flexible) Spiro->Prop1 Low (Pre-organized) Prop2 Metabolic Stability Spiro->Prop2 Improved (Steric Block)

Figure 1: Structural evolution showing the transition from planar rings to flexible saturates, and finally to rigid spirocycles. The spiro-scaffold minimizes the entropy penalty upon protein binding due to its pre-organized conformation.

Physicochemical Performance Comparison

The following data summarizes the performance differences when these scaffolds are used as substituents in a standard drug-like molecule (e.g., attached to a lipophilic core).

FeaturePiperidineAzaspiro[3.4]octaneMechanistic Explanation
Conformational Entropy High (Flexible)Low (Rigid)Piperidine loses entropy upon binding (chair lock); Spiro is already "pre-organized," improving

.
Lipophilicity (LogD) Moderate to HighModerateDespite higher carbon count (

vs

), the compact spherical shape of spirocycles often results in lower experimental LogD than expected due to solvation effects.
Metabolic Stability VulnerableSuperior The

-carbon in piperidine is a "hotspot" for CYP450 oxidation. The quaternary spiro-carbon in azaspiro[3.4]octane sterically blocks this oxidation.
Basicity (

)
~10.0 - 11.0~9.5 - 10.5The spiro-ring strain (especially the 4-membered ring) slightly lowers

, potentially improving membrane permeability.
Solubility GoodExcellent The "twisted" nature of the spirocycle disrupts crystal lattice packing more effectively than the symmetric piperidine, enhancing aqueous solubility.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the superiority of the azaspiro[3.4]octane scaffold, a Human Liver Microsome (HLM) Stability Assay is the gold standard. This protocol measures the Intrinsic Clearance (


), directly testing the "Metabolic Blockade" hypothesis.
Workflow Diagram

HLM_Assay Start Test Compound (1 µM) Mix Incubation Mix (PBS pH 7.4 + HLM) Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate Sampling Time Point Sampling (0, 5, 15, 30, 45 min) Initiate->Sampling Quench Quench Reaction (Ice-cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent % Remaining) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay used to determine intrinsic clearance.

Detailed Methodology

Objective: Determine the in vitro intrinsic clearance (


) of Piperidine vs. Azaspiro[3.4]octane analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Internal Standard (IS): Tolbutamide or Verapamil.

Protocol Steps:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (final DMSO < 0.1%).

  • Pre-incubation: Mix compound with HLM (0.5 mg/mL final conc) and buffer. Pre-warm at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the metabolic reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard (IS) to precipitate proteins and stop metabolism.

  • Centrifugation: Centrifuge at 4000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., Agilent 6460 Triple Quad). Monitor MRM transitions for parent compound and IS.

Data Calculation: Plot


 vs. time. The slope of the linear regression is 

.


Success Criteria:

  • Piperidine Analog: Expected

    
     (High clearance due to ring oxidation).
    
  • Azaspiro Analog: Expected

    
     (Low clearance due to steric protection).
    

Application Guide: Scaffold Hopping

When should you switch from Piperidine to Azaspiro[3.4]octane?

  • To Break Patent Space: The spiro-scaffold is distinct enough to often bypass IP claims covering simple piperidines.

  • To Solve hERG Toxicity: Piperidines are notorious for hERG channel inhibition (leading to cardiotoxicity). The bulkier, orthogonal shape of the azaspiro[3.4]octane often reduces affinity for the hERG pore.

  • To Improve Oral Bioavailability: If the piperidine analog has high crystal lattice energy (low solubility), the "molecular twist" of the spirocycle will disrupt packing, increasing solubility without adding polar groups (which would hurt permeability).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3][4]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[5]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold. Angewandte Chemie International Edition.

  • Zheng, S., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate/Enamine Data.

Sources

Validation

Validating Purity of 8-Benzyl-6-azaspiro[3.4]octane: A Comparative LC-MS Guide

Executive Summary 8-Benzyl-6-azaspiro[3.4]octane represents a class of spirocyclic amine scaffolds increasingly utilized in drug discovery to increase character and improve physicochemical properties compared to flat aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Benzyl-6-azaspiro[3.4]octane represents a class of spirocyclic amine scaffolds increasingly utilized in drug discovery to increase


 character and improve physicochemical properties compared to flat aromatic bioisosteres. However, the unique structural features of this molecule—specifically the highly basic secondary amine (pKa ~10–11) and the potential for stereoisomeric impurities—present distinct analytical challenges.

This guide provides a technical roadmap for validating the purity of this scaffold. While Quantitative NMR (qNMR) serves as a robust primary standard for bulk assay, LC-MS (Liquid Chromatography-Mass Spectrometry) is demonstrated here as the superior technique for trace impurity profiling (0.05%–1.0% range), offering the specificity required to distinguish synthetic byproducts that HPLC-UV often misses due to weak chromophores.

Part 1: Strategic Comparison of Analytical Architectures

The selection of an analytical technique must be driven by the "Fitness for Purpose" principle defined in ICH Q2(R2) . The following table contrasts the performance of LC-MS against common alternatives for this specific spiro-scaffold.

Table 1: Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Diode Array) qNMR (

H)
Primary Utility Trace impurity profiling & genotoxic impurity detection.Routine QA/QC for bulk purity (if chromophore exists).Absolute assay (potency) & salt stoichiometry.
Sensitivity (LOD) High (ng/mL range). ESI+ highly effective for spiro-amines.Moderate/Low . Relies solely on the weak benzyl chromophore (254 nm).Low . Typically >1 mg needed for accurate quantitation.
Specificity Excellent . Mass-resolves co-eluting peaks and identifies unknowns.Poor . Cannot distinguish impurities with identical UV spectra (e.g., regioisomers).High . Structural elucidation possible, but overlapping signals common in complex mixtures.
Throughput High (UPLC: <5 min/run).High.Low (long relaxation delays required for qNMR).
Blind Spots Non-ionizable impurities (rare in amine synthesis).Non-chromophoric impurities (e.g., aliphatic starting materials).Trace impurities <0.5% often lost in baseline noise.

Part 2: The Challenge of Spirocyclic Amines

Validating 8-Benzyl-6-azaspiro[3.4]octane requires overcoming two specific chemical hurdles:

  • Silanol Interactions (Peak Tailing): The secondary amine nitrogen in the pyrrolidine ring is highly basic. On traditional C18 silica columns, this nitrogen interacts with residual silanols, causing severe peak tailing that masks closely eluting impurities.

  • Isomeric Complexity: The spiro-junction creates potential for diastereomers (cis/trans relative to the benzyl group) and enantiomers. LC-MS requires specific stationary phases to resolve these.

Recommended Analytical Configuration

To mitigate these issues, we utilize Charged Surface Hybrid (CSH) technology.[1] CSH particles possess a low-level positive surface charge that repels the protonated amine analyte, effectively eliminating silanol interactions even in low-ionic strength acidic mobile phases (ideal for MS sensitivity).

Optimized LC-MS Method Parameters
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 7 minutes (linear).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ (Positive Mode), Capillary Voltage 3.0 kV, Cone Voltage 30V.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

This protocol is designed to validate the method for Purity and Impurity Testing .

Specificity (Forced Degradation)

Objective: Demonstrate the method can separate the main peak from likely degradation products.

  • Acid Stress: Reflux with 1N HCl for 2 hours. (Expect ring opening of the cyclobutane).

  • Oxidative Stress: Treat with 3%

    
    . (Expect N-oxide formation, +16 Da shift).
    
  • Acceptance Criteria: Peak purity index (via MS or DAD) > 99.0%. Resolution (

    
    ) > 1.5 between main peak and nearest impurity.
    
Linearity and Range

Objective: Confirm response is proportional to concentration.[2]

  • Protocol: Prepare 5 concentration levels ranging from LOQ (approx 0.05% of target concentration) to 120% of target.

  • Acceptance:

    
    .[3] Residuals < 10%.[4]
    
Sensitivity (LOD/LOQ)

Objective: Define the lowest detectable limits for trace impurities.

  • Method: Signal-to-Noise (S/N) ratio approach.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Note: For 8-Benzyl-6-azaspiro[3.4]octane, ESI+ usually yields an LOQ < 10 ng/mL due to the high proton affinity of the nitrogen.

Accuracy (Recovery)

Objective: Ensure no matrix interference.[5]

  • Protocol: Spike known amounts of a structural analog (e.g., 6-azaspiro[3.4]octane) into the sample matrix at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90–110%.[3][5]

Part 4: Visualization of the Validation Workflow

The following diagram outlines the decision logic and workflow for validating the purity of this spiro-amine, highlighting the critical role of the CSH column in enabling MS compatibility.

ValidationWorkflow Start Start: 8-Benzyl-6-azaspiro[3.4]octane Crude Sample Solubility Dissolve in 50:50 Water:MeCN (0.1% FA) Start->Solubility ColumnSelect Column Selection: Standard C18 vs. CSH C18 Solubility->ColumnSelect StdC18 Standard C18 (High Silanol Activity) ColumnSelect->StdC18 Traditional CSHC18 CSH C18 (Positively Charged Surface) ColumnSelect->CSHC18 Recommended ResultBad Result: Peak Tailing Poor Resolution of Impurities StdC18->ResultBad ResultGood Result: Sharp Symmetry High Resolution (Rs > 1.5) CSHC18->ResultGood ResultBad->ColumnSelect Re-evaluate MS_Detect MS Detection (ESI+) [M+H]+ = 202.16 m/z ResultGood->MS_Detect Validation ICH Q2(R2) Validation: Specificity, Linearity, LOQ MS_Detect->Validation Final Final Output: Validated Purity Certificate Validation->Final

Figure 1: Analytical workflow emphasizing the selection of Charged Surface Hybrid (CSH) stationary phases to overcome amine tailing, enabling successful ICH Q2(R2) validation.

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] [Link]

  • Waters Corporation. (2019). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. [Link]

  • Buron, F., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

Sources

Comparative

Toxicity Profile Assessment of Spirocyclic Amine Building Blocks

A Comparative Guide for Drug Discovery Professionals Executive Summary The transition from flat, sp²-rich heterocycles to three-dimensional, sp³-rich scaffolds is a defining trend in modern medicinal chemistry—often desc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

Executive Summary

The transition from flat, sp²-rich heterocycles to three-dimensional, sp³-rich scaffolds is a defining trend in modern medicinal chemistry—often described as the "Escape from Flatland." Spirocyclic amines, particularly spiro[3.3]heptanes , spiro[2.3]hexanes , and spirocyclic piperidines , have emerged as premier bioisosteres for traditional aliphatic amines like piperidine, pyrrolidine, and morpholine.

While their utility in expanding IP space and improving solubility is well-documented, their toxicity profile remains a critical area of assessment. This guide objectively compares the safety parameters of spirocyclic amines against their traditional counterparts, supported by experimental protocols and mechanistic insights.

Physicochemical Drivers of Toxicity: The "Spiro" Effect

Toxicity in small molecules is often driven by lipophilicity (LogD) and basicity (pKa). Spirocyclic scaffolds alter these properties fundamentally compared to flexible rings.

Comparative Analysis: Spirocycles vs. Traditional Rings
PropertyTraditional Scaffold (e.g., Piperidine)Spirocyclic Scaffold (e.g., 2-Azaspiro[3.3]heptane)Impact on Toxicity Profile
Lipophilicity (LogD) Often HighVariable (Can be lower or higher depending on substitution)Lower Risk: Reduced promiscuity and phospholipidosis risk if LogD is controlled (Target < 3.0).
Basicity (pKa) High (typically 10-11)Tunable (often 9-10 due to inductive effects of strained rings)Lower Risk: Reduced lysosomal trapping and hERG binding affinity.
Shape/Fsp³ Flexible, FlatRigid, 3D, High Fsp³Lower Risk: "Rigidification" reduces off-target binding (induced fit) to promiscuous targets like hERG.
Metabolic Liability

-Carbon oxidation is rapid

-Carbons are quaternary or sterically hindered
Improved Stability: Blocks formation of reactive iminium intermediates.

Key Insight: While adding carbon atoms typically increases lipophilicity, the compact, spherical shape of spiro[3.3]heptane often results in a lower effective lipophilicity and higher water solubility compared to a cyclohexyl or piperidyl equivalent, improving the safety margin.

Cardiotoxicity Assessment: hERG Inhibition

One of the most significant advantages of spirocyclic amines is the mitigation of hERG channel inhibition, a primary cause of QT prolongation and cardiac arrhythmia.

Mechanistic Basis

The hERG channel pore accommodates flat, flexible, hydrophobic, and basic molecules (pharmacophore: aromatic ring + basic amine + linker).

  • Piperidines: The flexible ring allows the molecule to adopt the specific conformation required to block the pore.

  • Spirocycles: The inherent rigidity and orthogonal vector orientation prevent the molecule from adopting the "blocking" conformation, even if the basicity remains similar.

Experimental Protocol: Automated Patch Clamp (hERG)
  • Objective: Quantify IC50 of the spiro-compound against hERG tail current.

  • System: QPatch or Patchliner (High-throughput automated patch clamp).

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Cell Sealing: Dispense cells into the patch plate. Establish G

    
     seal and whole-cell configuration.
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2-5s (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Application: Apply vehicle (baseline), then test compound (cumulative concentrations: 0.1, 1, 10, 30

    
    M).
    
  • Analysis: Calculate % inhibition of tail current vs. baseline. Fit to Hill equation to derive IC50.

Self-Validating Check: Include a positive control (e.g., E-4031 or Quinidine) in every run. If E-4031 IC50 deviates >2-fold from historical mean (typically ~10-30 nM), invalidate the plate.

Metabolic Stability & Reactive Metabolites

Replacing a piperidine with a spiro[3.3]heptane is a proven strategy to block metabolic "soft spots."

Case Study: Blocking

-Oxidation

In piperidines, the Carbon adjacent to the Nitrogen (


-C) is prone to CYP450-mediated oxidation, leading to ring opening or reactive iminium ion formation.
  • Spiro Solution: In 2-azaspiro[3.3]heptane, the

    
    -carbons are part of a strained cyclobutane ring and are often sterically shielded. This significantly reduces the rate of N-dealkylation and oxidative metabolism.
    
Experimental Protocol: Microsomal Stability Assay
  • Objective: Determine intrinsic clearance (

    
    ) and identify metabolites.
    
  • Reagents: Liver Microsomes (Human/Mouse), NADPH regenerating system.

Workflow:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add test compound (1

    
    M final) and NADPH.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Genotoxicity & Cytotoxicity Profile

Despite the ring strain inherent in spiro[3.3]heptanes and spiro[2.3]hexanes, they generally do not exhibit the genotoxicity associated with highly reactive strained rings like epoxides or aziridines.

Cytotoxicity Screening (HepG2)[1][2][3]
  • Objective: Assess general cellular toxicity and hepatotoxicity potential.

  • Cell Line: HepG2 (Human liver carcinoma).

Protocol:

  • Seeding: Seed HepG2 cells (5,000 cells/well) in 384-well plates. Incubate 24h.

  • Treatment: Treat with spiro-compounds (dose-response: 0.1 to 100

    
    M) for 48h.
    
  • Readout: Add CellTiter-Glo (ATP quantification) or Resazurin. Measure luminescence/fluorescence.

  • Data: Determine CC50 (Cytotoxic Concentration 50%). Compare to therapeutic IC50 to determine Selectivity Index (SI).

Genotoxicity: The Ames Test[4][5][6][7]
  • Standard: OECD 471.[7]

  • Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).[6][7]

  • Observation: Spirocyclic amines used in drug candidates (e.g., spiro-piperidines in MmpL3 inhibitors) have shown negative Ames results, confirming that the spiro-strain alone does not trigger frameshift or base-pair substitutions.

Visualized Toxicity Assessment Workflows
Diagram 1: Comparative Toxicity Screening Workflow

This flowchart illustrates the decision matrix for evaluating spirocyclic building blocks.

ToxicityWorkflow cluster_0 Tier 1: In Silico & PhysChem cluster_1 Tier 2: In Vitro Safety cluster_2 Tier 3: Advanced Tox Start Spirocyclic Candidate LogD LogD / pKa Calc Target: LogD < 3 Start->LogD Alerts Structural Alerts (Reactive Metabolites) Start->Alerts hERG hERG Patch Clamp (Cardiotoxicity) LogD->hERG If Pass Microsome Microsomal Stability (Metabolic Soft Spots) Alerts->Microsome HepG2 HepG2 Cytotoxicity (Hepatotoxicity) hERG->HepG2 Microsome->HepG2 Ames Ames Test (Genotoxicity) HepG2->Ames SI > 10 InVivo In Vivo Tolerability (MTD) Ames->InVivo Negative

Caption: Tiered toxicity assessment workflow for spirocyclic amine building blocks, progressing from physicochemical prediction to in vivo validation.

Diagram 2: Structure-Toxicity Relationship (SAR)

Comparing the structural impact of Piperidine vs. Spiro[3.3]heptane on toxicity parameters.

SAR_Comparison Piperidine Traditional Piperidine Flat (2D) Flexible High hERG Risk Rapid Metabolic Oxidation Spiro Spiro[3.3]heptane Rigid (3D) Orthogonal Vectors Low hERG Binding Metabolically Stable Piperidine->Spiro Bioisosteric Replacement (Escape from Flatland) Outcome1 Improved Safety Margin Spiro->Outcome1 Outcome2 Novel IP Space Spiro->Outcome2

Caption: Structural Activity Relationship (SAR) highlighting the safety benefits of transitioning from flexible piperidines to rigid spirocyclic scaffolds.

References
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepaper. Overview of spirocyclic advantages in physicochemical properties and IP space.

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles. ACS Omega, 2021.[8] Case study on replacing piperidine with spirocycles to lower hERG liability.

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine/PubMed, 2023.[9] Validation of spiro[3.3]heptane metabolic stability and bioactivity.

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. J. Med.[10] Chem. (via PMC). Analysis of LogD lowering effects of spiro-substitution.

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes. Takeda Perspective/PMC. The "3/75 rule" for toxicity prediction.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Benzyl-6-azaspiro[3.4]octane

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Benzyl-6-azaspiro[3.4]octane. As a research chemical, the toxicological and environmental properties of this specific compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 8-Benzyl-6-azaspiro[3.4]octane. As a research chemical, the toxicological and environmental properties of this specific compound may not be fully characterized. Therefore, this protocol is grounded in the established best practices for handling analogous chemical structures, such as other azaspiro compounds and benzyl derivatives. The core principle is to treat the substance with a high degree of caution, assuming it may be hazardous, and to prevent any release into the environment.

The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Precautionary Principles

  • Skin and Eye Irritation : Similar azaspiro and benzyl compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3][4]

  • Harmful if Swallowed or Inhaled : Acute toxicity via oral ingestion and inhalation is a potential concern.[5]

  • Environmental Hazard : Release into the environment should be avoided as the ecological impact is not well-documented.[4][6][7]

Given these potential risks, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedProvides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous research chemicals.[8]
Eye Protection Chemical splash goggles and a face shieldEnsures complete protection of the eyes and face from splashes or aerosols.[8][9]
Lab Coat Chemically resistant, long-sleevedProtects the skin and personal clothing from contamination.[10]
Respiratory Protection Use in a certified chemical fume hoodAn engineering control that is the primary means of preventing respiratory exposure.[2]

Always inspect PPE for integrity before use and properly decontaminate or dispose of it after handling the chemical.[8]

Spill Management Protocol

Accidental spills must be managed promptly and safely. Spill kits containing the necessary materials should be readily accessible in any laboratory where 8-Benzyl-6-azaspiro[3.4]octane is handled.[11]

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly. If the spill is outside a fume hood, evacuate the area and increase ventilation if it is safe to do so.[12]

  • Don Appropriate PPE : Before addressing the spill, don the full PPE ensemble as detailed in the table above.

  • Contain the Spill : For liquid spills, surround the area with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][6]

  • Absorb the Chemical : Gently cover and absorb the spilled material with the absorbent. Avoid creating dust or aerosols.[2][6][12]

  • Collect the Waste : Carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.[2][12]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials : Place all contaminated PPE and cleaning materials into the hazardous waste container.[8][10]

Disposal Workflow for 8-Benzyl-6-azaspiro[3.4]octane

The guiding principle for the disposal of 8-Benzyl-6-azaspiro[3.4]octane is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6]

DisposalWorkflow Disposal Decision Workflow for 8-Benzyl-6-azaspiro[3.4]octane start Start: Unused or Waste 8-Benzyl-6-azaspiro[3.4]octane assess_quantity Assess Quantity (Small vs. Large) start->assess_quantity small_quantity Small Quantity (< 5g or < 25mL) assess_quantity->small_quantity Small large_quantity Large Quantity (> 5g or > 25mL) assess_quantity->large_quantity Large prepare_container Prepare a Designated Hazardous Waste Container small_quantity->prepare_container large_quantity->prepare_container label_container Label Container with: - 'Hazardous Waste' - Chemical Name - Date - PI Name prepare_container->label_container transfer_waste Transfer Waste to Container (Inside a Fume Hood) label_container->transfer_waste seal_container Securely Seal the Container transfer_waste->seal_container store_temporarily Store in a Designated Satellite Accumulation Area seal_container->store_temporarily request_pickup Request Waste Pickup from Environmental Health & Safety (EH&S) store_temporarily->request_pickup ehs_disposal EH&S Manages Final Disposal (e.g., Incineration) request_pickup->ehs_disposal

Sources

Handling

Personal protective equipment for handling 8-Benzyl-6-azaspiro[3.4]octane

Executive Safety Summary: The Precautionary Principle As Senior Application Scientists, we often work at the edge of known chemistry. 8-Benzyl-6-azaspiro[3.4]octane is a specialized spirocyclic amine intermediate.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Precautionary Principle

As Senior Application Scientists, we often work at the edge of known chemistry. 8-Benzyl-6-azaspiro[3.4]octane is a specialized spirocyclic amine intermediate.[1] Unlike commodity chemicals with century-long safety records, this compound occupies a "toxicological gray zone."[1]

While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis of the azaspiro[3.4]octane class and benzyl-amines dictates that we treat this substance as a High-Hazard Research Chemical .[1]

Scientific Rationale for Hazard Classification:

  • Amine Functionality: The azaspiro core acts as a secondary/tertiary amine base.[1] We must assume it is Corrosive to Eyes (Category 1) and a Skin Irritant (Category 2) .[1]

  • Spirocyclic Lipophilicity: The benzyl group increases lipophilicity (LogP > 2), facilitating dermal absorption. We assume Acute Toxicity (Dermal/Oral) Category 4 .[1]

  • Volatile Amine Risk: Low molecular weight amines often possess high vapor pressure, necessitating strict respiratory control (STOT SE 3).

Risk Assessment & PPE Matrix

The following matrix is designed not just for compliance, but for operational continuity. A simplified "lab coat and glasses" approach is insufficient for spiro-amines due to their rapid corneal penetration capabilities.[1]

Table 1: PPE Specifications by Operation
ComponentStandard Handling (Weighing/Transfer)Synthesis & Heating (>40°C)Rationale (Mechanistic Insight)
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Splash GogglesAmines cause saponification of corneal lipids.[1] Standard safety glasses allow vapor bypass.[1]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate Film (Silver Shield) or Thick Nitrile (8 mil)Benzyl-amines can permeate thin nitrile (<4 mil) in <15 mins.[1] Double gloving provides a breakthrough indicator layer.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95/P100 (if outside hood)Spiro-amines may act as respiratory sensitizers.[1] Engineering controls are primary; respirators are secondary.[1]
Body Defense Lab Coat (Cotton/Poly blend, buttoned)Chemical Resistant Apron (Tyvek/PVC)Cotton absorbs spills; an apron prevents "wicking" of lipophilic amines to the skin.[1]

Operational Protocol: "Safety by Design"

This workflow integrates safety steps directly into the experimental procedure to prevent "safety fatigue."

Phase A: Preparation & Weighing
  • Static Control: Spirocyclic salts are often fluffy and static-prone.[1] Use an anti-static gun or ionizing bar before weighing to prevent aerosolization.[1]

  • The "Double-Containment" Rule: Never transport the vial outside the hood unless it is inside a secondary container (e.g., a Ziploc bag or plastic jar).

Phase B: Solubilization & Transfer
  • Solvent Choice: When dissolving in DCM or Methanol, the vapor pressure increases, carrying the amine into the headspace.

  • Technique: Use positive displacement pipettes for liquid handling to prevent dripping (low surface tension of organic amines).

Phase C: Waste Disposal
  • Segregation: Do NOT mix with acidic waste streams immediately.[1] The exothermic neutralization of amines can cause splattering.[1]

  • Labeling: Tag waste clearly as "Basic Organic - Toxic."

Visualization: Risk Logic & Emergency Response

The following diagrams illustrate the decision-making logic for handling and emergency response.

Figure 1: Operational Safety Decision Tree

HazardLogic Start Start: Handling 8-Benzyl-6-azaspiro[3.4]octane StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid RiskSolid Risk: Inhalation (Dust) Static Aerosolization Solid->RiskSolid RiskLiquid Risk: Skin Absorption Vapor Pressure Liquid->RiskLiquid ControlSolid Action: Anti-static Gun Weigh inside Hood N95 Backup RiskSolid->ControlSolid ControlLiquid Action: Double Nitrile Gloves Splash Goggles Luer-Lock Syringes RiskLiquid->ControlLiquid

Caption: Workflow determining specific engineering controls based on the physical state of the spiro-amine.

Figure 2: Spill Response Protocol (The "3-C" Method)

SpillResponse Spill Spill Detected Control 1. CONTROL Close Hood Sash Alert Lab Spill->Control Immediate Contain 2. CONTAIN Apply Absorbent Pads (Do not use paper towels) Control->Contain PPE Donned Clean 3. CLEAN Neutralize with weak acid (Citric Acid 5%) Contain->Clean Absorption Complete Disposal Hazardous Waste (Tag: Amine Contaminated) Clean->Disposal

Caption: The "3-C" (Control, Contain, Clean) immediate response protocol for amine spills.

References & Authoritative Grounding

  • PubChem. Compound Summary: 6-Benzyl-1-oxa-6-azaspiro[2.5]octane (Analogous Hazard Data).[1][2] National Library of Medicine.[1] Accessed October 26, 2023. Link[1]

    • Note: Used as the primary structural analog for hazard inference (Skin Irrit. 2, Eye Dam. 1).

  • Fisher Scientific. Safety Data Sheet: 2-Oxa-6-azaspiro[3.4]octane.[1] Accessed October 26, 2023. Link

    • Note: Provides baseline handling for the azaspiro[3.4]octane core.

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: General Organic Amines.[1] Accessed October 26, 2023. Link

    • Note: Source for general amine neutralization and waste disposal protocols.

  • Duke University Occupational Hygiene. Safe Handling of Hazardous Drugs and Chemicals.[1]Link[1]

    • Note: Protocol for "Double Gloving" and spill response.

Sources

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